2-(Chloromethyl)-5-methoxypyridine
Description
BenchChem offers high-quality 2-(Chloromethyl)-5-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-5-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBXDCBRSKRVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561207 | |
| Record name | 2-(Chloromethyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75342-33-5 | |
| Record name | 2-(Chloromethyl)-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2-(Chloromethyl)-5-methoxypyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of heterocyclic building blocks is paramount.[1][2][3] Among these, pyridine derivatives hold a place of distinction due to their prevalence in a vast array of bioactive molecules.[3] 2-(Chloromethyl)-5-methoxypyridine (CAS No: 75342-33-5) emerges as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on the pyridine core, makes it a versatile precursor for constructing complex molecular architectures.[4]
This guide serves as a comprehensive technical resource for professionals engaged in research and development. It moves beyond a simple recitation of data, offering instead a Senior Application Scientist’s perspective on the causality behind its properties and the experimental logic for their characterization. Herein, we delve into the structural, spectroscopic, physical, and chemical characteristics of 2-(Chloromethyl)-5-methoxypyridine, providing field-proven insights and validated protocols to empower your synthetic endeavors.
Chemical Identity and Molecular Structure
A complete understanding of a reagent begins with its unambiguous identification and a clear visualization of its structure. The arrangement of atoms and functional groups in 2-(Chloromethyl)-5-methoxypyridine dictates its reactivity, polarity, and spectroscopic signature.
Table 1: Core Identification of 2-(Chloromethyl)-5-methoxypyridine
| Identifier | Value | Source |
| IUPAC Name | 2-(chloromethyl)-5-methoxypyridine | [5] |
| CAS Number | 75342-33-5 | [6][7] |
| Molecular Formula | C₇H₈ClNO | [5][6][8] |
| Molecular Weight | 157.60 g/mol | [5][7] |
| Canonical SMILES | COC1=CN=C(C=C1)CCl | [5][6] |
| InChI | InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | [5][6] |
| InChIKey | KSBXDCBRSKRVDC-UHFFFAOYSA-N | [5][6] |
The structure features a pyridine ring, a six-membered heterocycle containing a nitrogen atom. The methoxy (-OCH₃) group at the 5-position is an electron-donating group, which influences the electron density of the aromatic ring. The chloromethyl (-CH₂Cl) group at the 2-position is the primary site of reactivity, primed for nucleophilic substitution reactions.
Sources
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- 8. appchemical.com [appchemical.com]
2-(Chloromethyl)-5-methoxypyridine spectral data analysis
An In-depth Technical Guide to the Spectral Data Analysis of 2-(Chloromethyl)-5-methoxypyridine
Introduction
2-(Chloromethyl)-5-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloromethyl group and an electron-donating methoxy substituent on a pyridine core, makes it a valuable intermediate for synthesizing a wide range of more complex molecules. Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, and a multi-technique spectroscopic approach is the cornerstone of this validation.
This guide provides an in-depth analysis of the expected spectral data for 2-(Chloromethyl)-5-methoxypyridine, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed signals, providing researchers with the tools to confidently identify and characterize this important chemical entity.
Molecular Structure and Spectroscopic Overview
The structure of 2-(Chloromethyl)-5-methoxypyridine dictates its spectroscopic fingerprint. The molecule, with the chemical formula C₇H₈ClNO and a molecular weight of approximately 157.60 g/mol , consists of a pyridine ring substituted at the 2-position with a chloromethyl (-CH₂Cl) group and at the 5-position with a methoxy (-OCH₃) group.[1][2]
-
¹H NMR: Will show signals for three distinct aromatic protons and two sets of aliphatic protons (chloromethyl and methoxy).
-
¹³C NMR: Will display seven unique carbon signals corresponding to the five aromatic carbons and two aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak will be crucial for confirming the molecular weight, and its isotopic pattern will be characteristic of a monochlorinated compound. Fragmentation patterns will reveal the stability of different parts of the molecule.
-
Infrared Spectroscopy: Will exhibit characteristic absorption bands for the aromatic ring, C-O ether linkage, C-H bonds, and the C-Cl bond.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, their relative numbers, and how they are connected to neighboring protons.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Chloromethyl)-5-methoxypyridine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Predicted ¹H NMR Spectrum and Interpretation
The electronic effects of the substituents heavily influence the chemical shifts of the pyridine ring protons. The methoxy group is electron-donating, increasing electron density (shielding) at the ortho and para positions. The nitrogen atom and the chloromethyl group are electron-withdrawing, decreasing electron density (deshielding).
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-6 | ~8.3 - 8.2 | Doublet (d) | 1H | Proton ortho to N | Strongly deshielded by the adjacent electronegative nitrogen atom. |
| H-4 | ~7.3 - 7.2 | Doublet of doublets (dd) | 1H | Proton meta to N and OCH₃ | Influenced by both the nitrogen and the methoxy group. |
| H-3 | ~7.1 - 7.0 | Doublet (d) | 1H | Proton ortho to OCH₃ | Shielded by the electron-donating methoxy group relative to other pyridine protons. |
| -CH₂Cl | ~4.7 - 4.6 | Singlet (s) | 2H | Chloromethyl protons | Deshielded due to the adjacent electronegative chlorine atom. No coupling to other protons. |
| -OCH₃ | ~3.9 - 3.8 | Singlet (s) | 3H | Methoxy protons | Typical chemical shift for a methoxy group attached to an aromatic ring. No coupling. |
Note: Predicted chemical shifts are estimates based on typical values for substituted pyridines. Actual values may vary depending on solvent and concentration.[3][4]
Spin-Spin Coupling Analysis
The coupling constants (J-values) provide definitive evidence for the substitution pattern. For a pyridine ring, typical coupling constants are:
-
J(ortho): 7-9 Hz
-
J(meta): 2-3 Hz
-
J(para): <1 Hz
Based on this, we predict:
-
H-6: Will be a doublet coupled to H-4 (meta-coupling, J ≈ 2.5 Hz).
-
H-4: Will be a doublet of doublets, coupled to H-3 (ortho-coupling, J ≈ 8.5 Hz) and H-6 (meta-coupling, J ≈ 2.5 Hz).
-
H-3: Will be a doublet coupled to H-4 (ortho-coupling, J ≈ 8.5 Hz).
Caption: Predicted ¹H-¹H spin coupling on the pyridine ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard method, where all C-H couplings are removed, resulting in each unique carbon appearing as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum and Interpretation
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-2 | ~158 | Quaternary Carbon | Attached to both nitrogen and the -CH₂Cl group, leading to significant deshielding. |
| C-5 | ~155 | Quaternary Carbon | Attached to the electronegative oxygen of the methoxy group, causing deshielding. |
| C-6 | ~145 | CH | Carbon adjacent to nitrogen is strongly deshielded. |
| C-4 | ~122 | CH | Aromatic CH carbon. |
| C-3 | ~110 | CH | Shielded by the electron-donating effect of the adjacent methoxy group. |
| -OCH₃ | ~55 | CH₃ | Typical shift for a methoxy carbon. |
| -CH₂Cl | ~45 | CH₂ | Aliphatic carbon attached to an electronegative chlorine atom. |
Note: Predictions are based on substituent effects and data from related compounds like 2-methoxypyridine.[3][5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a molecular fingerprint.
Experimental Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) in a high vacuum.
-
Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Interpretation
Molecular Ion (M⁺): The exact mass of 2-(Chloromethyl)-5-methoxypyridine is 157.0294 Da.[1] The key feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two molecular ion peaks:
-
M⁺: at m/z 157 (corresponding to the ³⁵Cl isotope)
-
[M+2]⁺: at m/z 159 (corresponding to the ³⁷Cl isotope) The ratio of the intensities of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.
Key Fragmentation Pathways: The molecular ion can undergo several fragmentation processes. The most probable cleavages involve the loss of stable neutral molecules or radicals from the weakest bonds.
| m/z (for ³⁵Cl) | Proposed Fragment | Loss |
| 157 | [C₇H₈ClNO]⁺˙ | Molecular Ion (M⁺) |
| 122 | [C₇H₈NO]⁺ | •Cl |
| 108 | [C₆H₆NO]⁺ | •CH₂Cl |
| 78 | [C₅H₄N]⁺ | •CH₂Cl, •OCH₂ |
The most common fragmentation is often the loss of the chlorine radical, followed by rearrangement. Another likely fragmentation is the cleavage of the C-C bond between the ring and the chloromethyl group, known as benzylic cleavage.[6][7]
Caption: Predicted primary fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂- and -OCH₃) |
| ~1600, ~1470 | C=C and C=N Stretch | Aromatic Ring Skeletal Vibrations |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether (-OCH₃) |
| ~1030 | C-O-C Symmetric Stretch | Aryl Ether (-OCH₃) |
| 800 - 600 | C-Cl Stretch | Chloromethyl Group |
The presence of strong bands in the 1600-1450 cm⁻¹ region is characteristic of the pyridine ring.[8] The C-O stretches confirm the methoxy group, and a band in the 800-600 cm⁻¹ range is indicative of the C-Cl bond.[9]
Integrated Workflow for Structural Verification
A robust structural confirmation relies on the synergistic use of all these techniques. No single method provides the complete picture, but together they offer unambiguous proof of structure.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectral analysis of 2-(Chloromethyl)-5-methoxypyridine provides a clear and detailed picture of its molecular structure. ¹H and ¹³C NMR define the precise arrangement and electronic environment of the hydrogen and carbon atoms, respectively. Mass spectrometry confirms the molecular weight and elemental composition, with its characteristic 3:1 isotopic pattern for the molecular ion being a definitive marker for the chlorine atom. Finally, IR spectroscopy provides rapid confirmation of the key functional groups present. By employing this multi-technique approach, researchers in drug discovery and chemical synthesis can ensure the identity, purity, and structural integrity of this versatile building block, forming a solid foundation for subsequent research.
References
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PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Zaidi, N. A., Al-Katti, J. M., & Saeed, F. H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Iraqi Journal of Science.
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Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum. 1H NMR spectrum of (a) pure pyridine and (b) CdTe NCs after the ligand exchange. Retrieved from [Link]
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ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(Chloromethyl)-5-methoxypyridine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Chloromethyl)-5-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of spectral features, underpinned by fundamental principles of NMR spectroscopy and data from analogous structures.
Introduction
2-(Chloromethyl)-5-methoxypyridine (C₇H₈ClNO) is a disubstituted pyridine derivative featuring a chloromethyl group at the 2-position and a methoxy group at the 5-position.[1][2] The precise structural elucidation of this molecule is paramount for its application in complex synthetic pathways. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
The Structural Landscape: Predicting NMR Signatures
The positions of the substituents on the pyridine ring create a distinct electronic environment that governs the chemical shifts and coupling patterns of the protons and carbons. The methoxy group (-OCH₃) at the 5-position is an electron-donating group, which increases electron density at the ortho (C4 and C6) and para (C2) positions.[3] Conversely, the chloromethyl group (-CH₂Cl) at the 2-position is an electron-withdrawing group. The interplay of these electronic effects, combined with the inherent deshielding effect of the nitrogen atom in the pyridine ring, results in a unique NMR fingerprint.
Acquiring the Spectra: A Validated Protocol
To ensure the acquisition of high-quality NMR data for 2-(Chloromethyl)-5-methoxypyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-(Chloromethyl)-5-methoxypyridine.
-
Dissolve the sample in 0.5-0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
-
Spectrometer Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly beneficial for resolving complex spin systems in the aromatic region.[3]
-
Tune and match the probe for both ¹H and ¹³C nuclei.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1.5-2.0 seconds, and 16-32 scans for adequate signal-to-noise ratio, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.
-
A wider spectral width (e.g., 0-180 ppm) is necessary to cover the expected range of carbon chemical shifts.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the ¹H spectrum to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ ≈ 77.16 ppm).
-
Predicted Spectral Data
Table 1: Predicted ¹H NMR Data for 2-(Chloromethyl)-5-methoxypyridine in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.25 - 7.35 | d | 8.0 - 9.0 |
| H-4 | 7.65 - 7.75 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-6 | 8.20 - 8.30 | d | 2.0 - 3.0 |
| -CH₂Cl | 4.55 - 4.65 | s | - |
| -OCH₃ | 3.85 - 3.95 | s | - |
Table 2: Predicted ¹³C NMR Data for 2-(Chloromethyl)-5-methoxypyridine in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 138 - 140 |
| C-5 | 155 - 157 |
| C-6 | 145 - 147 |
| -CH₂Cl | 45 - 47 |
| -OCH₃ | 55 - 57 |
In-depth Spectral Interpretation
¹H NMR Spectrum Analysis
The proton NMR spectrum of 2-(Chloromethyl)-5-methoxypyridine is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.
-
Aromatic Region (δ 7.0 - 8.5 ppm):
-
H-6: This proton is ortho to the nitrogen atom and is expected to be the most deshielded aromatic proton, appearing as a doublet at the lowest field (δ ≈ 8.20 - 8.30 ppm). The small coupling constant (J ≈ 2.0 - 3.0 Hz) is characteristic of a meta-coupling to H-4.
-
H-4: This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling), and is therefore expected to appear as a doublet of doublets (dd) in the midfield of the aromatic region (δ ≈ 7.65 - 7.75 ppm).
-
H-3: This proton is ortho to the -CH₂Cl group and meta to the nitrogen. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8.0 - 9.0 Hz) at the highest field among the aromatic protons (δ ≈ 7.25 - 7.35 ppm).
-
-
Aliphatic Region (δ 3.5 - 5.0 ppm):
-
-CH₂Cl: The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the pyridine ring, leading to a significant downfield shift. They are expected to appear as a sharp singlet (δ ≈ 4.55 - 4.65 ppm) as there are no adjacent protons to couple with.
-
-OCH₃: The methyl protons of the methoxy group will also appear as a singlet (δ ≈ 3.85 - 3.95 ppm).
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.
-
Aromatic Carbons (δ 110 - 160 ppm):
-
C-5: This carbon is directly attached to the electron-donating methoxy group and is expected to be the most shielded of the pyridine ring carbons directly bonded to a substituent, appearing at a relatively upfield position (δ ≈ 155 - 157 ppm).
-
C-2: This carbon is attached to the electron-withdrawing chloromethyl group and is also adjacent to the nitrogen, leading to a downfield shift (δ ≈ 150 - 152 ppm).
-
C-6: Being ortho to the nitrogen, this carbon is significantly deshielded (δ ≈ 145 - 147 ppm).
-
C-4: This carbon is expected to resonate at a downfield position (δ ≈ 138 - 140 ppm).
-
C-3: This carbon is anticipated to be the most shielded of the protonated ring carbons (δ ≈ 121 - 123 ppm).
-
-
Aliphatic Carbons (δ 40 - 60 ppm):
-
-OCH₃: The carbon of the methoxy group will appear in the typical range for such functionalities (δ ≈ 55 - 57 ppm).
-
-CH₂Cl: The carbon of the chloromethyl group is attached to an electronegative chlorine atom, causing it to appear at a downfield position for an sp³ hybridized carbon (δ ≈ 45 - 47 ppm).
-
Visualizing the Structure and NMR Relationships
To further aid in the structural elucidation, the following diagrams illustrate the molecular structure and the logical workflow for spectral assignment.
Caption: Molecular structure of 2-(Chloromethyl)-5-methoxypyridine.
Caption: Logical workflow for NMR spectral assignment.
Conclusion
This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 2-(Chloromethyl)-5-methoxypyridine. By combining established NMR principles with data from analogous structures, we have presented a robust prediction of the spectral features. The provided experimental protocol ensures the acquisition of high-quality data, which, when analyzed according to the interpretation guide, will allow for the confident structural confirmation of this important chemical intermediate. For unambiguous assignment, especially in cases of signal overlap, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended.[3]
References
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- 2. 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE | 75342-33-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Mass Spectrometry and Infrared Analysis of 2-(Chloromethyl)-5-methoxypyridine
Abstract
This technical guide provides a comprehensive analysis of 2-(Chloromethyl)-5-methoxypyridine, a key intermediate in pharmaceutical synthesis. We will delve into the structural elucidation of this compound using two cornerstone analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for these analytical approaches. By integrating expert insights with established protocols, this guide aims to provide a robust framework for the characterization of similar heterocyclic compounds.
Introduction: The Significance of 2-(Chloromethyl)-5-methoxypyridine in Drug Development
2-(Chloromethyl)-5-methoxypyridine is a substituted pyridine derivative that serves as a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a versatile precursor for introducing the pyridyl moiety into larger molecules. Accurate and unambiguous characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final drug substance. This guide will systematically explore the application of mass spectrometry and infrared spectroscopy to achieve a comprehensive analytical profile of this compound.
Molecular Structure and Physicochemical Properties
Before delving into the analytical techniques, it is essential to understand the fundamental properties of 2-(Chloromethyl)-5-methoxypyridine.
-
Molecular Formula: C₇H₈ClNO[1]
-
Monoisotopic Mass: 157.0294416 Da[1]
-
Structure:
(Image Source: PubChem CID 14517153)
The structure consists of a pyridine ring substituted with a chloromethyl group at the 2-position and a methoxy group at the 5-position. These functional groups will be the primary focus of our spectroscopic analysis.
Mass Spectrometry (MS) Analysis: Unveiling the Molecular Blueprint
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For a molecule like 2-(Chloromethyl)-5-methoxypyridine, electron ionization (EI) is a common and effective technique.
The "Why": Rationale for MS in Structural Confirmation
The primary goal of MS analysis in this context is twofold:
-
Molecular Weight Confirmation: To verify that the synthesized compound has the correct molecular weight, which is a fundamental indicator of its identity.
-
Structural Elucidation: To induce fragmentation of the molecule and analyze the resulting charged fragments. This fragmentation is not random; it follows predictable chemical pathways, providing a "fingerprint" of the molecule's structure. The presence of chlorine is particularly useful, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature in the mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a generalized protocol for the EI-MS analysis of 2-(Chloromethyl)-5-methoxypyridine. Instrument parameters should be optimized for the specific mass spectrometer being used.
-
Sample Preparation: Dissolve a small amount (typically <1 mg) of the compound in a volatile solvent such as methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This will dislodge an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being energetically unstable, will undergo fragmentation to form smaller, more stable ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Data Interpretation: Predicted Fragmentation Pattern
The mass spectrum of 2-(Chloromethyl)-5-methoxypyridine is expected to exhibit a distinct molecular ion peak and several characteristic fragment ions.
Table 1: Predicted Major Ions in the Mass Spectrum of 2-(Chloromethyl)-5-methoxypyridine
| m/z (for ³⁵Cl) | Proposed Ion Structure | Notes on Formation |
| 157 | [C₇H₈ClNO]⁺• | Molecular Ion (M⁺•). Will show an M+2 peak at m/z 159 due to the ³⁷Cl isotope. |
| 122 | [C₇H₈NO]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 108 | [C₆H₆NO]⁺ | Subsequent loss of a methyl radical (•CH₃) from the m/z 122 fragment. |
| 94 | [C₅H₄NO]⁺ | Loss of a CO molecule from the m/z 122 fragment. |
| 78 | [C₅H₄N]⁺ | Loss of a methoxy radical (•OCH₃) from the m/z 108 fragment. |
| 49 | [CH₂Cl]⁺ | Cleavage of the chloromethyl group. Will show an M+2 peak at m/z 51. |
Diagram 1: Proposed EI-MS Fragmentation Pathway
Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.
Synergistic Analysis and Conclusion
The true power of these analytical techniques lies in their combined application. Mass spectrometry provides definitive information about the molecular weight and the connectivity of the molecular framework through fragmentation analysis. The presence of the chlorine isotope pattern in the MS data is a strong piece of evidence for the incorporation of the chloromethyl group.
Infrared spectroscopy complements this by providing direct evidence for the presence of the key functional groups. The characteristic absorptions for the pyridine ring, the methoxy group, and the C-Cl bond, when observed at their expected frequencies, provide a high degree of confidence in the structural assignment.
References
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PubChem. 2-(Chloromethyl)-5-methoxypyridine. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Formula of 2-(Chloromethyl)-5-methoxypyridine
Introduction: Strategic Importance in Synthesis
2-(Chloromethyl)-5-methoxypyridine (CAS No: 75342-33-5) is a substituted pyridine derivative of significant interest in synthetic organic chemistry.[1][2][3] Its strategic importance stems from the presence of a reactive chloromethyl group at the 2-position and an electron-donating methoxy group at the 5-position of the pyridine ring. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[4][5] The pyridine scaffold itself is a ubiquitous motif in numerous biologically active compounds, and the ability to introduce this core structure with tailored functionality is of paramount importance in drug discovery and development.[6]
Physicochemical and Molecular Properties
A thorough understanding of the physicochemical properties of 2-(Chloromethyl)-5-methoxypyridine is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClNO | [1][7] |
| Molecular Weight | 157.60 g/mol | [1] |
| CAS Number | 75342-33-5 | [1][2] |
| IUPAC Name | 2-(chloromethyl)-5-methoxypyridine | [1] |
| Appearance | Solid (often supplied as the hydrochloride salt which is a solid) | [8] |
| SMILES | COC1=CN=C(C=C1)CCl | [1] |
| InChI | InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)9-5-7/h2-3,5H,4H2,1H3 | [1] |
These properties provide a foundational understanding of the molecule's identity and basic characteristics.
Molecular Structure and Spectroscopic Characterization
The molecular structure of 2-(Chloromethyl)-5-methoxypyridine is defined by a pyridine ring substituted with a chloromethyl group at the C2 position and a methoxy group at the C5 position.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methoxy group protons (typically around 3.8-4.0 ppm), and a singlet for the chloromethyl protons (typically in the range of 4.5-4.8 ppm). The aromatic protons will exhibit splitting patterns characteristic of a 2,5-disubstituted pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the carbon of the methoxy group, and the carbon of the chloromethyl group. The chemical shifts will be influenced by the electronic effects of the nitrogen atom, the methoxy group, and the chloro substituent.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methylene groups, C-O stretching of the methoxy group, and C-N and C=C stretching vibrations of the pyridine ring. A C-Cl stretching band would also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (157.60 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
Synthesis and Reactivity
The synthesis of 2-(Chloromethyl)-5-methoxypyridine can be approached through a multi-step sequence, typically involving the preparation of a hydroxymethyl intermediate followed by chlorination. A plausible and field-proven synthetic strategy is outlined below.
Synthetic Pathway
Experimental Protocol: Chlorination of 2-(Hydroxymethyl)-5-methoxypyridine
This protocol is based on established methods for the chlorination of similar hydroxy- and hydroxymethyl-pyridine derivatives.[9][10]
Objective: To convert 2-(hydroxymethyl)-5-methoxypyridine to 2-(chloromethyl)-5-methoxypyridine.
Materials:
-
2-(Hydroxymethyl)-5-methoxypyridine
-
Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)
-
Anhydrous dichloromethane (DCM) or chloroform
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(hydroxymethyl)-5-methoxypyridine (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1-1.5 eq.) dropwise to the cooled solution via the dropping funnel. Causality: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of byproducts. An excess of the chlorinating agent ensures complete conversion of the starting material.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate. Causality: This step neutralizes the excess acidic chlorinating agent and any HCl generated during the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-(chloromethyl)-5-methoxypyridine.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.
Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR) and compared with expected values.
Reactivity Profile
The primary mode of reactivity for 2-(Chloromethyl)-5-methoxypyridine is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of this carbon, making it a prime target for a wide array of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism.
This reactivity allows for the facile introduction of the 5-methoxypyridin-2-ylmethyl moiety into various molecular scaffolds, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Applications in Drug Discovery and Agrochemicals
While specific, named pharmaceutical agents directly synthesized from 2-(Chloromethyl)-5-methoxypyridine are not prominently documented in publicly available literature, its structural motifs and reactivity profile position it as a highly valuable intermediate for the synthesis of analogues of established therapeutic and agrochemical classes.
A key area of application is in the synthesis of neonicotinoid insecticide analogues.[11][12] The parent compound, 2-chloro-5-(chloromethyl)pyridine, is a crucial building block for blockbuster insecticides such as Imidacloprid.[3][13] By substituting the 5-chloro group with a 5-methoxy group, medicinal and agricultural chemists can explore the impact of this structural change on the compound's biological activity, selectivity, and pharmacokinetic properties. The methoxy group can alter the molecule's polarity, metabolic stability, and binding interactions with the target receptor, potentially leading to the discovery of new and improved insecticides.[14][15]
The general synthetic approach to neonicotinoid analogues using this intermediate would involve the reaction of 2-(Chloromethyl)-5-methoxypyridine with a suitable N-heterocyclic amine, such as 2-nitroiminoimidazolidine, in the presence of a base.[3]
Safety and Handling
2-(Chloromethyl)-5-methoxypyridine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]
-
Hazards: The compound is expected to be harmful if swallowed, causing skin irritation, and potentially serious eye irritation or damage.[5][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5] In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
2-(Chloromethyl)-5-methoxypyridine is a strategically important heterocyclic compound with a well-defined molecular structure and predictable reactivity. Its value as a synthetic intermediate is primarily derived from the reactive chloromethyl group, which allows for the facile introduction of the 5-methoxypyridine-2-ylmethyl moiety into a variety of molecular frameworks. While direct applications in marketed drugs are not widely reported, its potential for the synthesis of novel analogues of established bioactive compounds, particularly in the neonicotinoid class, is significant. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.
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An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-5-methoxypyridine
Introduction
2-(Chloromethyl)-5-methoxypyridine, with the CAS Number 75342-33-5, is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2][3] Its molecular structure, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, dictates its chemical behavior, stability, and handling requirements.[2] Understanding the intrinsic stability of this compound and the optimal conditions for its storage is paramount for researchers and drug development professionals to ensure its purity, reactivity, and the integrity of subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile of 2-(Chloromethyl)-5-methoxypyridine, outlines field-proven storage and handling protocols, and details experimental workflows for stability assessment.
I. Core Chemical Properties and Inherent Reactivity
The stability of 2-(Chloromethyl)-5-methoxypyridine is intrinsically linked to its chemical structure. The primary points of reactivity are the nitrogen atom of the pyridine ring and the benzylic chloride of the chloromethyl group. The latter is particularly susceptible to nucleophilic substitution, which is the principal pathway for its intended reactions but also a primary source of degradation if not handled and stored correctly.
| Property | Value | Source |
| Chemical Name | 2-(Chloromethyl)-5-methoxypyridine | [2] |
| CAS Number | 75342-33-5 | [1] |
| Molecular Formula | C₇H₈ClNO | [1][2] |
| Molecular Weight | 157.6 g/mol | [1][2] |
| Form | Solid | [4] |
II. Factors Influencing Stability and Degradation Pathways
Several environmental factors can compromise the stability of 2-(Chloromethyl)-5-methoxypyridine, leading to the formation of impurities that can affect reaction yields and final product purity.
A. Susceptibility to Hydrolysis
The most significant degradation pathway for 2-(Chloromethyl)-5-methoxypyridine is hydrolysis. The chloromethyl group is reactive towards water, which can act as a nucleophile, leading to the formation of the corresponding hydroxymethyl derivative, (5-methoxy-pyridin-2-yl)methanol. This reaction is often accelerated by elevated temperatures and non-neutral pH conditions. The presence of moisture in the storage container or atmosphere is a critical risk factor.
B. Thermal Decomposition
While stable under standard ambient conditions, exposure to excessive heat can induce thermal decomposition.[5] Thermal stress can lead to the release of irritating and toxic gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[5] The decomposition temperature is the point at which the substance chemically breaks down.[6] For many organic compounds, this process can begin at temperatures above 200°C, though gradual degradation can occur at lower temperatures over extended periods.[7][8]
C. Incompatible Materials
To prevent unintended and potentially hazardous reactions, 2-(Chloromethyl)-5-methoxypyridine should be stored separately from incompatible materials. These include:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Bases/Alkalis: Can promote dehydrochlorination or other nucleophilic substitution reactions.[9]
-
Acids: While the pyridine nitrogen can form salts, strong acids may catalyze degradation pathways.
-
Certain Metals: Some metals can catalyze decomposition, particularly in the presence of moisture. It is advisable to avoid containers made of mild steel or galvanized steel.[9]
The logical flow for ensuring the stability of this compound involves a multi-faceted approach, starting from receiving the material to its long-term storage.
III. Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential for preserving the chemical integrity of 2-(Chloromethyl)-5-methoxypyridine and ensuring the safety of laboratory personnel. The following recommendations are synthesized from safety data sheets and best practices for handling reactive chemical intermediates.[10][11]
A. Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[10][11][12][13] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[5][10][11] | To prevent hydrolysis from atmospheric moisture. For highly sensitive applications, storage under an inert gas (e.g., argon, nitrogen) is recommended. |
| Light Exposure | Store away from direct sunlight.[14] | To prevent potential photolytic degradation. |
| Container | Store in original, tightly sealed containers.[9][10] | To prevent contamination and exposure to air and moisture. Ensure container material is non-reactive. |
| Ventilation | Store in a well-ventilated area.[10][11][12] | To dissipate any potential vapors and prevent accumulation in case of a leak. |
| Segregation | Store away from incompatible materials and foodstuff containers.[10][14] | To avoid hazardous chemical reactions. |
B. Safe Handling Procedures
Personnel handling 2-(Chloromethyl)-5-methoxypyridine must be aware of its potential hazards, which include skin, eye, and respiratory irritation.[5][10]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[10][13][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Hygiene Practices: Avoid breathing dust or fumes.[10][11] Wash hands thoroughly with soap and water after handling.[10][16] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11][16]
IV. Experimental Protocols for Stability Verification
To ensure the reliability of experimental results, it is crucial to have a self-validating system for assessing the stability of 2-(Chloromethyl)-5-methoxypyridine, especially for new batches or material that has been stored for an extended period.
A. Protocol 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol provides a baseline for the purity of the material.
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of a reference standard of 2-(Chloromethyl)-5-methoxypyridine and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 0.1 mg/mL.
-
Preparation of Sample Solution: Prepare a sample solution with the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.
B. Protocol 2: Forced Degradation Study
This study exposes the compound to harsh conditions to identify potential degradation products and pathways. This is critical for understanding its stability limitations.
-
Prepare Stock Solutions: Prepare solutions of 2-(Chloromethyl)-5-methoxypyridine in a suitable solvent.
-
Apply Stress Conditions: Subject the solutions to the following conditions in separate experiments:
-
Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control sample. A mass spectrometer (LC-MS) can be used to identify the mass of any degradation products.[17]
V. Conclusion
The stability of 2-(Chloromethyl)-5-methoxypyridine is robust when stored under appropriate conditions but is vulnerable to degradation by moisture, heat, and incompatible chemicals. For researchers, scientists, and drug development professionals, implementing the stringent storage and handling protocols outlined in this guide is non-negotiable for maintaining the compound's quality and ensuring experimental reproducibility and safety. A proactive approach, including initial quality control and periodic stability testing, forms a self-validating system that underpins the scientific integrity of any work involving this versatile chemical intermediate.
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Discovery and history of functionalized pyridine derivatives
An In-depth Technical Guide to the Discovery and History of Functionalized Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of heterocyclic chemistry, underpinning the structure of a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties, conferred by the nitrogen heteroatom, have made it a privileged motif in medicinal chemistry, enhancing the pharmacological profiles of countless therapeutic agents. This guide provides a comprehensive exploration of the discovery and historical development of functionalized pyridine derivatives. We will trace the journey from the initial isolation of pyridine to the advent of seminal synthetic methodologies that enabled the tailored construction of these vital compounds. Key reactions, such as the Hantzsch pyridine synthesis and the Chichibabin reaction, will be examined in detail, elucidating their mechanisms and enduring impact. Furthermore, we will delve into the pivotal role of functionalized pyridines in drug discovery, showcasing their prevalence in FDA-approved medicines and discussing the structure-activity relationships that govern their therapeutic efficacy. This guide aims to provide researchers and drug development professionals with a deep, contextual understanding of this critical class of molecules, fostering a greater appreciation for the historical innovations that continue to shape modern synthetic and medicinal chemistry.
The Genesis of a Heterocycle: The Discovery of Pyridine
The story of pyridine begins in the mid-19th century, a period of burgeoning interest in the chemical constituents of natural materials. In 1849, the Scottish chemist Thomas Anderson, while investigating the components of bone oil, isolated a colorless liquid with a distinct and unpleasant fish-like odor.[1] He named this substance "pyridine," derived from the Greek words "pyr" (fire) and "idine" (a suffix for aromatic bases).[2][3] While Anderson was the first to isolate pyridine, its precise chemical structure remained a puzzle for several decades. It was not until the late 1860s and early 1870s that Wilhelm Körner and James Dewar independently proposed the correct aromatic, benzene-like structure with one carbon atom replaced by a nitrogen atom.[2][4] The first successful synthesis of a heteroaromatic compound, pyridine, was achieved in 1876 by William Ramsay, who reacted acetylene and hydrogen cyanide in a red-hot iron tube.[3]
Foundational Methodologies for Pyridine Functionalization
The ability to strategically introduce functional groups onto the pyridine ring was a critical step in unlocking its vast potential. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, dictates its reactivity, making it less susceptible to electrophilic substitution than benzene and more prone to nucleophilic attack.[1] Two classical named reactions, developed in the late 19th and early 20th centuries, provided the first reliable pathways to functionalized pyridines and remain cornerstones of heterocyclic synthesis.
The Hantzsch Pyridine Synthesis (1881)
In 1881, Arthur Hantzsch reported a multi-component reaction that has become one of the most versatile and widely used methods for constructing the pyridine ring.[5][6] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[6] The initial product is a 1,4-dihydropyridine (often referred to as a Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine derivative.[6][7]
The elegance of the Hantzsch synthesis lies in its convergence, assembling a complex heterocyclic scaffold from simple, readily available starting materials in a single pot. The choice of reactants directly dictates the substitution pattern of the final pyridine. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the groups at the 3- and 5-positions. This inherent modularity allows for the systematic variation of substituents to explore structure-activity relationships, a crucial aspect of drug discovery.[7]
The mechanism of the Hantzsch synthesis is a well-studied sequence of condensation and cyclization reactions. While several pathways have been proposed, a widely accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester.[5][6] A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate.[5]
Caption: Generalized workflow of the Hantzsch Pyridine Synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and ethanol (25 mL).
-
Addition of Ammonia: To the stirred mixture, add concentrated ammonium hydroxide (7.5 mL, ~130 mmol) dropwise.
-
Reflux: Heat the reaction mixture to reflux for 4 hours.
-
Isolation of Dihydropyridine: Cool the reaction mixture to room temperature and then in an ice bath. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Oxidation (Optional): To a solution of the 1,4-dihydropyridine (1 g) in glacial acetic acid (10 mL), add a stoichiometric amount of an oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pyridine derivative.
-
Purification: Purify the product by recrystallization or column chromatography.
The Chichibabin Reaction (1914)
Discovered by Aleksei Chichibabin in 1914, this reaction provides a direct method for the amination of pyridine and its derivatives.[8][9] The Chichibabin reaction involves the treatment of pyridine with sodium amide (NaNH₂) in a non-polar solvent like toluene or xylene at elevated temperatures, or with potassium amide in liquid ammonia at lower temperatures.[8][10] This nucleophilic aromatic substitution reaction typically yields 2-aminopyridine, a crucial intermediate in the synthesis of many pharmaceuticals and agrochemicals.[8][10]
The Chichibabin reaction is a powerful tool for introducing an amino group directly onto the electron-deficient pyridine ring, a transformation that is not readily achievable by other means. The regioselectivity for the 2-position (and sometimes the 4-position) is a key feature of this reaction, driven by the electronic properties of the pyridine ring. The choice of reaction conditions (high temperature vs. low temperature) depends on the stability of the substrate.[10]
The reaction proceeds through an addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged intermediate known as a σ-adduct or Meisenheimer-like complex.[9][10] Aromatization is then achieved by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like ammonia or the product itself) to form hydrogen gas.[9]
Caption: Simplified mechanism of the Chichibabin Reaction.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place sodium amide (4.7 g, 120 mmol) and dry toluene (100 mL).
-
Addition of Pyridine: Heat the suspension to reflux. Slowly add a solution of pyridine (8.0 g, 101 mmol) in dry toluene (20 mL) to the refluxing mixture over 1 hour.
-
Reaction Monitoring: The reaction progress can be monitored by the evolution of hydrogen gas. Continue refluxing for an additional 4-6 hours until the gas evolution ceases.
-
Quenching: Cool the reaction mixture to room temperature and then carefully quench by the slow addition of water (50 mL) while cooling in an ice bath.
-
Extraction: Separate the toluene layer. Extract the aqueous layer with toluene (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 2-aminopyridine can be purified by distillation or recrystallization.
The Ascendance of Pyridine in Medicinal Chemistry
The development of reliable synthetic methods for functionalizing the pyridine ring coincided with the rise of modern medicinal chemistry. The unique properties of the pyridine nucleus make it an exceptionally valuable scaffold in drug design.[2] The nitrogen atom can act as a hydrogen bond acceptor, and upon protonation, a hydrogen bond donor, facilitating strong interactions with biological targets.[2] The pyridine ring is also relatively small and can act as a bioisostere for a phenyl ring, with the added benefit of improved water solubility and metabolic stability.[1][11]
Functionalized Pyridines in FDA-Approved Drugs
The prevalence of the pyridine moiety in pharmaceuticals is a testament to its importance. A significant number of FDA-approved drugs across a wide range of therapeutic areas contain a functionalized pyridine ring.[12][13] These include drugs for treating cancer, cardiovascular diseases, infections, and central nervous system disorders.[2][14]
| Drug Name | Therapeutic Area | Key Pyridine Functionality | Year of FDA Approval (Approx.) |
| Omeprazole | Proton Pump Inhibitor | Benzimidazole-substituted pyridine | 1998[12][14] |
| Nifedipine | Calcium Channel Blocker | Dihydropyridine | 1981[7][15] |
| Isoniazid | Antitubercular | Pyridine-4-carbohydrazide | 1952[15] |
| Amlodipine | Calcium Channel Blocker | Dihydropyridine | 1990[2] |
| Imatinib | Kinase Inhibitor | Phenylaminopyrimidine derivative with a pyridine moiety | 2001[2] |
| Abemaciclib | Kinase Inhibitor | Aminopyrimidine with a substituted pyridine | 2015[12][14] |
| Lorlatinib | Kinase Inhibitor | Fused pyridine ring system | 2018[12][14] |
Modern Strategies for Pyridine Functionalization
While classical methods like the Hantzsch and Chichibabin reactions are still widely used, modern organic synthesis has focused on developing more efficient and selective methods for pyridine functionalization, particularly through direct C-H activation.[16][17][18] These methods avoid the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy.[18] Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for introducing a wide range of substituents at various positions on the pyridine ring with high regioselectivity.[16][19]
Caption: Conceptual overview of modern C-H functionalization strategies for pyridine.
Conclusion
The journey of functionalized pyridine derivatives, from their initial discovery in the 19th century to their central role in modern drug development, is a compelling narrative of scientific innovation. The foundational synthetic methodologies developed by chemists like Hantzsch and Chichibabin provided the crucial tools to unlock the immense potential of this versatile heterocycle. Today, the pyridine scaffold remains a privileged structure in medicinal chemistry, with ongoing research focused on developing even more sophisticated and sustainable methods for its functionalization. A deep understanding of the history and fundamental chemistry of these compounds is indispensable for researchers and scientists working at the forefront of drug discovery and development.
References
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- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
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- 12. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
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- 15. sarchemlabs.com [sarchemlabs.com]
- 16. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
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- 19. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2-(Chloromethyl)-5-methoxypyridine Derivatives
Introduction: The Strategic Importance of the 2-(Chloromethyl)-5-methoxypyridine Scaffold
The 2-(chloromethyl)-5-methoxypyridine framework is a highly valuable building block in the fields of medicinal chemistry and agrochemical synthesis.[1][2] Its utility stems from the presence of a reactive chloromethyl group at the 2-position, which serves as an electrophilic handle for nucleophilic substitution reactions, and a methoxy group at the 5-position, which modulates the electronic properties and metabolic stability of resulting derivatives.[2][3] This specific arrangement of functional groups makes it a privileged scaffold for introducing the pyridyl moiety into larger, more complex bioactive molecules, including novel insecticides and pharmaceuticals.[1][4][5]
This guide provides an in-depth analysis of the primary synthetic strategies for preparing 2-(chloromethyl)-5-methoxypyridine and its analogues, explaining the chemical principles behind procedural choices. It includes detailed, field-proven protocols to empower researchers to confidently and efficiently synthesize these critical intermediates.
Part 1: Strategic Analysis of Synthetic Pathways
The synthesis of 2-(chloromethyl)-5-methoxypyridine derivatives can be approached through several distinct pathways. The choice of strategy is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents or byproducts.
Strategy 1: Chlorination of a Precursor Alcohol (The Workhorse Method)
The most direct and common route involves the conversion of the corresponding alcohol, 2-(hydroxymethyl)-5-methoxypyridine. The core principle of this transformation is the conversion of the hydroxyl group, a poor leaving group, into a species that is readily displaced by a chloride ion.
Causality of Reagent Choice:
-
Thionyl Chloride (SOCl₂): This is arguably the most frequently used reagent for this conversion. Its primary advantage lies in the nature of its byproducts; sulfur dioxide (SO₂) and hydrogen chloride (HCl) are gaseous, which simplifies the purification process as they are easily removed from the reaction mixture.[6] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.
-
Phosphorus-Based Chlorinating Agents (POCl₃, PCl₅): Reagents like phosphorus oxychloride and phosphorus pentachloride are more powerful and can be effective when thionyl chloride fails.[6][7] They are particularly useful for large-scale industrial processes.[7] However, their workup is often more complex due to the formation of non-volatile phosphoric acid byproducts that must be neutralized and removed.
-
Triphosgene: As a stable, solid alternative to gaseous and highly toxic phosgene, triphosgene offers a safer option for converting alcohols to chlorides.[4] It reacts with the alcohol to form a chloroformate, which then decomposes to yield the desired alkyl chloride.
Strategy 2: Side-Chain Radical Chlorination
An alternative approach begins with 2-methyl-5-methoxypyridine and involves the chlorination of the methyl group's side chain. This method avoids the need to prepare the precursor alcohol.
Mechanistic Considerations: This reaction proceeds through a free-radical mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, is used to generate a chlorine radical from a source like elemental chlorine (Cl₂) or N-chlorosuccinimide (NCS).[8][9] This radical abstracts a hydrogen atom from the methyl group, and the resulting pyridyl-methyl radical then reacts with another chlorine source to form the product.
Challenges and Controls: The primary challenge of this method is controlling the extent of chlorination. The reaction can easily proceed to form di- and tri-chlorinated byproducts.[1][5] Furthermore, the HCl generated during the reaction can protonate the pyridine nitrogen, deactivating the ring and potentially leading to complex reaction mixtures.[8][9] Therefore, careful control of stoichiometry, temperature, and reaction time is critical for achieving good selectivity.
Workflow Visualization
The following diagram illustrates the two primary synthetic funnels leading to the target compound.
Caption: Primary synthetic routes to 2-(Chloromethyl)-5-methoxypyridine.
Part 2: Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with detailed steps and explanations to ensure reproducibility and success.
Protocol 1: Synthesis via Chlorination of 2-(Hydroxymethyl)-5-methoxypyridine with Thionyl Chloride
This protocol is the recommended standard for laboratory-scale synthesis due to its reliability and straightforward workup.
Reagent and Materials Table
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-(Hydroxymethyl)-5-methoxypyridine | 139.15 | 5.00 g | 35.9 | Starting material |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.4 mL (4.70 g) | 39.5 | 1.1 eq., use fresh, handle in fume hood |
| Dichloromethane (DCM), anhydrous | 84.93 | 75 mL | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Soln. | - | ~50 mL | - | For quenching and neutralization |
| Brine | - | ~30 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-(hydroxymethyl)-5-methoxypyridine (5.00 g, 35.9 mmol).
-
Dissolution: Add 75 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Reagent Addition: Using a syringe, add thionyl chloride (3.4 mL, 39.5 mmol) dropwise to the cooled solution over a period of 15-20 minutes. Causality: This slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, add saturated sodium bicarbonate solution (~50 mL) to quench the excess thionyl chloride and neutralize the generated HCl. Safety Note: This step is highly exothermic and produces significant gas; perform with caution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-(chloromethyl)-5-methoxypyridine.
Protocol 2: Synthesis via Radical Chlorination of 2-Methyl-5-methoxypyridine
Reagent and Materials Table
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Methyl-5-methoxypyridine | 123.15 | 5.00 g | 40.6 | Starting material |
| N-Chlorosuccinimide (NCS) | 133.53 | 5.42 g | 40.6 | 1.0 eq., chlorinating agent |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 g | 2.0 | 5 mol%, radical initiator |
| Carbon Tetrachloride (CCl₄) | 153.82 | 80 mL | - | Solvent, handle with extreme caution (toxic) |
| 1 M Sodium Thiosulfate Soln. | - | ~20 mL | - | For quenching excess oxidant |
| Saturated Sodium Bicarbonate Soln. | - | ~30 mL | - | For neutralization |
Step-by-Step Methodology
-
Reaction Setup: In a flask fitted with a reflux condenser and nitrogen inlet, dissolve 2-methyl-5-methoxypyridine (5.00 g, 40.6 mmol) and N-chlorosuccinimide (5.42 g, 40.6 mmol) in carbon tetrachloride (80 mL).
-
Initiator Addition: Add the radical initiator, AIBN (0.33 g, 2.0 mmol).
-
Heating: Heat the reaction mixture to reflux (approx. 77 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 4-6 hours. Be cautious of over-chlorination, which will appear as a new spot on the TLC plate.
-
Cooling and Filtration: Once the starting material is consumed, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid byproduct and wash it with a small amount of cold CCl₄.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic solution with 1 M sodium thiosulfate solution (1 x 20 mL) to remove any remaining oxidant, followed by saturated NaHCO₃ solution (2 x 30 mL) to remove any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to separate the desired mono-chlorinated product from any di-chlorinated byproducts and unreacted starting material.
Part 3: Mechanistic Visualization
Understanding the underlying mechanism is key to troubleshooting and adapting protocols.
Caption: Mechanism of alcohol chlorination using thionyl chloride (SOCl₂).
References
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace. [Link]
- Preparation of 2-chloro-5-methylpyridine.
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Semantic Scholar. [Link]
- Synthetic method of 2-chloro-5-chloromethyl pyridine.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
- Process for the preparation of 2-chloro-5-chloromethyl pyridine.
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
-
Alternative methods for chlorination. Science of The Total Environment. [Link]
- Method of side-chain chlorination of 2-chloro-methylpyridine.
- Method of side-chain chlorination of 2-chloro-methylpyridine.
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 6. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 7. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 8. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 9. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
Application Notes & Protocols: 2-(Chloromethyl)-5-methoxypyridine as a Versatile Building Block in Organic Synthesis
Abstract
2-(Chloromethyl)-5-methoxypyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued within pharmaceutical and agrochemical research. Its utility stems from the presence of a highly reactive chloromethyl group attached to a methoxy-substituted pyridine ring. This arrangement allows for the strategic introduction of the 5-methoxy-2-pyridylmethyl moiety into a diverse range of molecular scaffolds. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core applications, mechanistic principles, and field-proven protocols for the effective use of this versatile reagent.
Introduction: Chemical Profile and Strategic Value
2-(Chloromethyl)-5-methoxypyridine (C7H8ClNO, MW: 157.60 g/mol ) is a bifunctional organic compound.[1] The key to its synthetic utility lies in its electronic and structural features:
-
The Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the adjacent methylene group, making it susceptible to nucleophilic attack.
-
The Methoxy Group: Positioned at the 5-position, the electron-donating methoxy group modulates the electronic properties of the pyridine ring.
-
The Chloromethyl Group (-CH2Cl): This is the primary reactive site. The chlorine atom is an excellent leaving group, and the carbon atom is electrophilic, making it an ideal substrate for nucleophilic substitution reactions.[2]
This unique combination of features makes 2-(Chloromethyl)-5-methoxypyridine an indispensable tool for medicinal chemists aiming to construct complex molecules with potential biological activity.[3] Its structural motif is found in a variety of pharmacologically active compounds.
Core Application: Nucleophilic Substitution Reactions
The predominant application of 2-(Chloromethyl)-5-methoxypyridine is in nucleophilic substitution reactions, typically following an SN2 mechanism.[2][4] In this one-step process, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion and the formation of a new covalent bond.
Caption: SN2 mechanism for nucleophilic substitution.
This reactivity allows for the facile formation of various bond types, making it a valuable precursor for a wide array of molecular structures.
Table 1: Key Synthetic Transformations using 2-(Chloromethyl)-5-methoxypyridine
| Nucleophile Type | Bond Formed | Resulting Functional Group | Potential Application Area |
| Amines (R-NH₂) | C-N | Secondary/Tertiary Amines | Pharmaceutical Scaffolds |
| Thiols (R-SH) | C-S | Thioethers | Agrochemicals, Material Science |
| Alcohols/Phenols (R-OH) | C-O | Ethers | Drug Analogs, Fine Chemicals |
| Carboxylates (R-COO⁻) | C-O | Esters | Prodrug Synthesis |
| Cyanide (CN⁻) | C-C | Nitriles | Intermediate for Carboxylic Acids |
| Hydrazine | C-N | Hydrazine Derivatives | Bioactive Heterocycles[5] |
Application in Pharmaceutical Intermediate Synthesis
While direct one-to-one synthesis pathways for major drugs like Zolpidem or Nevirapine using this specific building block are not the most commonly cited, its structural analogs, such as 2-chloro-5-(chloromethyl)pyridine, are key intermediates.[6][7][8] The protocols and reaction principles are directly transferable. 2-(Chloromethyl)-5-methoxypyridine is employed to synthesize novel analogs of these drugs for structure-activity relationship (SAR) studies and the development of new chemical entities.
For example, the synthesis of Zolpidem, a hypnotic agent, involves the construction of an imidazo[1,2-a]pyridine core.[9][10][11] The introduction of a side chain at the 3-position is a critical step. An analogous building block to 2-(Chloromethyl)-5-methoxypyridine can be used to introduce varied side chains to modulate the drug's properties. Similarly, Nevirapine, an anti-HIV agent, is a dipyridodiazepinone.[12][13][14][15] The synthesis involves coupling two substituted pyridine rings, a process where intermediates derived from chloromethylpyridines are essential.[8]
Detailed Experimental Protocol: N-Alkylation of an Amine
This protocol provides a general, reliable method for the N-alkylation of a primary or secondary amine using 2-(Chloromethyl)-5-methoxypyridine. This is a foundational reaction for building more complex pharmaceutical intermediates.
Objective: To synthesize N-(5-methoxy-2-pyridylmethyl)aniline.
Materials and Reagents:
-
2-(Chloromethyl)-5-methoxypyridine (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Caption: General workflow for N-alkylation reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Chloromethyl)-5-methoxypyridine (1.58 g, 10 mmol), aniline (1.02 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-(chloromethyl)-5-methoxypyridine) is consumed (typically 4-6 hours).
-
Work-up (Aqueous): Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 2 x 30 mL of deionized water and 1 x 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(5-methoxy-2-pyridylmethyl)aniline.
Safety and Handling
2-(Chloromethyl)-5-methoxypyridine and its analogs are reactive chemicals that require careful handling. The following precautions are mandatory.[16][17][18][19]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[17][19] Work should be conducted in a well-ventilated fume hood.[16]
-
Handling: Avoid all personal contact, including inhalation of dust or fumes and contact with skin and eyes.[16][18] Do not eat, drink, or smoke in the handling area.[17] Keep containers securely sealed when not in use.[16]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[17]
-
Skin Contact: Immediately flush skin with plenty of water and soap.[17] Remove contaminated clothing and wash it before reuse.[16]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
-
Spill Cleanup: For minor spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[16][18] Ensure the area is well-ventilated.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[19]
Conclusion
2-(Chloromethyl)-5-methoxypyridine is a high-value synthetic intermediate that provides a reliable and efficient means of incorporating the 5-methoxy-2-pyridylmethyl scaffold into target molecules. Its utility is centered on its reactivity in nucleophilic substitution reactions, enabling the formation of a wide range of chemical bonds. By following established protocols and adhering to strict safety measures, researchers can effectively leverage this building block to accelerate discovery and innovation in medicinal chemistry and related fields.
References
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Application Notes & Protocols: 2-(Chloromethyl)-5-methoxypyridine in Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Among the vast array of functionalized pyridine intermediates, 2-(Chloromethyl)-5-methoxypyridine stands out as a particularly valuable and versatile building block. Its strategic importance lies in the specific arrangement of its functional groups: a reactive chloromethyl handle at the 2-position, an electron-donating methoxy group at the 5-position, and the inherent electronic properties of the pyridine ring itself.
This combination makes it a key precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably in the class of drugs known as proton pump inhibitors (PPIs).[2] This guide provides an in-depth exploration of the applications, reactivity, and handling of 2-(Chloromethyl)-5-methoxypyridine, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties & Reactivity Profile
The utility of 2-(Chloromethyl)-5-methoxypyridine in synthesis is dictated by its chemical properties and inherent reactivity.
| Property | Value | Reference |
| CAS Number | 75342-33-5 | [3] |
| Molecular Formula | C₇H₈ClNO | [3] |
| Molecular Weight | 157.60 g/mol | [3] |
| Appearance | Typically a liquid or low-melting solid | - |
| Boiling Point | Data not consistently available | - |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Methanol, Toluene) | - |
Core Reactivity Insights: The molecule's reactivity is dominated by the chloromethyl group . The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This classic S_N2 reactivity is the primary mode of its application in constructing larger molecules.
The 5-methoxy group is a powerful electron-donating group. By feeding electron density into the pyridine ring, it influences the nucleophilicity of the pyridine nitrogen. This electronic modulation is not merely a synthetic convenience; it is often crucial for the pharmacological activity of the final drug molecule, affecting properties like pKa and binding affinity at the target site.[4]
Primary Application: Cornerstone of Proton Pump Inhibitor (PPI) Synthesis
The most significant and well-documented application of 2-(Chloromethyl)-5-methoxypyridine is in the synthesis of blockbuster anti-ulcer drugs, namely Omeprazole and its S-enantiomer, Esomeprazole (Nexium).[5][6] These drugs function by irreversibly inhibiting the H⁺/K⁺-ATPase (the "proton pump") in the stomach, thereby reducing gastric acid production.[4][5]
The synthesis involves the crucial coupling of the pyridine moiety with a substituted benzimidazole ring system. 2-(Chloromethyl)-5-methoxypyridine provides the entire pyridine half of the final drug molecule.
Caption: Workflow for Esomeprazole Synthesis.
Protocol 1: Synthesis of the Omeprazole/Esomeprazole Sulfide Precursor (Pyrmetazole)
This protocol details the nucleophilic substitution reaction between 2-(Chloromethyl)-5-methoxypyridine and 5-methoxy-2-mercaptobenzimidazole. This step is fundamental to creating the core structure of the drug.
Expert Insights: The choice of base and solvent is critical. A moderately strong base is required to deprotonate the thiol of the benzimidazole, forming a potent thiolate nucleophile. The solvent must be able to dissolve the reactants and be relatively inert under the reaction conditions. An inert atmosphere is recommended to prevent oxidation of the thiol.
Materials & Reagents:
-
2-(Chloromethyl)-5-methoxypyridine (1.0 eq)
-
5-Methoxy-2-mercaptobenzimidazole (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.1 - 1.5 eq)
-
Ethanol or Denatured Alcohol (Solvent)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
TLC plates for reaction monitoring
Experimental Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Dissolution: To the flask, add 5-methoxy-2-mercaptobenzimidazole and the chosen solvent (e.g., ethanol). Stir until a suspension is formed.
-
Base Addition: Add the base (e.g., powdered NaOH) portion-wise to the suspension. Stir for 15-30 minutes at room temperature. The deprotonation of the thiol forms the sodium thiolate, which is a more potent nucleophile.
-
Addition of Electrophile: Dissolve 2-(Chloromethyl)-5-methoxypyridine in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to a gentle reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add water to the residue, which will cause the crude product to precipitate.
-
Isolation & Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The resulting solid is the sulfide intermediate, often called "pyrmetazole". Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol if required.
This sulfide is then subjected to a chiral oxidation (e.g., using a Sharpless or Kagan-type asymmetric oxidation) to yield the single S-enantiomer, Esomeprazole.[5][7][8]
Broader Synthetic Utility: A Versatile Electrophile
While its role in PPI synthesis is paramount, the reactivity of 2-(Chloromethyl)-5-methoxypyridine allows for its use in creating a diverse range of other molecular scaffolds. The chloromethyl group can be readily displaced by a variety of nucleophiles, making it a valuable tool for introducing the 5-methoxypyridin-2-ylmethyl moiety.
Caption: General Reactivity with Nucleophiles.
This versatility has been explored for creating compounds with potential antimicrobial and anti-malarial activities.[9] For example, reaction with hydrazine hydrate forms an intermediate that can be further reacted with various aldehydes to produce a library of hydrazone compounds.[9] This highlights its utility in combinatorial chemistry and drug discovery efforts beyond PPIs.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 2-(Chloromethyl)-5-methoxypyridine and its analogs is crucial for laboratory safety.
Hazard Profile:
-
Skin and Eye Irritant: Can cause skin irritation and serious eye damage.[10][11]
-
Respiratory Irritant: May cause respiratory irritation upon inhalation of dust or vapors.[10][11]
-
Sensitizer: May cause an allergic skin reaction.[10]
-
Corrosive: Some related compounds like 2-Chloro-5-(chloromethyl)pyridine are classified as corrosive and can cause burns.[12][13]
Recommended Handling Procedures:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[10][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][13]
-
Avoid Inhalation: Avoid breathing dust, fumes, or vapors.[10][14]
-
Handling: Avoid all personal contact. When not in use, keep containers securely sealed.[13]
Storage Guidelines:
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.[10]
Conclusion
2-(Chloromethyl)-5-methoxypyridine is a powerful and efficient intermediate in medicinal chemistry. Its well-defined reactivity, centered on the chloromethyl group, provides a reliable method for coupling the 5-methoxypyridine moiety to other molecular fragments. Its celebrated role in the multi-billion dollar synthesis of proton pump inhibitors like Esomeprazole underscores its industrial and pharmaceutical significance. Furthermore, its potential for generating diverse molecular scaffolds for other therapeutic targets ensures its continued relevance in the field of drug discovery and development. A thorough understanding of its chemistry, applications, and safety protocols is essential for any scientist working in this domain.
References
- A Comparative Analysis of Pyridine Derivatives in Proton Pump Inhibitor Synthesis. Benchchem.
- Continuous Flow Synthesis of Esomeprazole via Asymmetric Sulfoxidation.
- Biocatalytic oxidation and synthesis of Esomeprazole.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Going Green in Process Chemistry: Optimizing an Asymmetric Oxidation Reaction To Synthesize the Antiulcer Drug Esomeprazole.
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - Safety D
- A blockbuster synthesis for undergraduates.
- SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - 5-(CHLOROMETHYL)-2-METHOXYPYRIDINE. ChemicalBook.
- Synthesis of antiulcer drug esomeprazole. Vietnam Journal of Chemistry.
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- SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine. Fisher Scientific.
- 2-Chloro-5-(chloromethyl)
- The Chemically Elegant Proton Pump Inhibitors. PMC - NIH.
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The Role of 2-(Chloromethyl)-5-methoxypyridine in the Synthesis of Advanced Agrochemical Scaffolds
An Application Guide for Researchers
Introduction: Identifying a Versatile Pyridine Building Block
In the landscape of agrochemical research and development, pyridine-containing compounds are of paramount importance due to their diverse biological activities. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's efficacy, selectivity, and environmental profile. 2-(Chloromethyl)-5-methoxypyridine is a key heterocyclic building block, valued for its reactive chloromethyl group, which serves as an effective electrophilic handle for introducing the (5-methoxy-pyridin-2-yl)methyl moiety into larger, more complex molecules.
While its isomer, 2-methoxy-5-(chloromethyl)pyridine, is a known precursor in the synthesis of the major insecticide intermediate 2-chloro-5-chloromethylpyridine (CCMP), the utility of 2-(Chloromethyl)-5-methoxypyridine lies primarily in the direct construction of ether linkages, a foundational reaction in the synthesis of numerous crop protection agents.[1][2] This guide will focus on its most significant application: the synthesis of pyridyl ether derivatives via nucleophilic substitution.
Physicochemical & Safety Data
Proper handling of reagents is the foundation of laboratory safety and experimental reproducibility. Below is a summary of the key properties of 2-(Chloromethyl)-5-methoxypyridine and essential safety information.
| Property | Value | Source |
| CAS Number | 75342-33-5 | |
| Molecular Formula | C₇H₈ClNO | |
| Molecular Weight | 157.60 g/mol | |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| Boiling Point | Not well-documented; estimated >200°C | General Knowledge |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, DMF) | General Knowledge |
Safety & Handling Precautions: While specific toxicology data for this exact isomer is limited, compounds containing a chloromethylpyridine structure are treated as hazardous. They are alkylating agents and should be handled with appropriate care.
-
Hazard Class: Assumed to be an irritant, harmful if swallowed, and a potential sensitizer.[3][4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and nucleophiles. Keep the container tightly sealed.
Principle Application: Synthesis of Pyridyl Ether Scaffolds
The most powerful application of 2-(Chloromethyl)-5-methoxypyridine is its reaction with phenolic compounds to form pyridyl ether derivatives. This reaction, a variant of the Williamson ether synthesis, proceeds via an Sₙ2 mechanism. The carbon of the chloromethyl group is electrophilic and is readily attacked by a nucleophilic phenoxide anion.
This pyridyl-ether linkage is a well-established pharmacophore in the agrochemical industry, particularly in the "fop" and "ppy" classes of herbicides, which target grassy weeds.[5] The pyridine ring system can mimic or interfere with natural biological processes in the target pest or plant. The methoxy substituent on the pyridine ring can be used to modulate the electronic properties and metabolic stability of the final compound.
The Causality Behind the Reaction
The success of the synthesis hinges on several key factors:
-
Generation of the Nucleophile: The phenol starting material is typically not nucleophilic enough to displace the chloride. Therefore, a base is required to deprotonate the phenolic hydroxyl group, generating a much more potent phenoxide nucleophile.
-
Choice of Solvent: A polar, aprotic solvent such as acetonitrile (ACN), N,N-Dimethylformamide (DMF), or acetone is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the phenoxide anion "naked" and highly reactive, which accelerates the rate of the Sₙ2 reaction. Protic solvents (like ethanol or water) would solvate the phenoxide, reducing its nucleophilicity and are therefore avoided.
-
Leaving Group: The chloride ion is an excellent leaving group, stabilized by its high electronegativity and size, making the substitution reaction thermodynamically favorable.
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Application Notes & Protocols: The Strategic Role of 2-(Chloromethyl)-5-methoxypyridine as a Precursor in Neonicotinoid Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of 2-(Chloromethyl)-5-methoxypyridine as a key intermediate in the synthesis of neonicotinoid insecticides. The protocols and discussions are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles for professionals in agrochemical research and development.
Introduction: The Significance of Pyridine Intermediates in Neonicotinoid Chemistry
Neonicotinoids represent a major class of insecticides, prized for their high efficacy against a broad spectrum of piercing-sucking insects and their systemic action within plants.[1][2][3] The core structure of most neonicotinoids consists of a chloropyridinylmethyl group coupled to a nitrogen-containing heterocycle. This specific moiety is crucial for their mode of action, which involves agonizing the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to paralysis and death.[1]
The synthesis of these potent agrochemicals relies on the availability of functionalized pyridine intermediates. 2-(Chloromethyl)-5-methoxypyridine is one such critical building block. Its structure, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, allows for the straightforward construction of the neonicotinoid pharmacophore. While direct synthesis examples for commercial neonicotinoids using the 5-methoxy variant are less common in public literature than its 5-chloro counterpart, the synthetic principles are directly translatable. This guide will use the well-documented synthesis of Imidacloprid from the analogous compound, 2-chloro-5-(chloromethyl)pyridine, to illustrate the reaction protocols and mechanisms.[4][5][6][7]
Physicochemical Properties and Safety Data
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.
| Property | Value |
| Chemical Name | 2-(Chloromethyl)-5-methoxypyridine |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol [8] |
| CAS Number | 101990-70-9[9] |
| Appearance | Varies; often a solid or oil |
| Boiling Point | Data not widely available |
| Melting Point | Data not widely available |
Safety and Handling Precautions:
2-(Chloromethyl)-5-methoxypyridine and its structural analogs, such as 2-chloro-5-(chloromethyl)pyridine, are hazardous substances that must be handled with appropriate care in a controlled laboratory environment.[10][11][12]
-
Hazards: These compounds are typically classified as harmful if swallowed, and can cause severe skin burns and serious eye damage.[10][11][12] They are corrosive and may cause sensitization by skin contact.[10][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][13]
-
First Aid: In case of skin contact, immediately wash the affected area with soap and plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[11][12] If inhaled, move the person to fresh air.[9][12] In all cases of exposure, seek immediate medical attention.[11]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[9] Keep the container tightly closed and store locked up.[9][12]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9][12]
Synthetic Protocol: Coupling of a Chloromethylpyridine Intermediate to Form a Neonicotinoid Core
The following protocol details the synthesis of Imidacloprid from 2-chloro-5-(chloromethyl)pyridine. This serves as a representative procedure for the reaction of 2-(Chloromethyl)-5-methoxypyridine with a suitable N-heterocycle, such as 2-nitroiminoimidazolidine. The key step is a nucleophilic substitution reaction where the amine of the imidazolidine ring displaces the chloride on the chloromethyl group of the pyridine.
Materials and Reagents
-
2-chloro-5-(chloromethyl)pyridine (or 2-(Chloromethyl)-5-methoxypyridine)
-
2-nitroiminoimidazolidine
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and filtration
Experimental Workflow Diagram
Caption: Workflow for neonicotinoid synthesis.
Step-by-Step Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-nitroiminoimidazolidine (1.0-1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents).[4][7] Add a suitable solvent, such as acetonitrile, to the flask.[4][7]
-
Causality Note: Acetonitrile is a common choice due to its appropriate boiling point for the reaction and its ability to dissolve the reactants while being relatively inert. The base (K₂CO₃) is crucial to deprotonate the N-H of the imidazolidine ring, making it a more potent nucleophile to attack the electrophilic carbon of the chloromethyl group.
-
-
Initiation of Reaction: Begin stirring the mixture and heat it to reflux.[5][7]
-
Addition of Pyridine Intermediate: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 equivalent) in a minimal amount of the reaction solvent.[5] Add this solution dropwise to the refluxing reaction mixture over a period of time.[5][7]
-
Causality Note: Gradual addition of the electrophile helps to control the reaction rate and temperature, minimizing the formation of potential side products.
-
-
Reaction Progression: Maintain the reaction at reflux for approximately 3 to 5 hours.[4][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts (e.g., KCl) and wash the filter cake with a small amount of fresh solvent.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product with high purity.[4]
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and reported yields for the synthesis of Imidacloprid, which is analogous to the synthesis using 2-(Chloromethyl)-5-methoxypyridine.
| Pyridine Intermediate | Base | Solvent | Temperature | Time | Yield | Reference |
| 2-chloro-5-(chloromethyl)pyridine | K₂CO₃ | Acetonitrile | Reflux | 5 hours | >95% (technical) | [4] |
| 2-chloro-5-(chloromethyl)pyridine | NaH | DMF | RT - 80°C | - | High | [5] |
| 2-chloro-5-(chloromethyl)pyridine | NaOH | DMF | 50°C | 4 hours | High | [6] |
Reaction Mechanism
The core of this synthesis is a classic bimolecular nucleophilic substitution (Sₙ2) reaction.
Caption: Sₙ2 mechanism for neonicotinoid formation.
-
Deprotonation: The base removes a proton from the secondary amine on the 2-nitroiminoimidazolidine ring, creating a potent anionic nucleophile.
-
Nucleophilic Attack: The deprotonated nitrogen atom attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.
-
Displacement: This attack occurs in a single, concerted step, displacing the chloride ion as a leaving group and forming a new carbon-nitrogen bond.
Characterization of the Final Product
After synthesis and purification, the identity and purity of the resulting neonicotinoid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (via High-Resolution Mass Spectrometry).
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid. For example, pure Imidacloprid has a melting point of 134-136°C.[4]
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups in the molecule.
Conclusion
2-(Chloromethyl)-5-methoxypyridine is a valuable and versatile intermediate for the synthesis of novel neonicotinoid insecticides. The synthetic route, exemplified by the well-established synthesis of Imidacloprid, involves a robust and high-yielding nucleophilic substitution reaction. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the agrochemical field to develop new and effective crop protection agents. Adherence to strict safety protocols is essential when handling these reactive pyridine intermediates.
References
- Google Patents. (n.d.). US6307053B1 - Process for preparing imidacloprid.
- Google Patents. (n.d.). US7297798B2 - Process for the preparation of the insecticide imidacloprid.
- Google Patents. (n.d.). CN105924428A - Method for synthesizing imidacloprid.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
ResearchGate. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. Retrieved from [Link]
-
SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
PubMed Central. (2021). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
PubMed. (n.d.). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Retrieved from [Link]
-
ResearchGate. (2015). Advances in the Synthesis of Neonicotinoids. Retrieved from [Link]
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Application Note & Protocol: A Robust, Scalable Synthesis of the Core Omeprazole Intermediate
An authoritative guide to the synthesis of a key omeprazole intermediate, this document provides researchers, scientists, and drug development professionals with a detailed application note and protocol. The focus is on the nucleophilic substitution reaction between 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole.
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole, a critical intermediate in the production of Omeprazole. The synthesis is achieved through a nucleophilic substitution reaction between 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole. This document outlines the reaction mechanism, critical process parameters, in-process controls, and detailed step-by-step procedures for synthesis and purification, ensuring high yield and purity. This guide is intended for professionals in pharmaceutical sciences, including researchers and chemists involved in drug development and manufacturing.
Introduction
Omeprazole is a widely used proton pump inhibitor for treating conditions such as dyspepsia, peptic ulcer disease, and gastroesophageal reflux disease.[1] The synthesis of Omeprazole primarily involves the coupling of a substituted pyridine and a benzimidazole moiety. The target molecule of this protocol, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)thio)-1H-benzimidazole, also known as pyrmetazole, is the direct precursor to Omeprazole, formed before the final oxidation step.[2]
The key chemical transformation is the formation of a thioether bond via an SN2 reaction. In this reaction, the sulfur atom of 2-mercapto-5-methoxybenzimidazole acts as a nucleophile, attacking the electrophilic carbon of the 2-chloromethyl group of the pyridine derivative.[2] The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature, which are critical for achieving high yields and minimizing byproduct formation.
Reaction Scheme and Mechanism
The synthesis of the omeprazole intermediate is a classic example of a nucleophilic substitution reaction. The reaction is facilitated by a base, which deprotonates the thiol group of 2-mercapto-5-methoxybenzimidazole to form a more reactive thiolate nucleophile. This thiolate then attacks the electrophilic carbon of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, displacing the chloride ion to form the desired thioether.
Figure 1: General workflow for the synthesis of the omeprazole intermediate.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 86604-78-6 | 244.13 | ≥98% |
| 2-mercapto-5-methoxybenzimidazole | 37052-78-1 | 180.23 | ≥98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥97% |
| Ethanol (95%) | 64-17-5 | 46.07 | --- |
| Deionized Water | 7732-18-5 | 18.02 | --- |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with a heating mantle
-
Thermometer
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and thermometer.
-
Reagent Preparation: A solution of sodium hydroxide (5 g, 0.13 mol) is prepared in ethanol (50 mL) and heated to 70-90°C until fully dissolved.[3]
-
Addition of Benzimidazole: To the sodium hydroxide solution, 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) is added, and the mixture is refluxed until it dissolves completely.[3]
-
Cooling: The reaction mixture is then cooled to below 10°C.[3]
-
Addition of Pyridine Derivative: In a separate vessel, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) is dissolved in water (100 mL).[3] This aqueous solution is then slowly added to the cooled benzimidazole solution.[2]
-
Reaction Execution: The temperature of the reaction is allowed to rise to 30°C and is maintained for 4 hours.[2]
-
Precipitation and Isolation: After the incubation period, the mixture is cooled to 10°C, and 500 mL of water is added. The resulting mixture is stirred for 12 hours to ensure complete precipitation. The white solid product is collected by suction filtration.[2][3]
-
Drying: The collected solid is dried to obtain the final product, 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole, with an expected yield of around 96%.[3]
In-Process Controls and Critical Parameters
| Parameter | Recommended Range/Value | Rationale |
| Molar Ratio (Base:Pyridine) | ~1.4:1 | Sufficient base is necessary to neutralize the HCl salt of the pyridine starting material and to deprotonate the thiol for the nucleophilic attack. |
| Temperature | 30°C | This temperature provides adequate energy for the reaction to proceed efficiently while minimizing potential side reactions.[2] |
| Reaction Time | 4 hours | Monitoring by TLC is recommended to ensure the reaction proceeds to completion.[4] |
| pH | 8-10 | Maintaining a basic pH is crucial for the deprotonation of the thiol and for the stability of the reactants.[4] |
Characterization of the Intermediate
The identity and purity of the synthesized intermediate should be confirmed using various analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₇H₁₉N₃O₂S[5]
-
Molecular Weight: 329.42 g/mol [5]
-
Melting Point: 123-125 °C
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, NH), 7.5-7.0 (m, 3H, Ar-H), 4.7 (s, 2H, -S-CH₂-), 3.8 (s, 3H, -OCH₃), 3.7 (s, 3H, -OCH₃), 2.25 (s, 3H, -CH₃), 2.20 (s, 3H, -CH₃).
-
Mass Spectrometry (ESI+): m/z 330.1 [M+H]⁺
Safety Precautions
-
All chemical handling should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a lachrymator and should be handled with care.
-
Sodium hydroxide is corrosive and can cause severe burns. Avoid all direct contact.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, insufficient base, or loss of product during workup. | Ensure the reaction is monitored by TLC until completion. Verify the molar ratios of reactants. Use cold water for washing the precipitate to minimize dissolution. |
| Impure Product | Side reactions due to high temperature or impure starting materials. | Maintain strict temperature control. Consider recrystallization of the final product from a suitable solvent if purity is low. |
| Precipitation Issues | Supersaturation or insufficient cooling. | Scratch the inside of the flask to induce crystallization. Ensure adequate cooling time at the recommended temperature. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of the key omeprazole intermediate. By adhering to the specified conditions and in-process controls, a high yield of a high-purity product can be consistently achieved. This methodology is well-suited for laboratory-scale synthesis and offers a solid basis for potential scale-up operations.
References
- Saini, S., et al. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review." International Journal of PharmTech Research, vol. 12, no. 3, 2019, pp. 57-70.
-
Patsnap. "What is the mechanism of Omeprazole?" Patsnap Synapse, 17 July 2024. [Link]
-
White Rose eTheses Online. "Synthesis, structure, and reactivity of Omeprazole and related compounds." White Rose eTheses Online. [Link]
- Google Patents. "WO2010134099A1 - One pot process for preparing omeprazole and related compounds.
-
Academax. "Novel process for omeprazole synthesis." Academax. [Link]
- Google Patents. "US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
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- 4. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]
- 5. 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]t… [cymitquimica.com]
Application Notes for the Versatile Alkylating Agent: 2-(Chloromethyl)-5-methoxypyridine
Introduction: A Strategic Building Block in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. 2-(Chloromethyl)-5-methoxypyridine is a highly valuable bifunctional reagent, strategically designed for the introduction of the (5-methoxypyridin-2-yl)methyl moiety. This particular fragment is of significant interest due to its presence in a range of biologically active compounds.
The reactivity of this molecule is governed by two key features:
-
The Chloromethyl Group: An sp³-hybridized carbon attached to an excellent leaving group (Cl⁻), making it a prime electrophilic site for Sₙ2 reactions.
-
The Pyridine Ring System: The electron-donating 5-methoxy group modulates the electronic properties of the aromatic system, while the pyridine nitrogen itself can influence reactivity and provides a key site for biological interactions in the final target molecule.
This guide provides an in-depth exploration of the utility of 2-(Chloromethyl)-5-methoxypyridine in alkylation reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and synthetic chemistry.
Physicochemical Properties
| Property | Value |
| CAS Number | 75342-33-5 |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol [1] |
| Canonical SMILES | COC1=CN=C(C=C1)CCl[1][2] |
Core Mechanism: The Sₙ2 Pathway
The primary utility of 2-(Chloromethyl)-5-methoxypyridine as an alkylating agent stems from its ability to undergo bimolecular nucleophilic substitution (Sₙ2) reactions. In this concerted mechanism, a nucleophile (Nu⁻) attacks the electrophilic methylene carbon, simultaneously displacing the chloride leaving group. This process results in the formation of a new carbon-nucleophile bond with an inversion of stereochemistry if the carbon were chiral.
The reaction is characterized by the direct, backside attack of the nucleophile on the carbon atom bearing the leaving group.[3][4] The choice of solvent, base, and temperature is critical for optimizing reaction efficiency and minimizing potential side reactions.
Section 1: N-Alkylation Protocols
The alkylation of nitrogen nucleophiles is a cornerstone of pharmaceutical synthesis. 2-(Chloromethyl)-5-methoxypyridine readily reacts with a wide range of primary and secondary amines, as well as nitrogen-containing heterocycles like imidazoles and triazoles.
Causality in Experimental Design:
The choice of base is paramount and depends on the acidity (pKa) of the N-H bond.
-
Weakly Acidic Amines (e.g., secondary aliphatic amines, anilines): Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. They are heterogeneous and can be easily filtered off during work-up.
-
Less Acidic Heterocycles (e.g., imidazoles, triazoles): While K₂CO₃ is often effective, stronger bases like sodium hydride (NaH) may be required to fully deprotonate the nucleophile, leading to faster and cleaner reactions.[5][6]
-
Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they effectively solvate the cation of the base without interfering with the nucleophile.
General Protocol 1: N-Alkylation of Imidazole
This protocol describes a standard procedure for the N-alkylation of an imidazole derivative, a common core in many active pharmaceutical ingredients.
Materials:
-
Imidazole (1.0 eq)
-
2-(Chloromethyl)-5-methoxypyridine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole (1.0 eq) and anhydrous DMF (to make a 0.2-0.5 M solution).
-
Addition of Base: Add powdered K₂CO₃ (2.0 eq) to the stirred solution.
-
Addition of Alkylating Agent: Add a solution of 2-(Chloromethyl)-5-methoxypyridine (1.1 eq) in a small amount of DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50-70 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Data Summary: N-Alkylation Conditions
The following table summarizes typical conditions for N-alkylation based on established procedures for analogous chloromethylarenes.[7][8]
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Imidazole | K₂CO₃ | DMF | 60-80 | 4-8 |
| Benzimidazole | Cs₂CO₃ | ACN | 50-70 | 3-6 |
| Pyrrole | NaH | THF | 0 to RT | 2-4 |
| Aniline | K₂CO₃ | DMF | 80-100 | 8-16 |
| Diethylamine | DIPEA | ACN | Reflux | 6-12 |
Section 2: O-Alkylation Protocols
The formation of ether linkages via O-alkylation is crucial for modifying the solubility and metabolic stability of drug candidates. Phenols and alcohols can be effectively alkylated using 2-(Chloromethyl)-5-methoxypyridine.
Causality in Experimental Design:
-
Acidity: The hydroxyl proton of phenols (pKa ≈ 10) and especially alcohols (pKa ≈ 16-18) is less acidic than many N-H bonds. Therefore, a stronger base is generally required for complete deprotonation to form the more potent alkoxide or phenoxide nucleophile.
-
Base Selection: Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the hydroxyl group, driving the reaction to completion. The only byproduct is hydrogen gas, which is easily removed.
-
Competition: In molecules containing both O-H and N-H groups, chemoselectivity can be an issue. O-alkylation is often favored under strongly basic conditions that fully deprotonate the hydroxyl group.
General Protocol 2: O-Alkylation of p-Cresol
This protocol details the alkylation of a representative phenol, p-cresol, to form the corresponding ether.
Materials:
-
p-Cresol (1.0 eq)
-
2-(Chloromethyl)-5-methoxypyridine (1.05 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of p-cresol (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the phenoxide.
-
Addition of Alkylating Agent: Re-cool the mixture to 0 °C and add a solution of 2-(Chloromethyl)-5-methoxypyridine (1.05 eq) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Add water and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography.
Section 3: S-Alkylation Protocols
Thioethers are important functionalities in various pharmaceutical agents. The high nucleophilicity of thiols makes them excellent substrates for S-alkylation with 2-(Chloromethyl)-5-methoxypyridine. This reaction is particularly relevant in the synthesis of proton pump inhibitors like Tenatoprazole, which involves the coupling of a chloromethylpyridine derivative with a mercapto-imidazole core.[9][10][11]
Causality in Experimental Design:
-
Nucleophilicity: Thiols are generally more acidic and more nucleophilic than their alcohol counterparts. Deprotonation to the thiolate is readily achieved with moderate bases like K₂CO₃ or even organic bases like triethylamine (TEA).
-
Reaction Conditions: The reactions are typically fast and can often be run at room temperature, providing high yields of the thioether product.
General Protocol 3: S-Alkylation of a Mercapto-Heterocycle (Tenatoprazole Analogue Synthesis)
This protocol is adapted from the synthesis of Tenatoprazole and related compounds, demonstrating a key industrial application.[9]
Materials:
-
2-Mercapto-5-methoxy-1H-imidazo[4,5-b]pyridine (1.0 eq)
-
2-(Chloromethyl)-5-methoxypyridine (1.0 eq)
-
Sodium Hydroxide (NaOH, 1.0 eq)
-
Methanol or Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the mercapto-heterocycle (1.0 eq) in methanol.
-
Thiolate Formation: Add a solution of NaOH (1.0 eq) in water or methanol and stir for 15-30 minutes at room temperature to form the sodium thiolate salt.
-
Addition of Alkylating Agent: Add a solution of 2-(Chloromethyl)-5-methoxypyridine (1.0 eq) in methanol.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours. The product often precipitates from the reaction mixture upon formation.
-
Isolation: Cool the reaction mixture. If a precipitate has formed, collect the solid by filtration, wash with cold methanol and then water to remove inorganic salts.
-
Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the organic phase, concentrate, and purify the product by recrystallization or column chromatography if necessary.
General Experimental Workflow
A successful alkylation experiment relies on a systematic and logical workflow, from initial setup to final characterization.
References
-
An improved synthetic approach to tenatoprazole. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase in vitro and in vivo. ResearchGate. [Link]
-
Synthesis of tenatoprazole. ResearchGate. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
- Process for the preparation of 2-chlor-5-chloromethyl pyridine.
-
Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism. National Institutes of Health (NIH). [Link]
-
2-(Chloromethyl)-5-methoxypyridine. PubChem. [Link]
- Process for the preparation of 2-chloro-5-chloromethylpyridine.
- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]
-
Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Semantic Scholar. [Link]
-
N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
An investigation into factors which influence the formation of p-cresol in the methanol alkylation of phenol over MCM-22 and ZSM-5. ResearchGate. [Link]
-
Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. ScienceDirect. [Link]
-
S-Alkylation of a thioamide via SN2 reaction. ChemSpider SyntheticPages. [Link]
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. [Link]
-
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
Sources
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- 2. EP0393453B1 - Process for the preparation of 2-chloro-5-chloromethyl-pyridine and new intermediates - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Semantic Scholar [semanticscholar.org]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation with 2-(Chloromethyl)-5-methoxypyridine
Introduction: The Strategic Importance of the 5-Methoxypyridine-2-methyl Moiety
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the 5-methoxypyridine-2-methyl group has emerged as a privileged scaffold. Its presence can enhance metabolic stability, improve solubility, and provide crucial hydrogen bond accepting capabilities through the pyridine nitrogen and methoxy oxygen. The N-alkylation of diverse nitrogen-containing functional groups with 2-(chloromethyl)-5-methoxypyridine serves as a direct and efficient gateway to a vast chemical space of novel therapeutic candidates.
This comprehensive guide provides detailed protocols and expert insights into the N-alkylation reactions utilizing 2-(chloromethyl)-5-methoxypyridine. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures for various nitrogen nucleophiles, and address common challenges to empower researchers in their synthetic endeavors.
Mechanistic Insights: The SN2 Pathway to N-Alkylation
The N-alkylation of amines, amides, and other nitrogen nucleophiles with 2-(chloromethyl)-5-methoxypyridine predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of the nitrogen nucleophile by a suitable base, generating a more potent nucleophilic anion. This anion then attacks the electrophilic methylene carbon of 2-(chloromethyl)-5-methoxypyridine, displacing the chloride leaving group in a single, concerted step.
Several factors critically influence the rate and efficiency of this reaction:
-
Nucleophilicity of the Nitrogen Atom: The inherent nucleophilicity of the nitrogen atom is a key determinant. Primary aliphatic amines are generally more nucleophilic than aromatic amines (anilines), which in turn are more nucleophilic than amides or indoles. Electron-donating groups on the nucleophile will enhance its reactivity, while electron-withdrawing groups will diminish it.
-
Choice of Base: The base must be strong enough to deprotonate the nitrogen nucleophile effectively without promoting side reactions. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or strong bases like sodium hydride (NaH) for less acidic nucleophiles.[2][3]
-
Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[4]
-
Temperature: The reaction temperature influences the reaction rate. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.[5] However, excessively high temperatures can lead to side product formation.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of various classes of nitrogen nucleophiles with 2-(chloromethyl)-5-methoxypyridine.
Protocol 1: N-Alkylation of a Primary Aromatic Amine (Aniline)
This protocol describes a general procedure for the N-alkylation of anilines using potassium carbonate as the base in DMF.
Materials:
-
Aniline (or substituted aniline)
-
2-(Chloromethyl)-5-methoxypyridine
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.1 eq) in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-((5-methoxypyridin-2-yl)methyl)aniline derivative.[6]
Protocol 2: N-Alkylation of a Heterocyclic Amine (Indole)
This protocol details the N-alkylation of indole using a stronger base, sodium hydride, in THF. This method is suitable for less acidic nitrogen nucleophiles.
Materials:
-
Indole (or substituted indole)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
2-(Chloromethyl)-5-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of indole (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)-5-methoxypyridine (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the desired N-((5-methoxypyridin-2-yl)methyl)indole.[7]
Data Presentation: A Survey of Reaction Conditions
The following table summarizes typical reaction conditions for the N-alkylation of various nitrogen nucleophiles with 2-(chloromethyl)-5-methoxypyridine, based on established procedures for analogous systems.
| Nucleophile Class | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) | Reference(s) |
| Primary Aliphatic Amines | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 80-95 | [6] |
| Secondary Aliphatic Amines | K₂CO₃ | DMF | 80 | 6-12 | 75-90 | [8] |
| Anilines | K₂CO₃ / Cs₂CO₃ | DMF / ACN | 60-80 | 4-12 | 70-95 | [6][9] |
| Indoles | NaH | THF / DMF | 0 to RT | 2-6 | 65-85 | [7] |
| Amides | NaH | DMF | RT to 50 | 12-24 | 50-75 | [3] |
| Sulfonamides | K₂CO₃ | DMF | 80-100 | 8-16 | 60-80 | [1] |
Troubleshooting and Field-Proven Insights
Issue 1: Low or No Conversion
-
Causality: The base may be too weak to deprotonate the nucleophile effectively, or the reaction temperature may be too low. Poor solubility of reactants can also hinder the reaction.
-
Solution: For less acidic nucleophiles like amides, switch to a stronger base such as NaH.[3] Gradually increase the reaction temperature, monitoring for any decomposition by TLC. Ensure the use of a polar aprotic solvent like DMF or DMSO to improve solubility.[5]
Issue 2: Formation of Dialkylated Product (with primary amines)
-
Causality: An excess of the alkylating agent, 2-(chloromethyl)-5-methoxypyridine, can lead to the alkylation of the newly formed secondary amine.
-
Solution: Use a stoichiometric amount or a slight excess of the primary amine relative to the alkylating agent.[5] Adding the alkylating agent slowly to the reaction mixture can also help to minimize this side reaction.
Issue 3: O-Alkylation vs. N-Alkylation (for nucleophiles with both N-H and O-H groups)
-
Causality: The relative acidity and nucleophilicity of the N-H and O-H protons will determine the site of alkylation. O-alkylation is often the thermodynamically favored product.
-
Solution: To favor the kinetically controlled N-alkylation product, use a non-polar solvent and a milder base.[5] Lowering the reaction temperature can also increase the selectivity for N-alkylation.
References
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PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]
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ResearchGate. (n.d.). N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4.... [Link]
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ResearchGate. (n.d.). Scheme 2: Reagents and conditions: (iii) K2CO3, DMF, 90 o C.. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. [Link]
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ResearchGate. (n.d.). Synthesis of N‐alkylated A (1) and (3). i) K2CO3, dry DMF, r.t. Yields:.... [Link]
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PubMed. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]
-
ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react.... [Link]
-
ResearchGate. (n.d.). Scheme 1. Condition of synthesis: i) K2CO3, DMF, room temperature and.... [Link]
-
ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. [Link]
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ResearchGate. (n.d.). Reagent and conditions: (i) 1.5 equiv. R²CHO (4) 1.5 equiv. K2CO3, DMF,.... [Link]
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Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]
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RSC Publishing. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. [Link]
-
Reddit. (2025, November 4). N-alkylation of an almost non nucleophilic substrate. [Link]
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PubMed. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for N‐alkylation of benzamide with toluene. [Link]
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ResearchGate. (n.d.). N-Alkylation of 1 with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine to yield structural isomers 2 and 3. [Link]
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PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. [Link]
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MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]
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PubMed Central. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
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PubMed. (n.d.). Synthesis, Characterization, Antimicrobial and Anticancer Studies of Metal Complexes of 2-methoxy-4-((3-methylpyridin-2-ylimino)methyl)phenol. [Link]
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MDPI. (n.d.). A New Efficient Route to 2-Alkylsemicarbazides. [Link]
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MDPI. (n.d.). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]
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MDPI. (n.d.). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. [Link]
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PubMed Central. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. [Link]
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- Google Patents. (n.d.). US5229519A - Process for preparing 2-halo-5-halomethylpyridines.
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ResearchGate. (2017, May 16). Can monoalkylation of alcohols be done with dichloromethane under basic conditions (NaH base)?. [Link]
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FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]
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PubMed. (2025, July 17). N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving Chloromethylpyridines
Introduction: The Strategic Importance of Arylmethylpyridines in Drug Discovery
Pyridyl scaffolds are a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. The introduction of an aryl or heteroaryl moiety at the methyl position of a methylpyridine core generates arylmethylpyridines, a structural motif that allows for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the requisite carbon-carbon bond, lauded for its mild conditions, exceptional functional group tolerance, and the commercial availability of a wide range of boronic acid coupling partners.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Suzuki-Miyaura coupling for the derivatization of chloromethylpyridines. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide a troubleshooting guide to navigate the unique challenges presented by this class of substrates.
Mechanistic Insights: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloromethylpyridine. This is often the rate-determining step, particularly with less reactive chlorides.[3] The use of bulky, electron-rich phosphine ligands is crucial to facilitate this step.[4]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. The choice of base is critical for the efficiency of this step.[5]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[2]
Challenges in the Suzuki Coupling of Chloromethylpyridines
The successful coupling of chloromethylpyridines is contingent on overcoming several inherent challenges:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[6] This is a common issue with nitrogen-containing heterocycles.[4]
-
Substrate Reactivity: As sp3-hybridized chlorides, chloromethylpyridines can be less reactive than their aryl chloride counterparts in the oxidative addition step.[2]
-
Side Reactions: Protodeboronation, the undesired cleavage of the C-B bond of the boronic acid, and homocoupling of the boronic acid can reduce the yield of the desired product.[7]
Experimental Protocol: Synthesis of 2-(4-Methoxybenzyl)pyridine
This protocol provides a detailed procedure for the Suzuki-Miyaura coupling of 2-(chloromethyl)pyridine with 4-methoxyphenylboronic acid. This serves as a general guideline that can be adapted for other chloromethylpyridine isomers and variously substituted arylboronic acids.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.5 mmol, 2.5 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-(chloromethyl)pyridine hydrochloride, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos under an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-methoxybenzyl)pyridine.
Data Presentation: Key Reaction Parameters
The choice of catalyst, ligand, base, and solvent are critical for a successful Suzuki coupling of chloromethylpyridines. The following table summarizes typical conditions that can serve as a starting point for optimization.
| Parameter | Recommended Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition and stabilize the catalyst.[9] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that effectively promote transmetalation.[10] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic solvents are generally effective; a small amount of water can aid in dissolving the base and boronic acid.[11] |
| Temperature | 80-120 °C | Sufficient to overcome the activation energy for oxidative addition without causing significant catalyst decomposition.[12] |
Troubleshooting Guide
Low yields or failed reactions are common when developing new synthetic methods. The following guide provides a systematic approach to troubleshooting Suzuki couplings with chloromethylpyridines.
Conclusion
The Suzuki-Miyaura cross-coupling of chloromethylpyridines is a powerful and versatile tool for the synthesis of medicinally relevant arylmethylpyridines. A thorough understanding of the reaction mechanism and the key parameters influencing its efficiency is paramount for success. By carefully selecting the catalyst system, base, and solvent, and by employing rigorous experimental technique, researchers can effectively navigate the challenges associated with these substrates and unlock a vast chemical space for drug discovery and development.
References
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Oberli, M. A., & Buchwald, S. L. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 51(41), 10189-10192. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Maji, B., & Maiti, D. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Biffis, A., & Tubaro, C. (2010). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NRO. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Al-Masry, H. G., & Ali, O. M. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]
-
da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2013). Screening of different bases for Suzuki coupling a. ResearchGate. [Link]
-
Yoo, E. J., & Li, G. (2009). Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature. PubMed Central. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Li, J., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
-
Li, X., et al. (2018). Suzuki–Miyaura reactions of 2a or 3d with phenylboronic acid. ResearchGate. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Rauf, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
- Google Patents. (2010). Method for preparing 2-benzyl pyridine compound.
-
Sumimoto, M., et al. (2020). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. [Link]
-
RSC Advances. (2017). RSC Advances, 7(16), 9695-9701. [Link]
-
Moran, J., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
-
Martínez-Vargas, A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. [Link]
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Application Note & Protocols: Strategic Derivatization of 2-(Chloromethyl)-5-methoxypyridine for Biological Screening Libraries
Introduction: The Value of the Methoxy-Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship with the phenyl ring make it a cornerstone of modern drug design. The specific scaffold, 2-(chloromethyl)-5-methoxypyridine, presents a particularly valuable starting point for generating diverse chemical libraries. It combines the desirable electronic properties of the methoxy-substituted pyridine ring with a highly versatile reactive handle: the 2-chloromethyl group.
This benzylic-like chloride is an excellent electrophile, primed for facile nucleophilic substitution. This reactivity allows for the systematic and efficient introduction of a wide array of functional groups, rapidly building a library of novel compounds. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents targeting a range of biological processes, from cancer cell proliferation to viral replication.[1][2][3]
This guide provides a detailed framework for the strategic derivatization of 2-(chloromethyl)-5-methoxypyridine. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot their synthetic campaigns effectively.
Core Chemistry: The SN2 Reaction at the Benzylic-like Position
The primary pathway for derivatizing 2-(chloromethyl)-5-methoxypyridine is the bimolecular nucleophilic substitution (SN2) reaction.[4][5] The carbon of the chloromethyl group is electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride leaving group.
Causality of Reactivity:
-
Hybridization: The sp³-hybridized carbon of the chloromethyl group is sterically accessible.
-
Leaving Group: The chloride ion is a good leaving group, especially when stabilized by polar aprotic solvents.
-
Electronic Activation: The adjacent pyridine ring, while not as activating as a benzene ring, helps to stabilize the transition state of the reaction.
This straightforward reactivity profile makes it possible to couple the scaffold with a vast range of nucleophiles—including those bearing oxygen, nitrogen, and sulfur atoms—to generate diverse ethers, amines, and thioethers, respectively.
Caption: General workflow for SN2 derivatization.
Safety & Handling Precautions
Trustworthiness in science begins with safety. 2-(Chloromethyl)pyridine and its analogues are potent alkylating agents and are classified as lachrymators (tear-inducing). Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle 2-(chloromethyl)-5-methoxypyridine and its reactions within a certified chemical fume hood to prevent inhalation of vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear a lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves (nitrile gloves should be double-gloved or a heavier glove like neoprene should be used).[6][8]
-
Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water and remove contaminated clothing.[9][10] For eye contact, use an eyewash station to flush for at least 15 minutes and seek immediate medical attention.[8][10]
-
Waste Disposal: All chemical waste, including solvents and contaminated materials, must be disposed of according to institutional and local regulations for hazardous chemical waste.[6]
Detailed Derivatization Protocols
The following protocols are designed to be robust and adaptable. The causality behind key choices is explained to empower the researcher.
Protocol 1: Synthesis of Aryl Ethers via O-Alkylation
Rationale: The aryl ether linkage is a stable and common motif in biologically active molecules. Derivatizing with a library of substituted phenols introduces systematic variations in steric and electronic properties, which is ideal for structure-activity relationship (SAR) studies.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired phenol (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Addition of Electrophile: While stirring, add a solution of 2-(chloromethyl)-5-methoxypyridine (1.0 equivalent) in a small amount of anhydrous DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting chloropyridine is consumed.
-
Workup: Cool the mixture to room temperature. Pour it into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expertise-Driven Insights:
-
Why K₂CO₃? Potassium carbonate is a mild, inexpensive, and effective base for deprotonating phenols. It is heterogeneous in DMF, which can sometimes lead to cleaner reactions compared to strong, soluble bases like sodium hydride (NaH), which can promote side reactions.
-
Why DMF? DMF is a polar aprotic solvent that excels at dissolving both the ionic phenoxide intermediate and the organic electrophile, accelerating the SN2 reaction. Its high boiling point is also suitable for heating.
Protocol 2: Synthesis of Amines via N-Alkylation
Rationale: The introduction of a basic nitrogen atom is a cornerstone of drug design, often improving solubility and providing a key interaction point for biological targets. This protocol is suitable for both aliphatic and aromatic secondary amines.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the secondary amine (e.g., morpholine, piperidine, or N-methylaniline) (1.2 equivalents) and 2-(chloromethyl)-5-methoxypyridine (1.0 equivalent) in acetonitrile (ACN) (to ~0.3 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.5 equivalents) as an acid scavenger.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 6-18 hours.
-
Monitoring: Track the reaction's progress via LC-MS.
-
Workup: After cooling, filter off the solid K₂CO₃ and rinse the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer, concentrate, and purify by silica gel chromatography.
Expertise-Driven Insights:
-
Why Acetonitrile? ACN is a good solvent for this reaction, offering sufficient polarity and a convenient reflux temperature. It is also easier to remove under vacuum than DMF.
-
Why an Excess of Amine/Base? The reaction generates HCl in situ, which can protonate the starting amine, rendering it non-nucleophilic. A slight excess of the amine nucleophile and a solid base like K₂CO₃ ensures that free amine is always available to react and neutralizes the acid byproduct.
Protocol 3: Synthesis of Thioethers via S-Alkylation
Rationale: Sulfur-containing compounds have unique metabolic profiles and binding properties. Thiolates are exceptionally potent nucleophiles, making this transformation highly efficient.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the desired thiol (1.05 equivalents) in tetrahydrofuran (THF) (~0.2 M) in a flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Electrophile: Add a solution of 2-(chloromethyl)-5-methoxypyridine (1.0 equivalent) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor for the disappearance of the starting materials by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude thioether by column chromatography.
Expertise-Driven Insights:
-
Why NaH? Thiols are more acidic than alcohols or many amines, but a strong base like NaH ensures rapid and complete deprotonation to the highly nucleophilic thiolate. This drives the reaction to completion quickly, even at room temperature.
-
Why 0 °C? The initial deprotonation with NaH is exothermic. Starting at 0 °C provides better control over the reaction.
Data Summary & Characterization
All newly synthesized compounds must be rigorously characterized to confirm their identity and purity before biological screening.
Standard Characterization Suite:
-
LC-MS: To confirm the molecular weight of the product and assess purity.
-
¹H and ¹³C NMR: To confirm the structure and connectivity of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Table 1: Representative Derivatization Data
| Entry | Nucleophile (Nu-H) | Product Class | Typical Yield (%) | M.W. of Product ( g/mol ) |
| 1 | Phenol | Aryl Ether | 75-90 | 215.25 |
| 2 | Morpholine | Amine | 80-95 | 208.25 |
| 3 | Thiophenol | Thioether | 85-98 | 231.31 |
| 4 | Sodium Azide | Azide | >90 | 164.16 |
Strategy for Biological Screening
Once a library of derivatives is synthesized and characterized, a logical screening cascade is employed to identify promising hits.
Caption: A typical workflow for screening a new compound library.
-
Primary Screening: The entire library is tested at a single, high concentration (e.g., 10 µM) in a robust, high-throughput assay. For anticancer drug discovery, this is often a cell viability assay against a panel of cancer cell lines.[2][11]
-
Hit Confirmation: Compounds that show significant activity (the "hits") are re-tested using freshly prepared samples to rule out false positives.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency, typically expressed as an IC₅₀ value (the concentration required to inhibit 50% of the biological response).
-
Secondary and Mechanistic Assays: Potent and selective compounds are advanced to more complex assays to determine their mechanism of action (e.g., specific enzyme inhibition, induction of apoptosis). The results from these assays guide the next round of synthesis in a lead optimization campaign.
References
-
Singh, U. P., & Gahtori, P. (2021). Suzuki‐Miyaura cross‐coupling reaction of diverse chloropyridines. ResearchGate. [Link]
-
Brooke, G. M., & Mawson, S. D. (1990). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2758. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11(40), 24699-24707. [Link]
-
Narkhede, H. P., et al. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
-
Peršuri, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3365. [Link]
-
ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Flow Chemistry for the Synthesis of Pyridine Derivatives
Introduction: A Paradigm Shift in Heterocyclic Synthesis
The pyridine scaffold is a cornerstone of modern medicine and agriculture, forming the structural core of numerous FDA-approved drugs and vital agrochemicals.[1][2] Historically, the synthesis of these vital heterocycles has been dominated by batch methodologies, which, despite their successes, often present challenges related to scalability, safety, and reaction control.[3] The emergence of continuous flow chemistry offers a transformative solution, providing a platform for safer, more efficient, and highly controllable chemical synthesis.[4][5]
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers fundamental advantages over traditional batch processing.[6][7] The high surface-area-to-volume ratio inherent in flow reactors enables superior heat and mass transfer, allowing for precise temperature control and the safe handling of highly exothermic reactions or unstable intermediates.[6][8] This enhanced control often leads to higher yields, improved selectivity, and cleaner reaction profiles.[7] For researchers and drug development professionals, this translates to faster reaction optimization, streamlined scale-up, and the ability to explore novel chemical space under conditions unattainable in a round-bottom flask.[7][9]
This guide provides an in-depth exploration of flow chemistry applications for synthesizing pyridine derivatives, moving from the adaptation of classical name reactions to the implementation of modern, powerful strategies like C-H functionalization, photochemistry, and electrochemistry. Each section is designed to provide not only step-by-step protocols but also the critical scientific rationale behind the transition from batch to flow, empowering chemists to harness the full potential of this enabling technology.
Section 1: Modernizing Classical Pyridine Syntheses in Continuous Flow
Many foundational methods for pyridine synthesis are multicomponent reactions that are exceptionally well-suited to a continuous flow format. The ability to precisely mix multiple reagent streams and immediately subject them to controlled heating allows for streamlined, single-step processes that were previously multi-step or difficult to control in batch.[10]
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction involving an aldehyde, a β-ketoester (2 equiv.), and an ammonia source to form a 1,4-dihydropyridine (DHP), which is subsequently oxidized to the pyridine.[10] In a flow system, the initial condensation and cyclization can be performed rapidly and efficiently, with the potential to telescope the subsequent oxidation step. Combining flow with microwave heating can dramatically accelerate the reaction.[10]
Causality & Experimental Rationale: The primary advantages of flow for the Hantzsch synthesis are rapid mixing and superior temperature control. In batch, localized heating or inefficient mixing can lead to side product formation. A flow reactor ensures that all reagent molecules experience the same temperature profile for the same duration (residence time), leading to a more uniform product. Microwave heating provides rapid, volumetric energy input, further accelerating the reaction rates.[10]
This protocol is adapted from the work of Bagley et al. for the synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.[10]
Experimental Workflow Diagram
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.tue.nl [pure.tue.nl]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-(Chloromethyl)-5-methoxypyridine
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-methoxypyridine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of 2-(Chloromethyl)-5-methoxypyridine. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, offering step-by-step solutions and preventative measures.
Issue 1: Low Yield of 2-(Chloromethyl)-5-methoxypyridine
Question: My reaction to chlorinate 2-hydroxymethyl-5-methoxypyridine is resulting in a disappointingly low yield of the desired 2-(chloromethyl)-5-methoxypyridine. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this chlorination reaction are a frequent challenge and can often be attributed to several factors, primarily incomplete reaction, degradation of the product, or competing side reactions.
Causality and Recommended Actions:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloride can be sluggish if the chlorinating agent is not sufficiently reactive or if the reaction conditions are not optimal.
-
Chlorinating Agent: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. However, its reactivity can be enhanced by the addition of a catalytic amount of a tertiary amine like triethylamine or pyridine. These bases can act as catalysts and also neutralize the HCl gas produced, which can sometimes interfere with the reaction. For more challenging substrates, stronger chlorinating agents like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) can be employed, though these are more hazardous and require careful handling. [1][2][3] * Temperature: The reaction is typically performed at temperatures ranging from room temperature to reflux. If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent: The choice of solvent is crucial. Aprotic solvents such as toluene, chloroform, or dichloromethane are generally preferred to avoid side reactions with the chlorinating agent. [1][4]
-
-
Product Degradation: 2-(Chloromethyl)-5-methoxypyridine can be unstable, especially at elevated temperatures or in the presence of nucleophiles.
-
Work-up Procedure: During the work-up, it is important to neutralize any remaining acid and wash the organic layer thoroughly but quickly with a cold, dilute aqueous base (e.g., sodium bicarbonate solution) followed by brine. Prolonged exposure to aqueous conditions, especially if not cold, can lead to hydrolysis of the chloromethyl group back to the alcohol.
-
Purification: Distillation should be performed under reduced pressure to keep the temperature low and minimize thermal degradation. [2]Column chromatography on silica gel is also a viable purification method, but care should be taken as the acidic nature of silica can sometimes promote decomposition. Using a neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can mitigate this.
-
Issue 2: Presence of Dimeric Impurities
Question: My final product shows the presence of a significant amount of a higher molecular weight impurity, which I suspect is a dimer. How is this formed and how can I prevent it?
Answer:
The formation of dimeric byproducts is a classic side reaction for reactive benzylic-type halides like 2-(Chloromethyl)-5-methoxypyridine.
Mechanism of Dimer Formation:
The chloromethyl group is susceptible to nucleophilic attack. Another molecule of 2-(Chloromethyl)-5-methoxypyridine, or its corresponding alcohol starting material, can act as a nucleophile, leading to the formation of an ether-linked dimer. The pyridine nitrogen can also participate in intermolecular reactions. This is particularly problematic if there are residual basic impurities or if the reaction is heated for an extended period.
Preventative Measures:
-
Control of Stoichiometry: Ensure that the chlorinating agent is in slight excess to drive the conversion of the starting alcohol to completion. Any unreacted alcohol is a prime candidate for acting as a nucleophile.
-
Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Prompt Work-up and Purification: Once the reaction is complete, proceed with the work-up and purification without delay. The crude product should not be left standing for extended periods, especially at room temperature. Storage of the purified product should be in a cool, dark place. The product is considered stable, but contact with alkaline materials should be avoided. [5]
Issue 3: Over-chlorination and Ring Chlorination
Question: I am observing byproducts that appear to be di- or tri-chlorinated species, and in some cases, I suspect chlorination has occurred on the pyridine ring itself. How can I improve the selectivity of the chloromethylation?
Answer:
Over-chlorination is a common issue when the reaction conditions are too harsh or when using a less selective chlorinating agent. [6] Strategies for Improved Selectivity:
-
Choice of Chlorinating Agent: While powerful reagents like PCl₅ can be effective, they can also be less selective. Thionyl chloride is generally a good choice for selective chlorination of the hydroxymethyl group. For even milder conditions, a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) (the Appel reaction) can be considered, although this generates stoichiometric amounts of triphenylphosphine oxide as a byproduct, which needs to be removed.
-
Radical Chlorination: If starting from 2-methyl-5-methoxypyridine, radical chlorination (e.g., using N-chlorosuccinimide (NCS) and a radical initiator like AIBN or benzoyl peroxide) is a common route. However, this can lead to over-chlorination (dichloromethyl and trichloromethyl species). To minimize this, use a controlled amount of the chlorinating agent (close to 1 equivalent) and monitor the reaction carefully. [7]3. Protecting the Pyridine Nitrogen: The pyridine nitrogen can be protonated under acidic conditions, which deactivates the ring towards electrophilic chlorination. When using reagents like SOCl₂, the in-situ generation of HCl helps in this regard. However, if ring chlorination is a persistent issue, ensuring the reaction medium is sufficiently acidic can help.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available 2-(Chloromethyl)-5-methoxypyridine and what are the common impurities?
A1: The purity of commercially available 2-(Chloromethyl)-5-methoxypyridine can vary, but it is often supplied as a hydrochloride salt to improve stability. [8]Common impurities can include the starting material (2-hydroxymethyl-5-methoxypyridine), the dimer, and over-chlorinated byproducts. It is always recommended to check the certificate of analysis from the supplier and consider purification if necessary for your application.
Q2: Are there alternative synthetic routes to 2-(Chloromethyl)-5-methoxypyridine that might avoid some of these side reactions?
A2: Yes, several synthetic routes have been reported. A common alternative starts from 2-chloro-5-methylpyridine, which is then subjected to side-chain chlorination. [9]This avoids the use of a hydroxymethyl intermediate but introduces the challenge of controlling the degree of chlorination on the methyl group. Another route involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent, which can lead to the exchange of both alkoxy groups for chlorine. [1]The choice of route often depends on the availability and cost of the starting materials and the desired scale of the synthesis.
Q3: How can I effectively purify 2-(Chloromethyl)-5-methoxypyridine from the common side products?
A3: A multi-step purification approach is often the most effective. [6]* Initial Work-up: A standard aqueous work-up to remove inorganic salts and water-soluble impurities is the first step.
-
Distillation: Vacuum distillation is a good method for separating the product from non-volatile impurities like dimers and tars.
-
Column Chromatography: For achieving high purity, column chromatography on silica gel is recommended. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective. As mentioned earlier, deactivating the silica gel with triethylamine can prevent product degradation.
-
Recrystallization: If the product is a solid or can be converted to a solid salt (like the hydrochloride), recrystallization is an excellent final purification step.
Experimental Workflow & Diagrams
Typical Chlorination Protocol of 2-Hydroxymethyl-5-methoxypyridine
-
Reaction Setup: To a solution of 2-hydroxymethyl-5-methoxypyridine in an anhydrous aprotic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen), add thionyl chloride dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a temperature between 50-80 °C.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it over ice. Neutralize with a cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and common side reactions.
References
- 1. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 2. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
- 3. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 4. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 8. 2-(Chloromethyl)-5-methoxypyridine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
Technical Support Center: Purification of Crude 2-(Chloromethyl)-5-methoxypyridine
Welcome to the technical support center for the purification of crude 2-(Chloromethyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chemical intermediate.
Introduction
2-(Chloromethyl)-5-methoxypyridine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. The synthesis of this compound can often result in a crude mixture containing unreacted starting materials, byproducts, and other impurities. This guide provides practical, field-tested advice to help you navigate the challenges of its purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude 2-(Chloromethyl)-5-methoxypyridine?
A1: The impurity profile of crude 2-(Chloromethyl)-5-methoxypyridine can vary depending on the synthetic route. However, common impurities include:
-
Unreacted Starting Materials: The most common precursor is 2-Hydroxymethyl-5-methoxypyridine. Its presence indicates an incomplete chlorination reaction.
-
Over-chlorinated Byproducts: Dichlorinated or trichlorinated pyridine species can form if the reaction conditions are too harsh or the reaction time is excessive.[1]
-
Unreacted Chlorinating Agent and its Byproducts: Residual chlorinating agents like thionyl chloride or phosphorus oxychloride and their hydrolysis products can be present.[2]
-
Polymeric Materials: Pyridine derivatives can be prone to polymerization, leading to tarry, colored impurities.[3]
-
Residual Solvents: Solvents used in the synthesis or initial work-up may be trapped in the crude product.
-
Degradation Products: The product can be sensitive to bases and heat, which may lead to decomposition.[4]
Q2: What is the recommended first step for purifying the crude product?
A2: For a solid crude product, a simple wash or slurry with a suitable organic solvent is an effective initial purification step.[3] The goal is to dissolve and remove highly soluble impurities while minimizing the loss of the desired product. The choice of solvent is critical and should be determined empirically. A good starting point is a non-polar solvent in which the product has low solubility at room temperature, such as hexanes, heptane, or a mixture of ethyl acetate and hexanes.
Q3: Which analytical techniques are best for assessing the purity of 2-(Chloromethyl)-5-methoxypyridine?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of 2-(Chloromethyl)-5-methoxypyridine and quantifying impurities.[5][6] For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful tool.[7][8] A validated LC/MS/MS method can be highly sensitive for detecting even trace levels of genotoxic impurities.[7]
Q4: My purified product is a yellow liquid, but I was expecting a solid. What should I do?
A4: 2-Chloro-5-(chloromethyl)pyridine, a closely related compound, has a melting point of 37-42 °C, suggesting that 2-(Chloromethyl)-5-methoxypyridine may also be a low-melting solid or an oil at room temperature, especially if minor impurities are present that can cause freezing point depression.[9] If a solid is expected, you can try to induce crystallization by cooling the liquid in an ice bath or refrigerator and scratching the inside of the flask with a glass rod. If it remains an oil, purification by column chromatography or vacuum distillation may be more appropriate.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of 2-(Chloromethyl)-5-methoxypyridine.
Purification by Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The solvent system is not optimal; the product is too soluble, or impurities are inhibiting crystallization. | - Try a different solvent or a solvent/anti-solvent system. A good approach is to dissolve the compound in a "good" solvent (e.g., ethyl acetate, dichloromethane) and slowly add a "poor" solvent (e.g., hexanes, heptane) until turbidity appears, then cool slowly.[3]- Scratch the inner surface of the flask with a glass rod to create nucleation sites.[3]- Add a seed crystal of pure product, if available.[3] |
| Poor recovery of the product. | The product is too soluble in the chosen crystallization solvent, even at low temperatures. Too much solvent was used. | - Choose a solvent in which the product has lower solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled before filtration. |
| The product is still colored after recrystallization. | Colored impurities, such as polymeric byproducts, are co-crystallizing with the product. | - Perform a charcoal treatment: Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[3] |
| Fine, needle-like crystals form, making filtration difficult. | Crystallization occurred too rapidly. | - Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath.[3] |
Purification by Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities. | The chosen eluent system has poor selectivity. The column was overloaded. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[10] - Reduce the amount of crude material loaded onto the column. |
| Product streaking on the column. | The compound may be too polar for the chosen eluent, or it could be degrading on the silica gel. | - Increase the polarity of the eluent. - Consider deactivating the silica gel by adding a small percentage of triethylamine to the eluent, especially if the compound is basic. |
| Product is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat with stirring for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation between the product and impurities (product Rf value should be around 0.3-0.4).
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualization of the Purification Workflow
Caption: Decision workflow for purifying crude 2-(Chloromethyl)-5-methoxypyridine.
References
- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
- Google Patents.
- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Werbitzky, O., & Studer, P. (1993). Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Semantic Scholar.
- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
- Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- ChemicalBook. (2023). 2-(CHLOROMETHYL)-5-METHOXY-PYRIDINE.
- Google Patents.
- BenchChem. Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.
- BenchChem. A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)pyrimidine hydrochloride.
- Google Patents. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- PubChem. 2-(Chloromethyl)-5-methoxypyridine.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
- Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 153-158.
- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
- Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o666.
- ChemicalBook. (2025). 2-Chloro-5-(chloromethyl)pyridine.
- Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Stanovnik, B., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68.
- Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o666.
- Sigma-Aldrich. 2-(Chloromethyl)-5-methoxypyridine hydrochloride.
- Google Patents. CN116813535A - Separation and purification process of 2-chloro-5-chloromethylpyridine synthetic liquid.
- Google Patents. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.
- Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Li, J., et al. (2023). The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. Molecules, 28(13), 5081.
- Google Patents. WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
- Google Patents. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.
- Jeschke, P. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Beilstein Journal of Organic Chemistry, 13, 2583–2604.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. | Semantic Scholar [semanticscholar.org]
- 9. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 10. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography of Pyridine Derivatives
Welcome to our dedicated technical support center for the chromatographic purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to help you achieve optimal separation and recovery.
Section 1: Troubleshooting Guide
The purification of pyridine derivatives by column chromatography can be challenging due to the basic nature of the pyridine nitrogen. This section addresses the most common issues in a question-and-answer format, providing not just solutions, but the underlying principles to empower your method development.
Q1: I'm observing significant peak tailing with my pyridine derivative on a silica gel column. What is the cause and how can I fix it?
A: Peak tailing is the most frequent issue encountered when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2]
Root Cause: The primary reason for this phenomenon is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3][4] This strong interaction leads to a secondary retention mechanism, causing a portion of the analyte molecules to lag behind the main band, resulting in a "tailing" peak shape.[2] Other contributing factors can include column overload, where too much sample is loaded, or physical issues like voids in the column packing.[1][2][5]
Troubleshooting Workflow for Peak Tailing
Below is a systematic workflow to diagnose and resolve peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Solutions:
-
Mobile Phase Modification: The simplest approach is often to modify your mobile phase.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (0.1-1% v/v), into your eluent is highly effective.[6][7] These additives are more basic than your compound and will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine derivative.[8] This allows your compound to elute with minimal secondary interactions, resulting in a more symmetrical peak.
-
Caution: Triethylamine can be difficult to remove under vacuum. Use the minimum amount necessary.
-
-
Deactivate the Stationary Phase: If adding a mobile phase modifier is not desirable (e.g., for MS compatibility), you can deactivate the silica gel itself.
-
Procedure: Before loading your sample, flush the packed column with your chosen eluent system that contains 1-3% triethylamine.[7] Discard the initial eluant that passes through. This process neutralizes the most acidic sites on the silica. You can then proceed to run the column with your standard, amine-free eluent.[7]
-
-
Change the Stationary Phase: When the above methods are insufficient or if your compound is particularly sensitive, switching to a different stationary phase is the best solution.
-
Alumina: Alumina is a good alternative to silica gel and is available in neutral or basic grades, making it well-suited for the purification of basic compounds like pyridines.[6][9]
-
End-Capped or Deactivated Silica: Commercially available end-capped silica gels have had their surface silanol groups chemically modified to be less acidic, which significantly reduces tailing for basic compounds.[6]
-
Q2: My pyridine derivative is decomposing on the column, leading to low recovery and new, unwanted spots on TLC. What's happening?
A: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1] Pyridine derivatives with certain functional groups may be particularly susceptible to acid-catalyzed hydrolysis, rearrangement, or polymerization.[1]
Solutions:
-
Assess Stability: First, confirm that your compound is indeed unstable on silica gel. This can be quickly checked using a 2D TLC experiment.
-
Protocol for 2D TLC:
-
Spot your crude sample on one corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and re-develop it in the same eluent system.
-
Interpretation: If your compound is stable, you will see all spots aligned on a diagonal. If new spots appear off the diagonal, it indicates degradation on the silica surface.[1]
-
-
-
Use a Deactivated Stationary Phase: As with peak tailing, the solution is to avoid the acidic environment.
Q3: I have very polar pyridine derivatives (e.g., N-oxides, aminopyridines) that won't elute from the column, even with highly polar solvents. How can I purify them?
A: Highly polar compounds can bind very strongly to the polar silica surface, making elution difficult.
Solutions:
-
Aggressive Solvent Systems: For standard silica, you may need to use a more aggressive polar modifier.
-
A common and effective system is to use a small percentage (1-10%) of a 10% ammonium hydroxide solution in methanol, mixed with a less polar solvent like dichloromethane.[10]
-
-
Reverse-Phase Chromatography: This is often the best choice for very polar compounds.
-
Principle: In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Polar compounds have less affinity for the non-polar stationary phase and will elute earlier.
-
Benefit: This technique offers a completely different selectivity compared to normal-phase chromatography and is excellent for purifying polar and water-soluble pyridine derivatives.
-
-
Alternative Stationary Phases:
-
Amine-functionalized silica: These columns are less polar than bare silica and have a basic character, which is ideal for purifying basic compounds without the need for mobile phase additives.[11]
-
Basic Alumina: For certain compounds like pyridine N-oxides, basic alumina can be an effective stationary phase.[12]
-
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose stationary phase for pyridine derivatives?
A: While standard silica gel is the most common, it's often not the ideal choice due to its acidity. For general-purpose purification of pyridine derivatives, neutral alumina or triethylamine-deactivated silica gel are excellent starting points to avoid issues of peak tailing and sample degradation.[6][9]
Q: How do I choose an appropriate solvent system?
A: The choice of solvent system is crucial and should always be guided by Thin Layer Chromatography (TLC).
-
Goal Rf: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. This generally provides the best separation on a column.
-
Common Systems: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a standard starting point. For more polar pyridines, dichloromethane/methanol is a common combination.
-
Adding Modifiers: If tailing is observed on the TLC plate, add 0.1-1% triethylamine or pyridine to the developing solvent to see if the spot shape improves.
Q: What are some key parameters for purifying different classes of pyridine derivatives?
A: The optimal conditions can vary based on the specific derivative.
| Derivative Class | Recommended Stationary Phase | Common Mobile Phase Modifiers | Key Considerations |
| Simple Alkylpyridines | Silica Gel or Neutral Alumina | 0.1-1% Triethylamine (if on silica) | Generally stable; primary issue is peak tailing on silica. |
| Halopyridines | Silica Gel | None, unless other basic groups are present | Can be more reactive; monitor for stability on silica. |
| Aminopyridines | Neutral/Basic Alumina, Deactivated Silica | Not usually required on basic media | Highly basic; will strongly tail or stick to standard silica. |
| Hydroxypyridines | Neutral Alumina, Deactivated Silica | Triethylamine | Can exist as pyridone tautomers, complicating separation.[6] |
| Pyridine N-Oxides | Basic Alumina, Reverse-Phase Silica | None | Very polar; may require reverse-phase or highly polar eluents on normal phase.[12] |
| Acid-Sensitive Pyridines | Deactivated Silica, Neutral Alumina | Triethylamine | Confirm stability with 2D TLC before large-scale purification.[7] |
Q: My compound is an oil and won't crystallize after purification. What should I do?
A: The presence of minor impurities can inhibit crystallization.[6] Ensure your product is of the highest purity by carefully analyzing the fractions via TLC or HPLC. If purity is high, the compound may be inherently an oil. In such cases, further purification might be achieved by re-chromatographing with a different solvent system or using an alternative technique like preparative HPLC.
Section 3: Experimental Protocol
General Protocol for the Purification of a Pyridine Derivative using a Base-Deactivated Silica Gel Column
This protocol provides a general workflow for purifying a moderately polar, potentially acid-sensitive pyridine derivative.
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. A common starting point is a gradient of ethyl acetate in hexanes.
-
Add 0.5% triethylamine to the TLC solvent mixture to assess its effect on peak shape. Aim for an Rf of ~0.3 for the target compound.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Column Deactivation/Equilibration:
-
Pass 2-3 column volumes of the initial eluent (containing 0.5% TEA) through the packed silica gel. This neutralizes the stationary phase.[7]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial, low-polarity solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) as required to elute your compound of interest.
-
-
Fraction Analysis and Product Isolation:
-
Combine the pure fractions containing your desired product.
-
Remove the solvent under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual triethylamine.
-
References
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
- uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- ACS Publications. (2021). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. teledyneisco.com [teledyneisco.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
How to improve the yield of 2-(Chloromethyl)-5-methoxypyridine synthesis
An in-depth guide to navigating the complexities of 2-(Chloromethyl)-5-methoxypyridine synthesis, designed for chemical researchers and drug development professionals.
Introduction
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-methoxypyridine. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis can present challenges, leading to variable yields and purity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable solutions to common problems encountered in the laboratory. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and reproducible process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(Chloromethyl)-5-methoxypyridine?
The most prevalent and reliable method is the chlorination of the corresponding alcohol, 2-(hydroxymethyl)-5-methoxypyridine. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). An alternative, though often less selective, route is the free-radical chlorination of 2-methyl-5-methoxypyridine. The choice of route depends on the availability of starting materials and the scale of the synthesis. The alcohol substitution route is generally preferred for its higher selectivity and milder conditions.
Q2: What is the single most common reason for low yields in this synthesis?
The most frequent cause of diminished yield is the reaction of the starting alcohol, 2-(hydroxymethyl)-5-methoxypyridine, with the desired product, 2-(Chloromethyl)-5-methoxypyridine, to form a bis-ether byproduct. This side reaction is particularly problematic if the reaction temperature is not strictly controlled or if there are localized "hot spots" in the reaction mixture.
Q3: What are the critical safety precautions when working with thionyl chloride?
Thionyl chloride is a highly corrosive and moisture-sensitive reagent. It reacts violently with water to release toxic gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2]
-
Handling: Always handle thionyl chloride in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., elbow-length PVC gloves), a lab coat, and full-face protection (goggles and face shield).[3]
-
Quenching: Never quench excess thionyl chloride with water directly. A slow, controlled addition to a cooled, stirred solution of sodium bicarbonate or another suitable base is recommended.
-
Storage: Store in a cool, dry place away from incompatible materials like bases and oxidizing agents.[4]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Scenario 1: Consistently Low Yields in the Chlorination of 2-(hydroxymethyl)-5-methoxypyridine
Question: I am using thionyl chloride to convert 2-(hydroxymethyl)-5-methoxypyridine to the chloromethyl derivative, but my yields are consistently below 50%. What factors should I investigate to improve this?
Answer: This is a multi-faceted problem often rooted in reaction conditions and reagent stoichiometry. Let's break down the key areas for optimization.
1. Causality: The Reaction Mechanism and Its Sensitivity
The reaction of an alcohol with thionyl chloride can proceed through two primary mechanisms: SN2 (bimolecular nucleophilic substitution) and SNi (internal nucleophilic substitution).[5]
-
SNi (Retention of Stereochemistry): Occurs in non-polar solvents (like ether or neat). The alcohol first forms a chlorosulfite intermediate. This intermediate can then deliver the chloride from the same face, leading to retention of configuration.[5]
-
SN2 (Inversion of Stereochemistry): This pathway is favored by the addition of a base like pyridine. The base reacts with the chlorosulfite intermediate, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon in a classic backside attack, leading to inversion.[1][6]
For a primary alcohol like ours, the distinction is less about stereochemistry and more about reactivity and side reactions. The addition of a base is often beneficial as it neutralizes the HCl generated, preventing potential acid-catalyzed side reactions.
References
Technical Support Center: Minimizing Impurity Formation in 2-(Chloromethyl)-5-methoxypyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-(Chloromethyl)-5-methoxypyridine. This guide is designed to provide in-depth technical assistance for minimizing impurity formation in your reactions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential side reactions, ensuring the highest purity of your desired products.
I. Understanding the Reactivity of 2-(Chloromethyl)-5-methoxypyridine
2-(Chloromethyl)-5-methoxypyridine is a valuable building block in pharmaceutical and agrochemical synthesis. Its utility stems from the reactive chloromethyl group at the 2-position, which is susceptible to nucleophilic substitution. However, this reactivity also makes it prone to the formation of various impurities. The electron-donating 5-methoxy group and the electron-withdrawing pyridine nitrogen atom collectively influence the reactivity of the chloromethyl group.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the use of 2-(Chloromethyl)-5-methoxypyridine in a question-and-answer format.
Q1: What are the most common impurities I should expect when working with 2-(Chloromethyl)-5-methoxypyridine?
A1: Based on the chemistry of related chloromethylpyridines and the inherent reactivity of the molecule, you should be vigilant for the following classes of impurities:
-
Hydrolysis Products: The most common impurity is the corresponding alcohol, (5-methoxy-2-pyridinyl)methanol, formed by the reaction of the chloromethyl group with water. This can occur during the reaction, work-up, or even on storage if the material is exposed to moisture.
-
Quaternization Products: The pyridine nitrogen is nucleophilic and can react with the electrophilic chloromethyl group of another molecule, leading to the formation of a pyridinium salt. This is a common side reaction in many pyridine derivatives.
-
Dimeric and Polymeric Impurities: Similar to quaternization, intermolecular reactions can lead to the formation of dimers and higher-order oligomers.
-
Over-alkylation Products: When reacting 2-(Chloromethyl)-5-methoxypyridine with a nucleophile, there is a risk of the initial product reacting further with the starting material, leading to over-alkylation.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of residual 2-(Chloromethyl)-5-methoxypyridine in your product.
-
Byproducts from Synthesis: The synthesis of 2-(Chloromethyl)-5-methoxypyridine itself can introduce impurities. For instance, in the chlorination of 2-methyl-5-methoxypyridine, polychlorinated species can be formed.[1][2]
Q2: My reaction is complete, but I'm observing a new, highly polar spot on my TLC that I suspect is a salt. What could it be?
A2: This is a classic sign of quaternization . The pyridine nitrogen of one molecule of 2-(Chloromethyl)-5-methoxypyridine can attack the chloromethyl group of another molecule. This results in the formation of a pyridinium salt, which is typically a highly polar and often insoluble solid.
-
Causality: This side reaction is promoted by high concentrations of the starting material and elevated temperatures. The nucleophilicity of the pyridine nitrogen, while moderate, is sufficient to compete with other nucleophiles, especially if the primary nucleophile is weak or sterically hindered.
-
Troubleshooting:
-
Control Stoichiometry: Use the nucleophile in a slight excess to favor the desired reaction.
-
Slow Addition: Add the 2-(Chloromethyl)-5-methoxypyridine slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Solvent Choice: Use a solvent that effectively solvates the reactants and any charged intermediates, but does not promote self-reaction.
-
Q3: I'm performing a reaction with an amine nucleophile and getting a mixture of products. How can I improve the selectivity?
A3: Reactions with amines can be complicated by over-alkylation, where the initially formed secondary amine reacts further with another molecule of 2-(Chloromethyl)-5-methoxypyridine to form a tertiary amine.
-
Causality: The product of the initial substitution is often a stronger nucleophile than the starting amine, leading to a second substitution.
-
Troubleshooting:
-
Use a Large Excess of the Amine: Employing a significant excess (3-5 equivalents or more) of the amine nucleophile will statistically favor the mono-alkylation product.
-
Protecting Groups: If possible, use a protected amine that can be deprotected after the reaction.
-
Reaction Conditions: As with quaternization, slow addition of the electrophile and lower reaction temperatures can help to control the reaction.
-
Q4: After my aqueous work-up, I see a significant amount of a more polar byproduct. What is it and how can I avoid it?
A4: This is likely the hydrolysis product, (5-methoxy-2-pyridinyl)methanol. The chloromethyl group is susceptible to hydrolysis, especially under basic or neutral conditions.
-
Causality: Water acts as a nucleophile, displacing the chloride. This process can be accelerated by the presence of bases.
-
Troubleshooting:
-
Anhydrous Conditions: Whenever possible, conduct your reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Careful Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature. Use a saturated sodium bicarbonate solution cautiously for neutralization, as a highly basic environment can promote hydrolysis.
-
Extraction: Promptly extract your product into a non-polar organic solvent after the work-up to minimize its contact time with the aqueous phase.
-
III. Experimental Protocols & Methodologies
To provide a practical context, here are some representative experimental protocols.
Protocol 1: General Procedure for Nucleophilic Substitution with a Phenol
This protocol outlines a general method for the synthesis of an ether linkage, a common application of 2-(Chloromethyl)-5-methoxypyridine.
Materials:
-
2-(Chloromethyl)-5-methoxypyridine
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF, add a solution of 2-(Chloromethyl)-5-methoxypyridine (1.1 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for assessing the purity of your product and quantifying impurities.[3][4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 270 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation:
-
Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
IV. Visualizing Impurity Formation Pathways
The following diagrams illustrate the key impurity formation pathways.
Caption: Key reaction pathways of 2-(Chloromethyl)-5-methoxypyridine.
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]
- 5. benchchem.com [benchchem.com]
Stability issues and degradation of 2-(Chloromethyl)-5-methoxypyridine
Welcome to the technical support center for 2-(Chloromethyl)-5-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common stability issues, degradation pathways, and troubleshooting scenarios you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your work.
Introduction: The Duality of Reactivity and Instability
2-(Chloromethyl)-5-methoxypyridine is a valuable reagent in organic synthesis, prized for its reactive chloromethyl group which allows for the facile introduction of the 5-methoxypyridin-2-ylmethyl moiety into a target molecule. This reactivity, however, is intrinsically linked to its instability. The molecule's structure, featuring a benzylic-like chloride and an electron-donating methoxy group on the pyridine ring, predisposes it to nucleophilic substitution reactions, including degradation via solvolysis. Understanding these characteristics is paramount for its successful storage, handling, and use.
Frequently Asked Questions (FAQs)
Q1: My 2-(Chloromethyl)-5-methoxypyridine has turned yellow/brown upon storage. Is it still usable?
A discolored reagent is a common indicator of degradation. The yellow or brown color likely results from the formation of polymeric or oxidized byproducts. While minor discoloration may not significantly impact some robust reactions, it is a clear sign of reduced purity. For sensitive applications, such as in late-stage pharmaceutical synthesis, using a discolored reagent is not recommended. We advise running a purity check using a suitable analytical method, such as HPLC-UV or ¹H NMR, to quantify the remaining active reagent before use.
Q2: What are the primary degradation products of 2-(Chloromethyl)-5-methoxypyridine?
The most common degradation pathway is hydrolysis or solvolysis, where the chloromethyl group reacts with water or other nucleophilic solvents (like alcohols) to form 2-(Hydroxymethyl)-5-methoxypyridine or the corresponding ether. This occurs because the methoxy group, being electron-donating, stabilizes the formation of a transient benzylic-like carbocation, facilitating an SN1-type mechanism.[1][2]
Q3: What are the optimal storage conditions for this reagent?
To minimize degradation, 2-(Chloromethyl)-5-methoxypyridine should be stored in a tightly sealed container, in a cool, dry, and dark place. A desiccator or a controlled-atmosphere glovebox is ideal. Storage at refrigerated temperatures (2-8 °C) is recommended to slow down the rate of decomposition. It is crucial to protect the compound from moisture and light.
Troubleshooting Guide
Issue 1: Inconsistent or Low Yields in Nucleophilic Substitution Reactions
You are performing a nucleophilic substitution reaction with an amine, but your yields are lower than expected and vary between batches.
-
Root Cause Analysis:
-
Reagent Degradation: The most probable cause is the degradation of your 2-(Chloromethyl)-5-methoxypyridine starting material due to improper storage, leading to a lower effective concentration of the active reagent. Hydrolysis to the corresponding alcohol is the primary concern, as the alcohol will not participate in the desired reaction.
-
Competing Reactions: If your reaction conditions are not sufficiently anhydrous, in-situ hydrolysis of the starting material can compete with your desired nucleophilic substitution.
-
Base-Induced Side Reactions: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Using a nucleophilic base or an excess of a strong base can lead to side reactions with the chloromethyl group or the pyridine ring.
-
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting your reaction, assess the purity of your 2-(Chloromethyl)-5-methoxypyridine using HPLC or ¹H NMR. Compare the results with the certificate of analysis of a new batch if available.
-
Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Base and Solvent: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. Aprotic polar solvents like DMF or acetonitrile are often good choices.[3]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. This can help you determine if the reaction is stalling due to reagent decomposition.
-
Issue 2: Formation of Multiple Unidentified Byproducts
Your reaction mixture shows multiple spots on TLC or peaks in LC-MS that do not correspond to your starting material or desired product.
-
Root Cause Analysis:
-
Over-alkylation: If your nucleophile is a primary amine, it can react with two molecules of 2-(Chloromethyl)-5-methoxypyridine, leading to a tertiary amine byproduct.
-
Ring Alkylation: Under certain conditions, the pyridine nitrogen can act as a nucleophile, leading to the formation of a pyridinium salt.
-
Impurities in Starting Material: The synthesis of 2-(Chloromethyl)-5-methoxypyridine can sometimes result in impurities such as the dichloromethyl analog or isomers, which will lead to different products in your reaction.[4][5]
-
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the nucleophile to minimize over-alkylation of the electrophile.
-
Optimize Reaction Temperature: Higher temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
Purify the Starting Material: If you suspect impurities in your 2-(Chloromethyl)-5-methoxypyridine, consider purifying it by recrystallization or column chromatography before use.
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts. This can provide valuable insights into the competing reaction pathways.
-
Data and Protocols
Table 1: Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Slows down the rate of thermal degradation. |
| Atmosphere | Inert gas (N₂ or Ar), Dry | Prevents hydrolysis and oxidation. |
| Light | Amber vial, stored in the dark | Prevents photodegradation. |
| Incompatible Materials | Water, Alcohols, Strong Bases, Oxidizing Agents | Reacts to form degradation products or can cause hazardous reactions.[6] |
Protocol 1: Purity Assessment by HPLC-UV
This method can be used to determine the purity of 2-(Chloromethyl)-5-methoxypyridine and detect the presence of its primary hydrolytic degradation product, 2-(Hydroxymethyl)-5-methoxypyridine.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
Expected Elution Order: 2-(Hydroxymethyl)-5-methoxypyridine will elute earlier than the less polar 2-(Chloromethyl)-5-methoxypyridine.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a general starting point for the reaction of 2-(Chloromethyl)-5-methoxypyridine with a primary or secondary amine.
-
To a solution of the amine (1.1 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq).
-
Add a solution of 2-(Chloromethyl)-5-methoxypyridine (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Degradation and Experimental Workflow
Diagram 1: Primary Degradation Pathway
Caption: Decision tree for troubleshooting low reaction yields.
References
- Richard, J. P., & Jencks, W. P. (1982). A simple relationship between carbocation lifetime and the mechanism for nucleophilic substitution at an activated carbon. Journal of the American Chemical Society, 104(17), 4689–4691.
-
Pappalardo, S., & Ferguson, G. (1996). Functionalization of p-tert-Butylcalixa[7]rene by Alkylation with 2-(Chloromethyl)pyridine Hydrochloride. The Journal of Organic Chemistry, 61(7), 2407–2412.
- Richard, J. P., Toteva, M. M., & Amyes, T. L. (2001). Structure-Reactivity Relationships for the Solvolysis of Ring-Substituted Benzyl Chlorides. Journal of the American Chemical Society, 123(16), 3669–3677.
- Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (Publication No. US5329011A).
- Google Patents. (2016). Synthetic method of 2-chloromethylpyridinehydrochloride. (Publication No. CN104974077A).
- Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597.
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- Google Patents. (1992). Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (Publication No. US5116993A).
- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-(Chloromethyl)-5-methoxypyridine and Other Alkylating Agents
Introduction: The Critical Role of Alkylating Agents in Synthesis
Alkylating agents are foundational tools in the arsenal of synthetic chemists, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for constructing complex molecules.[1] Their utility spans from academic research to the industrial-scale synthesis of pharmaceuticals and fine chemicals. These electrophilic compounds operate by transferring an alkyl group to a nucleophilic species, a process central to modern organic chemistry.[2][3] The choice of an alkylating agent is a critical decision in experimental design, as its reactivity profile—governed by a delicate balance of electronic, steric, and solvent effects—dictates reaction efficiency, selectivity, and overall success.
This guide provides an in-depth comparison of 2-(Chloromethyl)-5-methoxypyridine, a key heterocyclic building block, with other commonly used alkylating agents. We will dissect the structural and electronic features that define its unique reactivity, provide supporting experimental data and protocols, and contextualize its performance against alternatives like benzyl chloride and simple alkyl halides. This analysis is intended to equip researchers, particularly those in drug development, with the insights needed to select the most appropriate agent for their synthetic challenges. The utility of 2-(Chloromethyl)-5-methoxypyridine is notably highlighted in its application as a crucial intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[4][5][6]
Theoretical Framework: Deconstructing Alkylating Agent Reactivity
The reactivity of an alkylating agent is not an intrinsic constant but rather a function of its structure and the conditions under which a reaction is performed. The outcome is primarily dictated by the competition between two fundamental nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
-
SN1 Reactions: Proceed through a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the alkylating agent.[7] These pathways are favored by substrates that can form stable carbocations (e.g., tertiary or benzylic halides) and by polar, protic solvents.
-
SN2 Reactions: Involve a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[8] The rate is dependent on the concentrations of both the alkylating agent and the nucleophile.[7] This mechanism is sensitive to steric hindrance; it is favored by primary and secondary halides and is impeded by bulky substituents that block the nucleophile's "backside attack."[9][10][11]
Caption: SN1 and SN2 reaction pathways.
Several key factors modulate an agent's preference for one pathway over another and its overall reactivity:
-
Substrate Structure & Steric Effects: The steric environment around the electrophilic carbon is paramount. Primary halides, like n-butyl chloride, are least hindered and strongly favor the SN2 pathway. As alkyl substitution increases (secondary, tertiary), steric bulk obstructs backside attack, slowing SN2 reactions while promoting SN1 pathways due to increased carbocation stability.[9][12] 2-(Chloromethyl)-5-methoxypyridine is a primary halide, suggesting a predisposition for SN2 reactions.
-
Electronic Effects: The electronic nature of the substrate can stabilize or destabilize reaction intermediates and transition states. For 2-(Chloromethyl)-5-methoxypyridine, two competing effects are at play:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and withdraws electron density from the ring carbons both inductively and via resonance.[13] This makes the attached chloromethyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Methoxy Group: The 5-methoxy group is an electron-donating group through resonance. This effect can help stabilize the partial positive charge that develops on the benzylic-like carbon in the SN2 transition state, thereby accelerating the reaction.[14] This stabilization is even more pronounced for a potential SN1 carbocation intermediate.
-
-
Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the substrate. This typically corresponds to the conjugate base of a strong acid.[15][16] The general reactivity trend for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.[16] While chloride is a competent leaving group, reagents with bromide or iodide are generally more reactive.[17]
Comparative Reactivity Analysis
To understand the unique reactivity of 2-(Chloromethyl)-5-methoxypyridine, it is best compared against structurally related and commonly used alkylating agents. Its reactivity profile emerges from its status as a "benzylic-like" halide, where the pyridine ring provides electronic activation similar to a benzene ring.
| Alkylating Agent | Structure | Class | Key Reactivity Features | Relative Reactivity Profile |
| 2-(Chloromethyl)-5-methoxypyridine | COC1=CN=C(C=C1)CCl | Primary, Benzylic-like | Highly Activated: Pyridine ring enhances electrophilicity. Methoxy group donates electron density, stabilizing the transition state. Favors SN2 but can support SN1. | High |
| Benzyl Chloride | ClCC1=CC=CC=C1 | Primary, Benzylic | Activated: Benzene ring stabilizes the transition state through π-system conjugation. The benchmark for benzylic reactivity.[14] | High (Benchmark) |
| n-Butyl Chloride | CCCCCl | Primary, Alkyl | Baseline Reactivity: Lacks electronic activation. Reacts exclusively via SN2 under typical conditions. | Low |
| Benzyl Bromide | BrCC1=CC=CC=C1 | Primary, Benzylic | Very High Reactivity: Combines benzylic activation with a superior leaving group (Br⁻) compared to chloride. | Very High |
| Iodoacetamide | IC(=O)CN | Primary, α-Haloacetamide | Extremely High Reactivity: Used for rapid and irreversible alkylation of nucleophiles like thiols, often in proteomics.[18][19] | Extremely High |
Analysis of Reactivity:
-
vs. Benzyl Chloride: 2-(Chloromethyl)-5-methoxypyridine is expected to be more reactive than benzyl chloride. The electron-withdrawing nature of the pyridine nitrogen makes the chloromethyl carbon more electrophilic than in benzyl chloride. Furthermore, the electron-donating 5-methoxy group provides additional stabilization to the transition state.
-
vs. n-Butyl Chloride: The benzylic-like activation of 2-(Chloromethyl)-5-methoxypyridine makes it orders of magnitude more reactive than a simple primary alkyl halide like n-butyl chloride, which lacks any electronic stabilization for the transition state.
-
vs. Benzyl Bromide: While electronically more activated, 2-(Chloromethyl)-5-methoxypyridine is likely less reactive than benzyl bromide under conditions where leaving group ability is the dominant factor. The C-Br bond is weaker and bromide is a better leaving group than chloride.[16]
Experimental Design for Comparative Analysis
To empirically validate these theoretical comparisons, a well-designed kinetic experiment is essential. The following protocol provides a robust framework for comparing the reactivity of different alkylating agents under standardized SN2 conditions.
Causality Behind Experimental Choices:
-
Nucleophile Selection: Potassium iodide is chosen as the nucleophile. The iodide ion is a strong nucleophile and its reaction with alkyl chlorides (Finkelstein reaction) is well-characterized.[20]
-
Solvent System: Anhydrous acetone is an ideal solvent. It is polar aprotic, which favors the SN2 mechanism by solvating the cation (K⁺) but not strongly solvating the nucleophile (I⁻), leaving it highly reactive.
-
Monitoring Technique: The reaction progress can be monitored by Thin Layer Chromatography (TLC) for a qualitative assessment or by Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis of substrate consumption and product formation.[23]
Caption: Workflow for kinetic analysis of alkylating agents.
Protocol: Comparative Kinetic Analysis of Alkylating Agents
This protocol describes a general procedure for determining the second-order rate constants for the reaction of various alkylating agents with potassium iodide in acetone.
Materials:
-
2-(Chloromethyl)-5-methoxypyridine
-
Benzyl chloride
-
n-Butyl chloride
-
Potassium iodide (dried under vacuum)
-
Anhydrous acetone
-
Round-bottom flasks, magnetic stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
TLC plates and developing chamber
-
LC-MS or GC-MS system
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.
-
Prepare a stock solution of potassium iodide in anhydrous acetone (e.g., 0.2 M).
-
Prepare separate stock solutions of each alkylating agent in anhydrous acetone (e.g., 0.1 M).
-
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add a defined volume of the potassium iodide solution.
-
Place the flask in a constant temperature bath (e.g., 25°C) and allow it to equilibrate while stirring.
-
-
Initiation and Monitoring:
-
At time t=0, rapidly add a defined volume of the alkylating agent stock solution to the stirring KI solution.
-
Immediately withdraw the first aliquot (t=0 sample) and quench it by diluting into a vial containing a solution of sodium thiosulfate in water/ethyl acetate. This will consume any unreacted iodide.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., every 10, 20, 30 minutes, depending on the expected reactivity).
-
-
Sample Analysis:
-
Analyze the quenched samples by LC-MS or GC-MS to determine the concentration of the remaining alkylating agent.
-
The organic layer from the quenched sample can be directly injected for analysis after separation.
-
-
Data Analysis:
-
For each alkylating agent, plot the natural logarithm of its concentration (ln[Substrate]) versus time.
-
If the reaction follows pseudo-first-order kinetics (with a large excess of nucleophile), the plot should be linear. The slope of this line is equal to -k', the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the nucleophile ([KI]₀).
-
Conclusion
2-(Chloromethyl)-5-methoxypyridine stands out as a highly effective and versatile alkylating agent. Its reactivity, which surpasses that of the analogous benzyl chloride, is a direct consequence of its unique electronic architecture. The electron-withdrawing pyridine ring enhances the electrophilicity of the benzylic-like carbon, while the electron-donating 5-methoxy group stabilizes the SN2 transition state. This combination results in a reagent that is potent enough for efficient synthesis, as demonstrated by its role in the production of Nevirapine, yet stable enough for practical handling. By understanding the interplay of steric, electronic, and leaving group effects, researchers can strategically deploy 2-(Chloromethyl)-5-methoxypyridine and other alkylating agents to achieve their synthetic goals with greater precision and efficiency.
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Hoz, S., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
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ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Retrieved from [Link]
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Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]
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Master Organic Chemistry. (2024). What Makes A Good Leaving Group. Retrieved from [Link]
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ChemTalk. (n.d.). Steric Hindrance. Retrieved from [Link]
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Fiveable. (n.d.). Steric Hindrance Definition. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Retrieved from [Link]
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Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Retrieved from [Link]
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ResearchGate. (2009). A comparison of several modern alkylating agents. Retrieved from [Link]
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ResearchGate. (2007). Progress in synthesis of the anti-AIDS drug nevirapine. Retrieved from [Link]
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Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. Pharmazie, 61(11), 895-897. Retrieved from [Link]
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-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]
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Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243. Retrieved from [Link]
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A Strategic Guide to Pyridine Synthesis: 2-(Chloromethyl)-5-methoxypyridine vs. 2-chloro-5-(chloromethyl)pyridine
In the landscape of pharmaceutical and agrochemical synthesis, substituted pyridines are foundational scaffolds. The choice of a starting material can dictate the efficiency, cost, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, 2-(Chloromethyl)-5-methoxypyridine and 2-chloro-5-(chloromethyl)pyridine appear structurally similar yet offer profoundly different strategic advantages. This guide provides an in-depth comparison of their reactivity, applications, and the chemical logic that governs their use, empowering researchers to make informed decisions in complex synthetic design.
Structural and Reactivity Analysis: Two Reagents, Distinct Personalities
At first glance, both molecules offer a reactive chloromethyl group, a workhorse for introducing side chains via nucleophilic substitution. However, the substituent at the 2-position—a methoxy group versus a chlorine atom—radically alters the overall reactivity profile of the pyridine ring, defining two divergent paths for molecular elaboration.
2-(Chloromethyl)-5-methoxypyridine (CAS: 75342-33-5) [1]
-
Primary Reactive Site: The key handle is the chloromethyl group. This group behaves as a benzylic-like halide, making it highly susceptible to bimolecular nucleophilic substitution (S_N2) reactions.[2][3] Nucleophiles readily attack the methylene carbon, displacing the chloride anion.
-
Electronic Influence: The methoxy group at the 5-position is electron-donating through resonance, which slightly increases the electron density of the pyridine ring. This has a minimal effect on the highly reactive chloromethyl group but deactivates the ring toward nucleophilic aromatic substitution (S_NAr). The methoxy group is a poor leaving group, rendering the C2-position largely inert to substitution.
-
Strategic Role: This reagent is a specialist. It is the ideal choice when the synthetic goal is to introduce a functionalized side chain onto a pre-existing 5-methoxypyridine core, a common motif in biologically active molecules.
2-chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3) [4][5]
-
Dual Reactive Sites: This molecule possesses two distinct and orthogonally reactive electrophilic centers.
-
The Chloromethyl Group: Like its methoxy counterpart, this site is primed for S_N2 reactions, allowing for side-chain installation.
-
The 2-Chloro Group: The chlorine atom attached directly to the pyridine ring is a versatile handle. It is susceptible to nucleophilic aromatic substitution (S_NAr) and, critically, serves as an excellent coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[6][7][8]
-
-
Electronic Influence: The chlorine at the C2 position is electron-withdrawing, which activates the pyridine ring for both S_NAr and oxidative addition to a palladium(0) catalyst.[9]
-
Strategic Role: This reagent is a versatile and powerful building block. It offers the synthetic chemist a choice: functionalize the side chain first, then modify the ring, or build complexity on the ring before elaborating the chloromethyl group. This dual reactivity is invaluable for constructing diverse chemical libraries and executing complex, multi-step syntheses.[4]
Comparative Reaction Pathways
The fundamental difference between these two reagents lies in the accessibility of the pyridine ring itself as a site for modification. While both excel at S_N2 reactions at the chloromethyl position, only the 2-chloro variant opens the door to modern cross-coupling and S_NAr chemistry.
Figure 1: Divergent synthetic pathways of the two reagents. Both readily undergo S_N2 reactions, but only the 2-chloro derivative allows for versatile ring functionalization via S_NAr and Suzuki coupling.
Application in Target-Oriented Synthesis
The choice between these reagents is dictated by the synthetic strategy.
Use Case 1: Nucleophilic Substitution at the Chloromethyl Group
This is the common ground for both reagents. The reaction involves the displacement of the chloride by a wide range of nucleophiles such as amines, thiols, and alkoxides.
Table 1: Comparison of General S_N2 Reactivity
| Feature | 2-(Chloromethyl)-5-methoxypyridine | 2-chloro-5-(chloromethyl)pyridine |
| Reaction Type | S_N2 | S_N2 |
| Nucleophiles | Amines, thiols, alkoxides, cyanides, etc. | Amines, thiols, alkoxides, cyanides, etc. |
| Typical Conditions | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), RT to 80 °C | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), RT to 80 °C |
| Side Reactions | Generally clean substitution. | Potential for competing S_NAr at the C2 position with strong, unhindered nucleophiles at elevated temperatures. |
| Strategic Advantage | Direct installation of a side chain onto a 5-methoxypyridine core. | Installation of a side chain while preserving the C2-Cl bond for subsequent cross-coupling or S_NAr reactions. |
Use Case 2: Ring Functionalization – The Key Differentiator
This is where 2-chloro-5-(chloromethyl)pyridine demonstrates its superior versatility. It is a cornerstone intermediate in the agrochemical industry, particularly for the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[10]
A. Nucleophilic Aromatic Substitution (S_NAr)
The electron-deficient nature of the pyridine ring, enhanced by the C2-chloro substituent, allows for the displacement of the chloride by strong nucleophiles. This reaction proceeds via a Meisenheimer-like intermediate, and the aromaticity is restored upon elimination of the chloride ion.[9]
B. Suzuki-Miyaura Cross-Coupling
Perhaps the most powerful application of the 2-chloro group is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling.[8] This reaction enables the formation of a carbon-carbon bond between the pyridine C2 position and a wide variety of aryl or vinyl boronic acids.[6][11] It is a method of choice for constructing biaryl structures, which are prevalent in modern pharmaceuticals.[12]
Experimental Protocols
The following protocols are representative and should be optimized for specific substrates.
Figure 2: Typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using 2-chloro-5-(chloromethyl)pyridine.
Protocol 1: General S_N2 Reaction with an Amine
(Applicable to both reagents)
-
Setup: To a solution of the chloromethylpyridine (1.0 eq) in acetonitrile (0.2 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-chloro-5-(chloromethyl)pyridine
-
Setup: In an oven-dried flask, combine 2-chloro-5-(chloromethyl)pyridine (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (2.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 0.1 M).
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction by LC-MS (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-(chloromethyl)pyridine product.
Conclusion and Strategic Recommendations
The choice between 2-(chloromethyl)-5-methoxypyridine and 2-chloro-5-(chloromethyl)pyridine is a critical decision in synthetic planning.
-
Choose 2-(Chloromethyl)-5-methoxypyridine when your synthetic target requires a 5-methoxypyridine core and the primary transformation is the addition of a side chain at the C5-methyl position. It is a direct and efficient reagent for this specific purpose.
-
Choose 2-chloro-5-(chloromethyl)pyridine when you require synthetic versatility and orthogonal reactivity . This building block is superior for multi-step syntheses where you need to perform distinct chemical operations on both the pyridine ring (via S_NAr or cross-coupling) and the side chain (via S_N2). Its role as a precursor to major agrochemicals underscores its industrial and academic importance.[13][14]
By understanding the nuanced reactivity profiles of these two building blocks, researchers can design more elegant, efficient, and powerful synthetic routes to complex and valuable molecules.
References
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PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. Retrieved December 16, 2023, from [Link]
-
Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]
- Google Patents. (n.d.). US4958025A - Preparation of 2-chloro-5-chloromethylpyridine.
-
ResearchGate. (2023). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
- Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
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-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]
-
Semantic Scholar. (1993). Process for the preparation of 2-chloro-5-chloromethyl-pyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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-
PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. Retrieved from [Link]
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- Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
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TMP Chem. (2018, January 28). 18.05 Two Mechanisms of Nucleophilic Substitution. YouTube. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-(Chloromethyl)-5-methoxypyridine Derivatives
The 2-(chloromethyl)-5-methoxypyridine scaffold is a versatile building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical structure allows for diverse modifications, leading to compounds with activities spanning from central nervous system targets to anticancer and antimicrobial applications. This guide provides a comparative analysis of the biological activities of various derivatives of 2-(chloromethyl)-5-methoxypyridine, supported by experimental data and detailed protocols to aid researchers in this field.
Targeting Nicotinic Acetylcholine Receptors (nAChRs) for Neuroimaging
Derivatives of 2-(chloromethyl)-5-methoxypyridine have been instrumental in the development of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological processes. A significant application of these derivatives is in the development of radiotracers for Positron Emission Tomography (PET) imaging of nAChRs in the brain.[2][3]
A notable example is a series of analogues based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine. These compounds have been synthesized and evaluated for their potential as PET imaging agents.[2][3] The rationale behind their development was to create ligands with higher lipophilicity than existing radiotracers like 2-[¹⁸F]fluoro-A-85380, which exhibits slow penetration across the blood-brain barrier (BBB).[2][3]
Comparative Binding Affinities
The in vitro binding affinities of these novel derivatives for nAChRs are exceptionally high, with Ki values in the picomolar range.[2][3] This indicates a strong interaction with the receptor, a primary requirement for an effective imaging agent.
| Compound | Ki (pM) |
| 3b | 28 |
| 6b | 23 |
| Other analogues in the series | 9-331 |
| Table 1: In vitro binding affinities of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues at nAChRs.[2][3] |
The N-methyl derivatives, in particular, demonstrated very high affinities and are promising candidates for the development of ¹¹CH₃-labeled radiotracers for PET imaging.[2][3]
Experimental Protocol: In Vitro nAChR Binding Assay
A standard competitive binding assay is employed to determine the affinity of the compounds for nAChRs.
Objective: To determine the inhibitory constant (Ki) of test compounds for nAChRs.
Materials:
-
Rat brain tissue homogenate (rich in nAChRs)
-
Radioligand (e.g., [³H]epibatidine)
-
Test compounds (2-(chloromethyl)-5-methoxypyridine derivatives)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate the rat brain homogenate with the radioligand and varying concentrations of the test compound.
-
Allow the mixture to incubate at a specific temperature (e.g., 23°C) for a set period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticancer Activity through PI3K/mTOR Pathway Modulation
Recent research has highlighted the potential of 2-(chloromethyl)-5-methoxypyridine derivatives as potent anticancer agents. One study focused on a novel 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative, which demonstrated significant cytotoxic activity against colorectal cancer (CRC) cell lines.[4]
The mechanism of action of this compound involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4]
Visualizing the PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by the 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline derivative.
Comparative Cytotoxicity Data
The cytotoxic effects of this derivative were evaluated against various cancer cell lines, demonstrating potent and selective activity, particularly against HCT116 and Caco-2 colorectal cancer cells.[4]
| Cell Line | Compound 49 IC₅₀ (µM) | 5-Fluorouracil (5-FU) IC₅₀ (µM) |
| HCT116 | 0.28 | 4.52 |
| Caco-2 | 0.54 | >100 |
| HIEC (normal) | 31.37 | Not reported |
| Table 2: Antiproliferative properties of compound 49 (2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline) compared to the standard chemotherapeutic agent 5-FU after 48 hours of treatment.[4] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, Caco-2)
-
Normal cell line (e.g., HIEC) for selectivity assessment
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Antimicrobial and Antimalarial Potential
Derivatives of 2-chloro-5-(chloromethyl)pyridine have also been explored for their antimicrobial and antimalarial activities.[5][6] A study describes the synthesis of novel hydrazone compounds derived from 2-chloro-5-(hydrazinylmethyl)pyridine.[5][6] Preliminary biological testing of these compounds has indicated promising antimicrobial and antimalarial effects, suggesting their potential for development as new therapeutic agents in these areas.[5][6]
Synthesis Workflow
The synthesis of these bioactive derivatives involves a straightforward two-step process, which can be efficiently carried out using a continuous flow reaction module.[5][6]
Caption: A simplified workflow for the synthesis of bioactive hydrazone derivatives from 2-chloro-5-(chloromethyl)pyridine.
While specific quantitative data on the antimicrobial and antimalarial activities were not detailed in the initial findings, the preliminary results warrant further investigation into the structure-activity relationships of these hydrazone derivatives.
Broader Applications in Agrochemicals and as Synthetic Intermediates
Beyond direct therapeutic applications, 2-(chloromethyl)-5-methoxypyridine and its derivatives are valuable in the agrochemical industry.[1] They serve as intermediates in the formulation of herbicides and fungicides, contributing to improved crop yields and protection.[1] The versatility of this scaffold also makes it a crucial building block in the synthesis of various other pharmaceuticals, including anti-inflammatory agents.[1]
Conclusion
The 2-(chloromethyl)-5-methoxypyridine scaffold is a privileged structure in the development of biologically active compounds. The derivatives discussed in this guide demonstrate a broad range of activities, from targeting specific receptors in the central nervous system to inhibiting critical pathways in cancer and combating infectious diseases. The comparative data presented herein, along with the detailed experimental protocols, offer valuable insights for researchers and drug development professionals working with this versatile class of compounds. Further exploration of the structure-activity relationships of these derivatives holds significant promise for the discovery of novel and effective therapeutic and agrochemical agents.
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Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841–2849. [Link][2]
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Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043. [Link][5]
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Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link][6]
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Brown, L. L., Kulkarni, S., Pavlova, O. A., Koren, A. O., Mukhin, A. G., Newman, A. H., & Horti, A. G. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. ResearchGate. [Link][3]
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PubChem. (n.d.). 2-(Chloromethyl)-5-methoxypyridine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(15), 4989. [Link][4]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-5-methoxypyridine Analogs in Anticancer Drug Discovery
For Immediate Release
In the intricate world of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of therapeutic agents.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet versatile, class of pyridine derivatives: 2-(chloromethyl)-5-methoxypyridine analogs. By providing a comparative analysis of their anticancer potential, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of rational drug design.
The 2-(chloromethyl)-5-methoxypyridine core offers a reactive handle—the chloromethyl group—prime for strategic modification, allowing for the exploration of a vast chemical space. Understanding how subtle changes to this scaffold impact biological activity is paramount to developing potent and selective anticancer agents.
The Pivotal Role of Substitution: Unlocking Anticancer Potency
The journey of a drug candidate from a mere concept to a clinical reality is paved with meticulous molecular modifications. In the realm of pyridine-based anticancer agents, the nature and position of substituents on the pyridine ring are critical determinants of their cytotoxic efficacy.
A key strategy in elucidating the SAR of 2-(chloromethyl)-5-methoxypyridine analogs involves the nucleophilic substitution of the reactive chloromethyl group. This allows for the introduction of a diverse array of functional groups, each influencing the molecule's steric, electronic, and pharmacokinetic properties.
One of the most common and informative modifications is the introduction of various amine-containing moieties. By reacting 2-(chloromethyl)-5-methoxypyridine with a range of primary and secondary amines, a library of 2-(aminomethyl)-5-methoxypyridine analogs can be generated. The subsequent evaluation of their anticancer activity against various cell lines provides a clear picture of the SAR.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a representative series of 2-(substituted aminomethyl)-5-methoxypyridine analogs against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented.
| Compound ID | R (Substituent on Nitrogen) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 1 | -H | > 100 | > 100 |
| 2a | -CH₂CH₃ (Ethyl) | 45.2 | 58.7 |
| 2b | -CH(CH₃)₂ (Isopropyl) | 28.5 | 35.1 |
| 2c | -c-C₆H₁₁ (Cyclohexyl) | 15.8 | 20.3 |
| 2d | -CH₂Ph (Benzyl) | 8.2 | 11.5 |
| 2e | -Ph (Phenyl) | 22.1 | 29.8 |
| 3a | Morpholino | 12.5 | 18.9 |
| 3b | 4-Methylpiperazinyl | 9.8 | 14.2 |
| Doxorubicin | (Reference Drug) | 0.98 | 1.23 |
Note: The data presented is a synthesized representation based on general trends observed in the SAR of pyridine derivatives for illustrative purposes.
Key SAR Insights:
-
Impact of N-Substitution: The parent compound with an unsubstituted amino group (Compound 1) exhibits negligible activity. The introduction of alkyl and aryl substituents at the nitrogen atom significantly enhances cytotoxic activity.
-
Steric Effects: An increase in the steric bulk of the N-alkyl substituent from ethyl (2a) to isopropyl (2b) and cyclohexyl (2c) leads to a progressive increase in potency. This suggests that a larger, lipophilic group may facilitate better interaction with the biological target.
-
Aromatic Moieties: The presence of an aromatic ring, as in the benzyl (2d) and phenyl (2e) analogs, generally results in higher potency compared to simple alkyl substituents. The benzyl group in compound 2d appears to be particularly favorable.
-
Heterocyclic Rings: Incorporation of heterocyclic rings like morpholine (3a) and 4-methylpiperazine (3b) also leads to potent anticancer activity. The 4-methylpiperazinyl derivative (3b) was among the most active compounds in this series, highlighting the potential for these moieties to improve pharmacological properties.
The following diagram illustrates the key modification points on the 2-(chloromethyl)-5-methoxypyridine scaffold and their general influence on anticancer activity.
Caption: General workflow for the synthesis of 2-(aminomethyl)-5-methoxypyridine analogs.
Experimental Protocol: General Procedure for the Synthesis of 2-(Substituted aminomethyl)-5-methoxypyridine Analogs
-
Reaction Setup: To a solution of 2-(chloromethyl)-5-methoxypyridine (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 1.5 eq.) and the corresponding primary or secondary amine (1.2 eq.).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period of 2-12 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired analog.
-
Characterization: The structure and purity of the final compounds are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and reliable colorimetric assay for assessing cell viability. [2][3][4][5]Its selection is based on its ability to provide quantitative and reproducible data on the cytotoxic effects of chemical compounds. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [4][5]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay [1][2][3][4][5]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the synthesized 2-(aminomethyl)-5-methoxypyridine analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL), and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks and Future Directions
The exploration of the structure-activity relationships of 2-(chloromethyl)-5-methoxypyridine analogs has revealed promising avenues for the development of novel anticancer agents. The versatility of the chloromethyl group allows for the systematic introduction of a wide range of substituents, leading to compounds with significant cytotoxic potential. The insights gained from these SAR studies, particularly the favorable impact of bulky, lipophilic, and heterocyclic N-substituents, provide a rational basis for the design of next-generation analogs with enhanced potency and selectivity.
Future research in this area should focus on several key aspects:
-
Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse N-substituents, including those with known pharmacophoric features, could lead to the discovery of even more potent compounds.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active analogs is crucial for understanding their anticancer effects and for guiding further optimization.
-
In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models could further refine the understanding of the relationship between the physicochemical properties of the analogs and their biological activity, thereby facilitating the in silico design of novel and more effective anticancer agents.
By continuing to unravel the intricate SAR of this versatile pyridine scaffold, the scientific community can pave the way for the development of innovative and effective therapies in the ongoing fight against cancer.
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A Comparative Analysis of Pyridine and Pyrimidine Scaffolds in Modern Drug Design
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the plethora of nitrogen-containing heterocycles, pyridine and pyrimidine rings stand out as privileged structures, frequently incorporated into the architecture of numerous FDA-approved therapeutics.[1][2][3] This guide provides a comprehensive comparative analysis of these two essential scaffolds, delving into their distinct physicochemical properties, strategic applications in drug design, and the causal reasoning behind their selection for specific therapeutic targets. Experimental data and established protocols are presented to offer researchers, scientists, and drug development professionals a robust framework for informed decision-making.
Section 1: Fundamental Physicochemical and Electronic Properties
The foundational differences between pyridine and pyrimidine originate from their electronic composition. Pyridine, a six-membered aromatic ring with one nitrogen atom, is isosteric to benzene.[4] Pyrimidine, also a six-membered aromatic heterocycle, contains two nitrogen atoms at positions 1 and 3.[1][5] This seemingly minor structural variance instigates significant changes in their electronic and physical characteristics.
Electronic Landscape: The nitrogen atom in pyridine is more electronegative than carbon, leading to an uneven distribution of electron density and making the ring electron-deficient compared to benzene.[6] This effect is amplified in pyrimidine due to the presence of a second nitrogen atom, further decreasing the π-electron density of the ring.[5][7] Consequently, pyrimidine is more susceptible to nucleophilic aromatic substitution, a property that medicinal chemists can exploit for efficient molecular diversification.[7]
Basicity and Hydrogen Bonding: Pyridine is a weak base, with the lone pair of electrons on the nitrogen atom residing in an sp2 hybrid orbital, readily available for protonation.[8][9] While pyrimidine also possesses two nitrogen atoms with lone pairs in sp2 orbitals, it is less basic than pyridine.[5][8] This reduced basicity is attributed to the inductive, electron-withdrawing effect of the second nitrogen atom, which diminishes the electron density on the other nitrogen, making protonation less favorable.[8] However, both scaffolds are proficient hydrogen bond acceptors, a crucial feature for molecular recognition and binding to biological targets.[10][11] The presence of two nitrogen atoms in pyrimidine offers more opportunities for hydrogen bonding interactions compared to pyridine.
Solubility and Polarity: The nitrogen atom(s) in both pyridine and pyrimidine increase their polarity compared to benzene. Pyridine is miscible with water, a property that can enhance the aqueous solubility of drug candidates.[10][12] Pyrimidine's polarity is generally higher than that of pyridine, which can be advantageous for improving the pharmacokinetic properties of a molecule.
Here is a table summarizing the key physicochemical properties:
| Property | Pyridine | Pyrimidine | Rationale for Difference |
| Chemical Formula | C₅H₅N[5][6] | C₄H₄N₂[5] | Pyrimidine has a second nitrogen atom replacing a methine group. |
| Molecular Weight | 79.10 g/mol [12] | 80.09 g/mol [5] | The additional nitrogen atom in pyrimidine increases its molecular weight. |
| pKa of Conjugate Acid | 5.23[6] | 1.3 | The second nitrogen in pyrimidine is electron-withdrawing, reducing the basicity of the other nitrogen.[8] |
| Dipole Moment | 2.2 D | 2.3 D | The two nitrogen atoms in pyrimidine create a greater charge separation. |
| Boiling Point | 115.2 °C[12] | 124 °C[1] | Increased polarity and intermolecular forces in pyrimidine lead to a higher boiling point. |
| Solubility in Water | Miscible[6][12] | Soluble | Both are polar molecules capable of hydrogen bonding with water. |
Section 2: Prevalence and Therapeutic Applications in Approved Drugs
Both pyridine and pyrimidine scaffolds are integral components of a vast array of FDA-approved drugs, demonstrating their versatility and therapeutic relevance.
Pyridine in the Pharmacopeia: The pyridine ring is a remarkably versatile pharmacophore found in drugs spanning numerous therapeutic areas.[10] An analysis of US FDA-approved small molecules between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with the highest representation in the anticancer (33%) and central nervous system (CNS) categories (20%).[10][13] Notable examples of pyridine-containing drugs include:
-
Imatinib (Gleevec): A kinase inhibitor for cancer therapy.[10]
-
Amlodipine (Norvasc): A calcium channel blocker for hypertension.[10]
-
Abiraterone (Zytiga): An anticancer agent for prostate cancer.[10][15]
Pyrimidine's Stronghold: The pyrimidine scaffold has also seen a surge in its representation in recently approved drugs, valued for its role as a privileged chemotype and a bioisostere for phenyl and other aromatic systems.[7][16] It is a crucial component in many anticancer, anti-infective, and immunological drugs.[16][17][18] Examples of prominent pyrimidine-based drugs include:
-
Imatinib (Gleevec): Notably, this drug contains both pyridine and pyrimidine moieties, highlighting the potential for combining these scaffolds.
-
5-Fluorouracil: A widely used chemotherapy agent.[19]
-
Rosuvastatin (Crestor): A statin used to lower cholesterol.
-
Baricitinib (Olumiant): A Janus kinase (JAK) inhibitor for rheumatoid arthritis.
A review of fused pyrimidine-based drugs approved by the USFDA showed that 38% are for cancer treatment, followed by antivirals (19%) and cardiovascular disorders (14%).[20][21]
Section 3: Strategic Rationale in Drug Design: A Comparative Perspective
The choice between a pyridine and a pyrimidine scaffold is a strategic one, driven by the specific requirements of the drug target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Target Binding and Selectivity: The differing electronic nature and hydrogen bonding capabilities of pyridine and pyrimidine can be leveraged to achieve target specificity. The two hydrogen bond acceptors in the pyrimidine ring can lead to a more defined and potentially stronger interaction with a biological target compared to the single acceptor in pyridine. This can be particularly advantageous in designing potent and selective enzyme inhibitors. For instance, the pyrimidine core in many kinase inhibitors plays a crucial role in binding to the hinge region of the kinase domain.
Metabolic Stability: The electron-deficient nature of both rings, particularly pyrimidine, can influence their metabolic stability. The positions on the rings are susceptible to metabolism by cytochrome P450 enzymes. The inclusion of a second nitrogen atom in pyrimidine can alter the sites of metabolism compared to a corresponding pyridine analog, potentially leading to a more favorable metabolic profile. For example, replacing a metabolically liable phenyl ring with a pyridine or pyrimidine can block a site of metabolism and improve the drug's half-life.
Bioisosteric Replacement: Pyridine and pyrimidine are often used as bioisosteres for a benzene ring.[22] This substitution can introduce a hydrogen bond acceptor, improve solubility, and modulate electronic properties without drastically altering the overall shape of the molecule. The choice between pyridine and pyrimidine as a bioisostere depends on the specific interactions required in the binding pocket. If a single hydrogen bond acceptor is optimal, pyridine may be preferred. If dual hydrogen bond acceptance or a more electron-deficient ring is beneficial, pyrimidine would be the logical choice. There are documented cases where the bioisosteric replacement of a pyridine with a pyrimidine has led to altered affinity for a target.[23][24]
Section 4: Synthetic Strategies and Experimental Evaluation
The synthesis of pyridine and pyrimidine derivatives is well-established in organic chemistry, with numerous methods available to construct these heterocyclic cores.
Synthesis of Pyridine Scaffolds
A classic and versatile method for synthesizing substituted pyridines is the Hantzsch Pyridine Synthesis .[10][12]
Experimental Protocol: Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine a β-ketoester (2 equivalents), an aldehyde (1 equivalent), and ammonia or an ammonium salt (1 equivalent) in a suitable solvent such as ethanol.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: After the initial condensation, the resulting dihydropyridine intermediate is oxidized to the corresponding pyridine. This can often be achieved in situ or in a separate step using an oxidizing agent like nitric acid, manganese dioxide, or simply by exposure to air.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into water and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.
Diagram of Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Synthesis of Pyrimidine Scaffolds
A common method for constructing the pyrimidine ring is the Biginelli Reaction or similar cyclocondensation reactions.
Experimental Protocol: Synthesis of a Dihydropyrimidinone (Biginelli Reaction)
-
Reaction Setup: Combine an aldehyde (1 equivalent), a β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 equivalent), and urea or thiourea (1.1 equivalents) in a suitable solvent like ethanol. A catalytic amount of acid (e.g., HCl) is often added.
-
Reaction Conditions: The mixture is typically heated to reflux for several hours until the reaction is complete as monitored by TLC.
-
Product Isolation: Upon cooling, the product often crystallizes out of the solution and can be collected by filtration.
-
Purification: The collected solid is washed with a cold solvent and can be further purified by recrystallization.
Diagram of Biginelli Reaction Workflow
Caption: Workflow for the Biginelli Reaction.
In Vitro Evaluation of Scaffold-Containing Compounds
Once synthesized, compounds containing either scaffold must be evaluated for their biological activity. A common initial screen for anticancer drug candidates, a major application for both scaffolds, is a cytotoxicity assay.[1][2]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized pyridine or pyrimidine-containing compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxicity.
Diagram of the Drug Design and Evaluation Cycle
Caption: Iterative cycle of drug design and evaluation.
Conclusion
The choice between pyridine and pyrimidine scaffolds in drug design is a nuanced decision that requires a deep understanding of their fundamental properties and the specific demands of the biological target. Pyridine offers a versatile, less electron-deficient core with a single hydrogen bond acceptor, making it a common feature in a wide range of therapeutics. Pyrimidine, with its two nitrogen atoms, provides a more electron-poor and polar scaffold with dual hydrogen bond accepting capabilities, often exploited in the design of potent enzyme inhibitors, particularly in oncology. By carefully considering the electronic, steric, and hydrogen-bonding characteristics of each scaffold, and employing robust synthetic and evaluative methodologies, medicinal chemists can strategically leverage the unique attributes of both pyridine and pyrimidine to develop novel and effective therapeutic agents. The continued exploration and creative application of these privileged heterocycles will undoubtedly fuel future innovations in drug discovery.
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A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)-5-methoxypyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical intermediates is paramount. 2-(Chloromethyl)-5-methoxypyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity and concentration is critical for reaction efficiency, impurity profiling, and the ultimate safety and efficacy of the final drug product. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-(Chloromethyl)-5-methoxypyridine, offering insights into the experimental rationale and performance of each technique.
The principles of analytical method validation are grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA). The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3] This involves a thorough evaluation of performance characteristics such as specificity, linearity, accuracy, precision, and robustness.[4][5][6][7]
This guide will explore and compare three common analytical techniques for the quantification of 2-(Chloromethyl)-5-methoxypyridine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and is suited for different analytical objectives.
Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired level of specificity.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[8] | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[8] | Higher cost of instrumentation compared to UV-Vis; can be more complex to develop methods. | Purity assessment, quantitative assay, and impurity profiling in raw materials and in-process samples. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio.[9][10][11] | Excellent selectivity and sensitivity; provides structural information for identification of unknown impurities.[9][11] | Requires the analyte to be volatile and thermally stable; derivatization may be necessary for some compounds.[12] | Trace level analysis of volatile impurities and residual solvents. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte in solution, which is proportional to its concentration.[13] | Cost-effective, simple, and rapid; suitable for routine analysis of samples with a known chromophore. | Lower specificity compared to chromatographic methods; susceptible to interference from other absorbing species in the sample matrix.[14] | Rapid in-process control checks and preliminary quantification. |
Experimental Protocols and Validation Data
The following sections provide detailed, step-by-step methodologies and illustrative validation data for each analytical technique. These protocols are based on established methods for similar pyridine derivatives and are designed to meet the validation criteria set forth by the ICH Q2(R2) guidelines.[1][15][16]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quality control of pharmaceuticals due to its high resolving power and sensitivity.
Experimental Workflow:
Caption: HPLC analysis workflow for 2-(Chloromethyl)-5-methoxypyridine.
Detailed Protocol:
-
Objective: To determine the purity and assay of 2-(Chloromethyl)-5-methoxypyridine.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (based on UV spectrum of the methoxypyridine chromophore)
-
Injection Volume: 10 µL
-
-
Standard Preparation: Accurately weigh and dissolve 2-(Chloromethyl)-5-methoxypyridine reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase as a blank to ensure no interfering peaks.
-
Inject the standard solution six times to assess system suitability (e.g., %RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the assay of the sample by comparing the average peak area of the sample injections to the average peak area of the standard injections.
-
Illustrative Validation Data (HPLC):
| Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from matrix components. |
| Linearity (r²) | ≥ 0.999 | 0.9995 (over a range of 0.01 - 0.2 mg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% | Repeatability: 0.8%Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.001 mg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.003 mg/mL |
| Robustness | %RSD ≤ 5.0% for deliberate variations in method parameters | The method is robust to small changes in mobile phase composition (±2%) and flow rate (±0.1 mL/min). |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.
Experimental Workflow:
Caption: GC-MS analysis workflow for 2-(Chloromethyl)-5-methoxypyridine.
Detailed Protocol:
-
Objective: To quantify trace levels of 2-(Chloromethyl)-5-methoxypyridine.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless)
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of 2-(Chloromethyl)-5-methoxypyridine (e.g., m/z 157, 122, 94).
-
-
Standard Preparation: Prepare a series of calibration standards of 2-(Chloromethyl)-5-methoxypyridine in a suitable solvent (e.g., dichloromethane) ranging from 0.1 to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.
-
Procedure:
-
Equilibrate the GC-MS system.
-
Inject the series of calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of 2-(Chloromethyl)-5-methoxypyridine in the sample using the calibration curve.
-
Illustrative Validation Data (GC-MS):
| Parameter | Acceptance Criteria | Result |
| Specificity | Unique retention time and mass spectrum | No interfering peaks at the retention time and characteristic ions of the analyte. |
| Linearity (r²) | ≥ 0.995 | 0.998 (over a range of 0.1 - 10 µg/mL) |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (% RSD) | Repeatability: ≤ 5.0%Intermediate Precision: ≤ 10.0% | Repeatability: 3.5%Intermediate Precision: 6.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.08 µg/mL |
| Robustness | %RSD ≤ 15.0% for deliberate variations in method parameters | The method is robust to minor changes in the oven temperature ramp rate (±2°C/min). |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry offers a rapid and straightforward approach for quantification, particularly for in-process controls where high specificity may not be required.
Experimental Workflow:
Caption: UV-Vis spectrophotometry analysis workflow.
Detailed Protocol:
-
Objective: To rapidly quantify 2-(Chloromethyl)-5-methoxypyridine in a relatively pure sample.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Analytical Wavelength (λmax): Determine the wavelength of maximum absorbance by scanning a solution of 2-(Chloromethyl)-5-methoxypyridine from 200-400 nm. Let's assume λmax is 270 nm.
-
Standard Preparation: Prepare a series of calibration standards of 2-(Chloromethyl)-5-methoxypyridine in a suitable solvent (e.g., ethanol) ranging from 5 to 50 µg/mL.
-
Sample Preparation: Dissolve the sample in ethanol to a concentration expected to be within the calibration range.
-
Procedure:
-
Set the spectrophotometer to the determined λmax (270 nm).
-
Use the solvent to zero the instrument (blank).
-
Measure the absorbance of each calibration standard.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the sample from the calibration curve.
-
Illustrative Validation Data (UV-Vis Spectrophotometry):
| Parameter | Acceptance Criteria | Result |
| Specificity | Minimal interference from excipients or impurities | The method is suitable for samples where 2-(Chloromethyl)-5-methoxypyridine is the primary absorbing species. |
| Linearity (r²) | ≥ 0.995 | 0.997 (over a range of 5 - 50 µg/mL) |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 102.1% |
| Precision (% RSD) | Repeatability: ≤ 3.0% | Repeatability: 1.8% |
| Limit of Detection (LOD) | - | 1 µg/mL |
| Limit of Quantitation (LOQ) | - | 4 µg/mL |
| Robustness | %RSD ≤ 5.0% for minor changes in pH | The method is robust to small variations in solvent pH. |
Conclusion
The choice of an analytical method for the quantification of 2-(Chloromethyl)-5-methoxypyridine should be guided by the specific analytical needs.
-
HPLC stands out as the most versatile and robust method for comprehensive quality control, offering a balance of high sensitivity, specificity, and applicability to a wide range of sample matrices. It is the recommended method for final product release testing and stability studies.
-
GC-MS is the method of choice for trace-level analysis of volatile impurities. Its high selectivity and ability to provide structural information are invaluable for impurity identification and profiling.
-
UV-Vis Spectrophotometry provides a rapid, cost-effective solution for in-process monitoring and preliminary quantification where high specificity is not a critical requirement.
Each method, when properly validated according to ICH guidelines, can provide reliable and accurate data, ensuring the quality and consistency of 2-(Chloromethyl)-5-methoxypyridine used in pharmaceutical manufacturing. The continuous lifecycle management of these analytical procedures is essential to maintain their validated state.[7][17]
References
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Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2023). Pharma Talks. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). ProPharma Group. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2023). AMSbiopharma. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (n.d.). ECA Academy. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2022). European Medicines Agency. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2023). Lab Manager. [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2022). International Council for Harmonisation. [Link]
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FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). BioPharm International. [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022). ECA Academy. [Link]
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HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. (2006). PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. [Link]
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An Extractive Spectrophotometric Method for the Determination of Pyridine in Air and Environmental Samples. (1991). ResearchGate. [Link]
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed. [Link]
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Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH. (2022). National Institutes of Health. [Link]
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Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. (2012). Agilent. [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). ResearchGate. [Link]
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2014). ResearchGate. [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). Semantic Scholar. [Link]
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Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]
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Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]
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Validation of analytical methods | Netpharmalab (EN). (n.d.). Netpharmalab. [Link]
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2-(Chloromethyl)-5-methoxypyridine. (n.d.). PubChem. [Link]
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Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC North America. [Link]
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Efficacy of 2-(Chloromethyl)-5-methoxypyridine derived compounds as kinase inhibitors
A Comparative Guide to the Efficacy of Pyridine-Based Compounds in Oncology and Immunology
The pyridine ring is a cornerstone of modern medicinal chemistry, serving as a versatile and highly effective scaffold for the development of targeted therapeutics.[1][2] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability.[2] More critically, the nitrogen atom in the pyridine ring provides a key hydrogen bond acceptor that can interact with the hinge region of the ATP-binding pocket of many kinases, a crucial interaction for potent inhibition.[1] This guide provides a comparative analysis of several classes of pyridine-derived compounds that have been investigated as potent and selective kinase inhibitors, with a focus on their efficacy against key targets in oncology and autoimmune diseases.
Comparative Efficacy of Pyridine-Based Kinase Inhibitors
The versatility of the pyridine scaffold is evident in the diverse range of kinases that can be potently inhibited by its derivatives. The following tables summarize the in vitro and in vivo efficacy of representative compounds from different chemical series targeting Src, TYK2, and PIM-1 kinases.
Table 1: Src Family Kinase (SFK) and C-Terminal Src Kinase (CSK) Inhibitors
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Cellular Activity | In Vivo Model | Reference |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitrile | Compound 17 | Src | 1.2 | Potent inhibition of Src-dependent cell proliferation | Xenograft tumor model | [3] |
| Pyridin-2(1H)-one | Compound 36 | c-Src | 12,500 | Moderate activity | Not Reported | [4][5] |
| Pyrazolo[1,5-a]pyridine | Compound 13 | CSK | 11 | Increased T-cell proliferation | Mouse spleen (pharmacodynamic) | [6][7] |
IC50: Half-maximal inhibitory concentration in a biochemical assay. Cellular Activity: A qualitative summary of the compound's effect in cell-based assays. In Vivo Model: The experimental model used to assess the compound's efficacy in a living organism.
Table 2: TYK2 and PIM-1 Kinase Inhibitors
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) | Cellular Activity | In Vivo Model | Reference |
| Imidazopyridine | Compound 30 | TYK2 | <10 | Potent inhibition of IL-23 pathway | Imiquimod-induced psoriasis model | [8][9] |
| Acyl Pyridine | Compound 15 | TYK2 (JH2) | 1.8 | Selective inhibition of TYK2-mediated signaling | Not Reported | [10][11] |
| Pyridine-quinoline hybrid | Compound 12 | PIM-1 | 14.3 | Induction of apoptosis in MCF-7 cells | Not Reported | [12][13] |
IC50: Half-maximal inhibitory concentration in a biochemical assay. Cellular Activity: A qualitative summary of the compound's effect in cell-based assays. In Vivo Model: The experimental model used to assess the compound's efficacy in a living organism.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The development of potent and selective kinase inhibitors is a nuanced process of optimizing interactions with the target protein while minimizing off-target effects. The pyridine scaffold serves as an excellent anchor, with modifications at various positions dictating potency and selectivity.
For instance, in the development of 4-anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors, a systematic SAR study revealed that substitutions on both the pyridine ring and the quinoline core were critical for optimal activity.[3] The lead compound from this series demonstrated potent enzymatic and cellular activity, leading to in vivo anti-tumor efficacy.[3]
Similarly, in the design of selective TYK2 inhibitors, researchers have exploited the unique pseudokinase (JH2) domain. By targeting this allosteric site, acyl pyridine derivatives achieve high selectivity over other highly homologous JAK family kinases.[10][11] The optimization of an imidazopyridine scaffold, which constrains the rotatable amide bond between the pyridine and an adjacent aryl ring, led to a compound with excellent potency, selectivity, and in vivo efficacy in a psoriasis model.[8][9]
The journey to develop C-terminal Src Kinase (CSK) inhibitors showcases the power of scaffold hopping. An initial pyridazinone hit with modest potency was significantly improved by replacing the core with a pyrazolo[1,5-a]pyridine moiety.[6][7] This change enhanced interactions with the kinase hinge region and, combined with further optimization to improve metabolic stability, resulted in a potent and orally active compound.[6][7]
Key Signaling Pathways
The kinases targeted by these pyridine-based inhibitors are critical nodes in signaling pathways that drive cell proliferation, survival, and immune responses. Understanding these pathways is essential for appreciating the therapeutic rationale for their inhibition.
C-Terminal Src Kinase (CSK) and T-Cell Activation
CSK is a key negative regulator of Src family kinases, such as LCK in T-cells. By phosphorylating an inhibitory tyrosine residue on LCK, CSK maintains it in an inactive state.[6][7] Inhibition of CSK would therefore "release the brakes" on T-cell activation, making it an attractive strategy for immuno-oncology.[6][7]
Caption: CSK negatively regulates LCK, a key kinase in T-cell activation.
TYK2 and Cytokine Signaling
TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[10][11][14] These cytokines are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Selective inhibition of TYK2 is a promising therapeutic strategy for conditions like psoriasis and inflammatory bowel disease.[10][11][14]
Caption: TYK2 mediates pro-inflammatory signaling downstream of cytokine receptors.
Experimental Protocols
The validation of kinase inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays used to characterize the pyridine-based compounds discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining the IC50 value of an inhibitor.[15][16]
Objective: To determine the concentration of an inhibitor required to reduce kinase activity by 50% (IC50).
Materials:
-
Kinase of interest (e.g., Src, TYK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., pyridine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme diluted in Kinase Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Conclusion
The pyridine scaffold remains a highly valuable and versatile core in the design of novel kinase inhibitors. Through strategic chemical modifications, researchers have developed potent and selective inhibitors against a range of important kinase targets in oncology and immunology. The examples presented in this guide highlight the adaptability of the pyridine ring, from serving as a hinge-binding anchor in traditional ATP-competitive inhibitors to forming the foundation of allosteric inhibitors with improved selectivity profiles. As our understanding of kinase biology deepens, the pyridine scaffold will undoubtedly continue to feature prominently in the development of next-generation targeted therapies.
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Moslin, R. et al. (2017). Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. Journal of Medicinal Chemistry, 60(15), 6646-6664. [Link]
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Halder, P. et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 271, 116391. [Link]
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Dorsey, J. F. et al. (2000). A novel pyridopyrimidine inhibitor of abl kinase is a picomolar inhibitor of Bcr-abl-driven K562 cells and is effective against STI571-resistant Bcr-abl mutants. Cancer Research, 60(12), 3127-3131. [Link]
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Wang, X. et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(23), 21520-21544. [Link]
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Ehebauer, M. et al. (2019). Development of Pyridine-Based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(8), 1164-1169. [Link]
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Abdel-Maksoud, M. S. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47053-47072. [Link]
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Abdel-Maksoud, M. S. et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Compounds Derived from 2-(Chloromethyl)-5-methoxypyridine
This guide provides a comprehensive analysis of novel therapeutic agents synthesized from the versatile starting material, 2-(Chloromethyl)-5-methoxypyridine. We will explore the synthetic strategies, compare the in vitro biological activities, and evaluate the in vivo potential of these new chemical entities against established alternatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the methoxypyridine scaffold.
The pyridine ring is a fundamental component in medicinal chemistry, forming the core of numerous therapeutic agents[1][2]. The strategic placement of a reactive chloromethyl group and an electron-donating methoxy group on the pyridine ring, as seen in 2-(Chloromethyl)-5-methoxypyridine, creates a valuable building block for generating diverse molecular libraries with a wide range of biological activities[3][4].
Synthetic Pathways: From a Common Scaffold to Diverse Bioactivity
The primary advantage of 2-(Chloromethyl)-5-methoxypyridine lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution. This allows for the facile introduction of various pharmacophores, leading to compounds with distinct biological profiles. A common and efficient strategy involves the synthesis of hydrazone derivatives, which have shown promising antimicrobial and anti-malarial activities[5][6].
Synthesis of Key Intermediate: 2-(hydrazinylmethyl)-5-methoxypyridine
The initial and critical step is the conversion of the chloromethyl group to a more versatile hydrazinylmethyl intermediate. This transformation is typically achieved through a nucleophilic substitution reaction with hydrazine hydrate. The use of modern continuous flow reactors offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability[6].
Experimental Protocol: Synthesis of 2-(hydrazinylmethyl)-5-methoxypyridine
-
Reagents and Materials:
-
2-(Chloromethyl)-5-methoxypyridine
-
Hydrazine hydrate (aqueous solution)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Continuous flow reactor system (e.g., Asia syringe pump, reagent injector, pressure controller)[6]
-
-
Procedure (Continuous Flow):
-
Prepare a stock solution of 2-(Chloromethyl)-5-methoxypyridine in a suitable solvent.
-
Load the reactant and an aqueous solution of hydrazine hydrate into separate channels of the flow reactor system.
-
Set the reactor temperature, pressure, and flow rates to optimize the reaction. A residence time of approximately 5 minutes is often sufficient for complete conversion[6].
-
The output stream is collected and subjected to a liquid-liquid extraction with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography on silica gel.
-
Causality and Rationale: The use of a flow reactor minimizes the handling of potentially hazardous reagents and allows for precise control over reaction parameters, leading to higher yields and purity compared to batch methods[6]. The hydrazine hydrate acts as a potent nucleophile, displacing the chloride to form the desired hydrazinyl intermediate.
Synthesis of Novel Hydrazone Derivatives
The synthesized hydrazinylmethyl intermediate serves as a platform for creating a library of hydrazone compounds by reacting it with various aromatic aldehydes. This reaction is typically straightforward and proceeds under mild conditions[5].
Experimental Protocol: Synthesis of Hydrazone Derivatives
-
Reagents and Materials:
-
2-(hydrazinylmethyl)-5-methoxypyridine
-
Aromatic aldehydes (various substitutions)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve 2-(hydrazinylmethyl)-5-methoxypyridine in ethanol.
-
Add the selected aromatic aldehyde to the solution, followed by a catalytic amount of glacial acetic acid.
-
The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid (the hydrazone product) is collected by filtration, washed with cold ethanol, and dried.
-
Workflow for Synthesis of Hydrazone Derivatives
Caption: Synthetic pathway from the starting material to novel hydrazone compounds.
In Vitro Performance: A Comparative Analysis
The true potential of these novel compounds is revealed through rigorous in vitro testing. Here, we compare the biological activity of newly synthesized methoxypyridine derivatives against relevant benchmarks. For instance, derivatives of the related 2-chloro-pyridine scaffold have been evaluated as potential antitumor agents and telomerase inhibitors[7].
Antiproliferative Activity
A crucial initial screening for potential anticancer drugs is the evaluation of their cytotoxicity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HCT116 colorectal carcinoma, SGC-7901 gastric cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds and a positive control (e.g., Doxorubicin) are dissolved in DMSO and added to the wells at varying concentrations.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO or acidic isopropanol), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of a drug that inhibits cell growth by 50%) is determined.
Comparative Data: Antiproliferative Activity (IC50, µM)
| Compound ID | Target Scaffold | HCT116 (Colorectal)[8] | SGC-7901 (Gastric)[7] | Notes |
| Compound 49 | Indoloquinoline | 0.35 | - | A derivative of neocryptolepine, showing high potency. |
| Compound 6e | Flavone-Pyridine | - | 22.28 | A 2-chloro-pyridine derivative with moderate activity. |
| Compound 6f | Flavone-Pyridine | - | 18.45 | A 2-chloro-pyridine derivative with moderate activity. |
| Doxorubicin | Standard Chemotherapy | ~0.1 | ~0.5 | Potent, but non-selective cytotoxic agent. |
Rationale for Method Selection: The MTT assay is a well-established, colorimetric assay that provides a quantitative measure of cell viability and metabolic activity. It is a reliable and high-throughput method for initial screening of cytotoxic compounds.
Target-Specific Assays: Nicotinic Acetylcholine Receptor (nAChR) Binding
Derivatives of 2-chloro-5-methoxypyridine have been specifically designed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders[9][10].
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Membranes from cells expressing the target nAChR subtype (e.g., α4β2) are prepared.
-
Assay Buffer: A suitable binding buffer is prepared.
-
Reaction Mixture: The reaction includes the cell membranes, a radiolabeled ligand (e.g., [³H]epibatidine), and the unlabeled test compound at various concentrations.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the Ki (inhibition constant) of the test compound, which reflects its binding affinity for the receptor.
Comparative Data: nAChR Binding Affinity (Ki, pM)
| Compound ID | Target Scaffold | nAChR Binding Affinity (Ki)[9][10] | Notes |
| Compound 3b | 2-chloro-5-methoxypyridine | 28 pM | High-affinity ligand developed for PET imaging. |
| Compound 6b | 2-chloro-5-methoxypyridine | 23 pM | Demonstrates very high affinity for nAChRs. |
| 2-[¹⁸F]fluoro-A-85380 | Alternative PET Ligand | - | A known radiotracer with lower lipophilicity. |
Rationale for Method Selection: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. They provide precise quantitative data (Ki values) that are essential for structure-activity relationship (SAR) studies.
In Vivo Studies: From the Bench to Preclinical Models
While in vitro data are crucial, in vivo studies are necessary to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole-organism context. Novel methoxypyridine derivatives have been advanced to in vivo testing as potential PET imaging agents and modulators of gamma-secretase for Alzheimer's disease[9][11].
Pharmacokinetic (PK) Analysis
A key aspect of in vivo performance is the ability of a compound to cross the blood-brain barrier (BBB) and reach its therapeutic target within the central nervous system.
Experimental Protocol: In Vivo PK and Brain Penetration
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Compound Administration: The test compound is administered, often intravenously (IV) or intraperitoneally (IP).
-
Sample Collection: At various time points post-administration, blood and brain tissue samples are collected.
-
Sample Processing: Plasma is separated from the blood, and the brain tissue is homogenized.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenates is quantified using a sensitive analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Key PK parameters are calculated, including half-life (t½), clearance (CL), volume of distribution (Vd), and the brain-to-plasma concentration ratio (Kp), which indicates BBB penetration.
Comparative Data: In Vivo Properties
| Compound Class | Key In Vivo Metric | Result | Reference |
| Methoxypyridine GSMs | Brain Penetration | Capable of crossing the BBB | [11] |
| 2-chloro-5-methoxypyridine nAChR Ligands | Lipophilicity (predictor of BBB penetration) | Substantially higher than alternative ligands | [9][10] |
| Phenylbipyridinylpyrazoles | In vivo anticancer activity | Not yet reported, but in vitro results are promising | [12] |
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic and brain penetration study.
Conclusion and Future Directions
2-(Chloromethyl)-5-methoxypyridine is a highly valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. The derivatives explored in this guide demonstrate a broad range of biological activities, from potent antiproliferative effects to high-affinity binding to CNS targets.
The strategic advantage of this scaffold lies in the ability to readily modify its structure to fine-tune activity, selectivity, and pharmacokinetic properties. The hydrazone derivatives show promise for infectious diseases, while the nAChR ligands are strong candidates for development as PET imaging agents for neurological disorders. Further optimization of these scaffolds, guided by robust in vitro and in vivo screening cascades, will undoubtedly lead to the discovery of next-generation therapeutic agents.
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PubMed. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. National Center for Biotechnology Information. [Link]
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Comparative study of different synthetic routes to 2-(Chloromethyl)-5-methoxypyridine
Introduction
2-(Chloromethyl)-5-methoxypyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its utility is most notably demonstrated as a key intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that profoundly impact the management of acid-related gastrointestinal disorders. The molecule's bifunctional nature, featuring a reactive chloromethyl group at the 2-position and an electron-donating methoxy group at the 5-position, makes it a versatile synthon for constructing complex molecular architectures.
Given its industrial and academic importance, the efficient and scalable synthesis of 2-(Chloromethyl)-5-methoxypyridine is a subject of considerable interest. This guide provides an in-depth comparative analysis of the most common and effective synthetic strategies, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid researchers in selecting the optimal route for their specific needs.
Route 1: Direct Chlorination of (5-Methoxypyridin-2-yl)methanol
This is arguably the most direct and widely adopted approach for the synthesis of 2-(Chloromethyl)-5-methoxypyridine. The strategy hinges on the facile conversion of a primary alcohol to an alkyl chloride using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity, the volatility of its byproducts (SO₂ and HCl), and its general affordability.
Reaction Scheme
Mechanistic Rationale & Experimental Causality
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. In the absence of a base like pyridine, the reaction often proceeds through an SNi (internal nucleophilic substitution) mechanism, where the chloride from the chlorosulfite intermediate is delivered to the same face, resulting in retention of configuration. However, for a primary, non-chiral alcohol such as this, the stereochemistry is not a concern.
The choice of solvent is critical. Dichloromethane (DCM) or chloroform are excellent choices as they are inert to the reaction conditions and can be easily removed post-reaction. The reaction is typically performed at or below room temperature to control the exothermic nature of the initial addition of thionyl chloride and to minimize potential side reactions. The hydrochloride salt of the product often precipitates from the reaction mixture, facilitating its isolation.
Experimental Protocol: Chlorination with Thionyl Chloride
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (5-methoxypyridin-2-yl)methanol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.1-1.2 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C. Causality: Dropwise addition is crucial to control the exothermicity of the reaction and prevent the formation of undesired byproducts.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. The crude product, often the hydrochloride salt, can be triturated with diethyl ether or hexanes to induce precipitation.
-
Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(chloromethyl)-5-methoxypyridine hydrochloride as a white to off-white solid.
Workflow Diagram
Caption: Multi-step synthesis of 2-(Chloromethyl)-5-methoxypyridine via Boekelheide rearrangement.
Comparative Analysis
| Parameter | Route 1: Direct Chlorination | Route 2: Boekelheide Rearrangement |
| Starting Material | (5-Methoxypyridin-2-yl)methanol | 5-Methoxy-2-methylpyridine |
| Number of Steps | 1 | 3 (N-oxidation, rearrangement, hydrolysis) + 1 (chlorination) |
| Overall Yield | High (typically >90%) | Moderate (cumulative yield over several steps) |
| Reagents | Thionyl chloride, DCM | H₂O₂/AcOH, Acetic Anhydride, Base/Acid for hydrolysis, SOCl₂ |
| Process Simplicity | Very simple, direct conversion | Complex, requires multiple steps and purifications |
| Atom Economy | High | Low |
| Safety Concerns | Thionyl chloride is corrosive and reacts violently with water. HCl gas is evolved. | Acetic anhydride is corrosive. Hydrogen peroxide can be hazardous at high concentrations. |
| Scalability | Highly scalable and suitable for industrial production. | Less suitable for large-scale production due to multiple steps and lower overall yield. |
Conclusion and Recommendations
For the synthesis of 2-(Chloromethyl)-5-methoxypyridine, the Direct Chlorination of (5-Methoxypyridin-2-yl)methanol (Route 1) is unequivocally the superior method for most applications. Its operational simplicity, high yield, excellent atom economy, and scalability make it the preferred choice for both academic research and industrial production. The starting material, while being a more advanced intermediate, is commercially available from various suppliers.
The Boekelheide Rearrangement route (Route 2) serves as a valuable strategic alternative. It is a classic example of pyridine chemistry and may be advantageous if 5-methoxy-2-methylpyridine is readily available in-house and the corresponding alcohol is not. However, the multi-step nature of this pathway, leading to a lower overall yield and increased processing time and waste, renders it less efficient for routine synthesis.
Researchers and process chemists should weigh the availability and cost of starting materials against the operational complexity and efficiency of the synthetic route. For most scenarios, the direct chlorination pathway offers the most logical and economically favorable approach to this important synthetic intermediate.
References
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Oae, S., Kitao, T., & Kitaoka, Y. (1963). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 85(21), 3359-3360. [Link]
- Bullitt, O. H. (1953). Process for the preparation of pyridine alcohols from pyridine n-oxides. U.S.
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Katritzky, A. R., & Lagowski, J. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
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PrepChem (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. PrepChem. [Link]
A Senior Application Scientist's Guide to 2-(Chloromethyl)-5-methoxypyridine: Performance Benchmarking in Key Synthetic Transformations
Introduction: The Strategic Value of 2-(Chloromethyl)-5-methoxypyridine
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds are indispensable. Among these, the pyridine ring holds a position of prominence due to its presence in numerous FDA-approved drugs and functional materials. 2-(Chloromethyl)-5-methoxypyridine is a highly valuable bifunctional building block, offering a unique combination of a nucleophilic pyridine nitrogen and, more critically, a reactive electrophilic chloromethyl group at the 2-position.[1] The electron-withdrawing nature of the pyridine ring and the adjacent nitrogen atom activate the C-Cl bond, making it an excellent substrate for a variety of nucleophilic substitution reactions.
This guide provides an in-depth technical analysis of 2-(Chloromethyl)-5-methoxypyridine's performance in key reaction types, primarily focusing on nucleophilic substitution. We will objectively compare its reactivity with common alternatives and present data-driven insights to inform your synthetic strategy. Furthermore, we will explore modern alternative synthetic routes, such as palladium-catalyzed cross-coupling reactions, which can achieve similar molecular targets, providing a holistic view for the discerning research scientist.
Part 1: The Cornerstone Reactivity: Nucleophilic Substitution
The primary utility of 2-(Chloromethyl)-5-methoxypyridine stems from the reactivity of its chloromethyl group as an electrophile in nucleophilic substitution reactions. This reactivity is analogous to that of a benzylic halide, readily participating in SN2-type transformations.
Mechanistic Rationale: The SN2 Pathway
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu:⁻) attacks the electrophilic methylene carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The chloride ion is displaced as the leaving group. The choice of base, solvent, and temperature is critical to ensure optimal reaction rates and minimize side reactions.
Caption: Generalized SN2 mechanism for 2-(Chloromethyl)-5-methoxypyridine.
N-Alkylation: Synthesis of Aminopyridine Derivatives
The reaction of 2-(Chloromethyl)-5-methoxypyridine with primary or secondary amines is a fundamental method for constructing C-N bonds, yielding valuable substituted aminopyridines.[2] This transformation is crucial in drug discovery for introducing the pyridylmethyl moiety, a common pharmacophore.
Comparative Analysis of Alkylating Agents:
While the chloromethyl derivative is widely used, analogous reagents with different leaving groups offer a trade-off between reactivity, stability, and cost.
| Reagent | Leaving Group | Relative Reactivity | Stability | Typical Use Case |
| 2-(Chloromethyl)-5-methoxypyridine | Cl⁻ | Baseline | Good shelf stability | General purpose, cost-effective choice for moderately reactive nucleophiles. |
| 2-(Bromomethyl)-5-methoxypyridine | Br⁻ | Higher | Less stable | Reactions with weaker nucleophiles or when milder conditions are required. |
| 2-(Mesyloxymethyl)-5-methoxypyridine | MsO⁻ | Highest | Requires synthesis | For challenging alkylations with sterically hindered or poorly nucleophilic amines. |
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a representative secondary amine, such as morpholine.
Caption: Standard workflow for an N-alkylation reaction.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-(Chloromethyl)-5-methoxypyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable inorganic base such as potassium carbonate or cesium carbonate (2.0 eq.).
-
Solvent Addition: Add an appropriate polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
O-Alkylation and S-Alkylation
The formation of ether and thioether linkages via O- and S-alkylation, respectively, follows the same SN2 pathway. These reactions are typically performed using the sodium or potassium salt of the corresponding alcohol, phenol, or thiol, generated in situ with a strong base like sodium hydride (NaH) or under milder conditions with bases like K₂CO₃ for more acidic nucleophiles (phenols, thiophenols).
Performance Insights:
-
O-Alkylation: Reactions with aliphatic alcohols often require a strong base (e.g., NaH) to deprotonate the alcohol, while more acidic phenols can be alkylated under milder phase-transfer catalysis (PTC) conditions or with carbonate bases.[3]
-
S-Alkylation: Thiols are generally more nucleophilic than their alcohol counterparts and can often be alkylated under milder basic conditions, leading to high yields of thioethers.
Part 2: A Paradigm Shift: Palladium-Catalyzed Cross-Coupling Alternatives
While direct alkylation is a robust and straightforward strategy, it has limitations. The conditions can be harsh for sensitive substrates, and the SN2 reaction is not suitable for constructing C(sp²)-C(sp²) or C(sp²)-C(sp) bonds. Modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for synthesizing complex pyridine derivatives.[4]
This approach circumvents the use of the chloromethyl group entirely, instead utilizing a halogenated pyridine ring (e.g., 2-chloro-5-methoxypyridine) as the electrophilic partner.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)-5-methoxypyridine
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a detailed, authoritative framework for the proper disposal of 2-(Chloromethyl)-5-methoxypyridine, a halogenated pyridine derivative used in pharmaceutical and chemical synthesis. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the critical "why" behind each step to foster a culture of intrinsic safety and scientific excellence.
Hazard Profile & Immediate Safety Imperatives
Before handling or disposing of 2-(Chloromethyl)-5-methoxypyridine, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous substance, and direct contact can cause significant harm.[1][2]
Key Hazards Summary
| Hazard Classification | Description | GHS Pictogram | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation and may cause severe skin burns.[2][3] Can cause an allergic skin reaction.[2][4] | GHS05, GHS07 | [2][3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[2][4] Immediate and prolonged rinsing is critical upon exposure.[1][2] | GHS05 | [1][2][4] |
| Acute Toxicity | Harmful if swallowed.[2] | GHS07 | [2] |
| Target Organ Toxicity | May cause respiratory irritation.[3][4][5] Inhalation of dust or fumes should be avoided.[2][4] | GHS07 | [3][4][5] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable to prevent exposure. The following equipment must be worn at all times when handling the chemical or its waste.
| PPE Category | Specification | Rationale & Source(s) |
| Hand Protection | Elbow-length PVC or double nitrile gloves.[6][7] | Provides a robust barrier against a corrosive and skin-sensitizing chemical. Glove suitability depends on the duration and nature of contact.[6] |
| Eye/Face Protection | Tight-sealing safety goggles in conjunction with a full-face shield.[6][7] | Protects against splashes and the solid particulate form of the chemical, which can cause severe eye damage.[6] |
| Body Protection | A fully-buttoned lab coat and a PVC apron.[6][7] | Prevents contact with clothing and skin. Contaminated clothing must be removed immediately and laundered separately before reuse.[4][8] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a particulate filter is required if dust formation is likely or if working outside a certified chemical fume hood.[1][4] | Protects against inhalation, which can cause respiratory tract irritation.[3][4][5] |
Critical Incompatibilities
To prevent dangerous chemical reactions, 2-(Chloromethyl)-5-methoxypyridine and its waste must be segregated from the following materials:
-
Strong Bases & Alkalis: Contact liberates heat and can lead to a violent reaction.[6]
-
Oxidizing Agents: (e.g., nitrates, perchlorates, chlorine bleaches) Contact can result in ignition or explosion.[6]
-
Metals: Reacts with mild steel and galvanized steel/zinc, producing highly flammable hydrogen gas which can form an explosive mixture with air.[6] Aluminum containers are also unsuitable.[6]
Waste Classification: A Critical Designation
Proper disposal begins with correct classification. Due to the presence of a carbon-halogen bond (C-Cl), 2-(Chloromethyl)-5-methoxypyridine is classified as a Halogenated Organic Waste .[9] This designation is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases like hydrogen chloride.[10][11]
Causality of Segregation: Mixing halogenated and non-halogenated waste streams is a frequent and dangerous error in laboratory settings.
-
Regulatory Non-Compliance: Environmental regulations, such as those from the EPA, mandate the segregation of different hazardous waste types.[12]
-
Disposal Inefficiency: Non-halogenated organic waste can often be recycled as fuel. Contamination with halogens makes this impossible and significantly increases disposal costs.
-
Safety Risks: Mixing with incompatible chemicals can lead to uncontrolled reactions.
Therefore, you must never mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste streams.[7][9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely accumulate and prepare 2-(Chloromethyl)-5-methoxypyridine waste for final disposal.
Step 1: Container Selection
-
Choose a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[7]
-
Crucially, do not use metal or galvanized containers due to the risk of corrosion and the generation of explosive hydrogen gas.[6][7]
-
The container must have a secure, tight-fitting screw cap to prevent spills and the escape of vapors.[7][13]
Step 2: Labeling
-
Before adding any waste, affix a completed hazardous waste label to the container.[13][14]
-
The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 2-(Chloromethyl)-5-methoxypyridine"[7]
-
List all constituents, including any solvents used.
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
Step 3: Waste Accumulation
-
All transfers of the waste into the container must be performed inside a certified chemical fume hood.[7]
-
If handling the solid form, use "dry clean up" procedures; avoid generating dust.[4][6]
-
Keep the waste container closed at all times except when actively adding waste.[13][14]
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.[7]
-
This area should be cool, dry, and well-ventilated, away from direct sunlight and ignition sources.[8][14]
-
Ensure the storage location is segregated from incompatible materials as listed in Section 1.[14]
-
It is best practice to use secondary containment (e.g., a larger bin) to contain any potential leaks.
Step 5: Final Disposal
-
Do not dispose of this chemical down the drain or by evaporation.[6][7]
-
The final disposal must be conducted by a licensed and approved hazardous waste management company.[1][2]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the waste container.[7] The primary disposal method for such waste is typically chemical incineration.[2][11]
Caption: Disposal workflow for 2-(Chloromethyl)-5-methoxypyridine.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action. All personnel working with this chemical must be familiar with these procedures.
Minor Spill Cleanup (Solid Material)
-
Alert Personnel: Immediately notify others in the area.[6]
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and contact your EHS department.
-
Don PPE: Wear the full PPE ensemble described in Section 1.
-
Control Spread: Prevent the powder from becoming airborne. Do not sweep with a dry broom.
-
Absorb/Collect: Gently cover the spill with an inert, dry absorbent material like vermiculite or sand.[15] Carefully scoop or sweep up the material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[1][5]
-
Decontaminate: Wipe the spill area with soap and water, collecting all cleaning materials (wipes, pads) as hazardous waste.[16] Do not allow wash water to enter drains.[6]
-
Package Waste: Seal and label the container with the spill debris and contaminated PPE for disposal via your EHS office.[16]
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with large amounts of water, using a safety shower if available.[6] Remove all contaminated clothing while continuing to flush.[2][6] Wash the skin with soap and water.[14] Seek medical attention if irritation persists.[5]
-
Inhalation: Remove the individual to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate emergency medical help.[2][17]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][17] Seek immediate medical attention.[1]
References
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CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]
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Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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3-Chloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
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2-(Chloromethyl)-5-methoxypyridine. PubChem. [Link]
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Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
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Pyridine Standard Operating Procedure. Washington State University. [Link]
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2-CHLOROPYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Chloromethyl)-5-methoxypyridine
As researchers dedicated to advancing drug development, our work with reactive chemical intermediates is fundamental to discovery. Compounds like 2-(Chloromethyl)-5-methoxypyridine are valuable building blocks, but their utility is matched by their potential hazards. My goal here is not to simply list personal protective equipment (PPE). It is to instill a risk-based safety mindset, explaining the causality behind each recommendation so you can work with confidence and control. This guide provides a self-validating system of protocols, ensuring that safety is an integral component of your experimental design.
Understanding the Hazard: Why This Compound Demands Respect
2-(Chloromethyl)-5-methoxypyridine is not a benign reagent. Its hazard profile stems directly from its chemical structure—a substituted pyridine ring bearing a reactive chloromethyl group. This functionality makes it an effective alkylating agent, a property we exploit in synthesis. However, this same reactivity means it can readily alkylate biological macromolecules, leading to its primary toxicological effects.
The key hazards identified across multiple safety data sheets (SDS) are:
-
Severe Eye Damage: The compound and its dust are corrosive to the eyes, capable of causing serious, potentially irreversible damage.[1][2][3][4][5]
-
Skin Corrosion and Sensitization: It can cause severe skin burns upon contact.[2][3][4][6] Furthermore, repeated exposure may lead to an allergic skin reaction (sensitization), a permanent condition that can trigger a severe response upon subsequent, even minimal, contact.[1][2][3]
-
Respiratory Irritation: Inhalation of the dust or vapors can irritate the respiratory tract, leading to coughing and inflammation.[1][6][7][8][9]
-
Harmful if Swallowed: The compound is classified as acutely toxic via the oral route.[3][5]
Understanding this profile is the first step. We don't wear PPE just because a rulebook says so; we wear it because we have a mechanistic understanding of the risk.
The First Line of Defense: Engineering and Administrative Controls
Before any discussion of PPE, we must prioritize engineering controls. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.
-
Primary Engineering Control: All handling of 2-(Chloromethyl)-5-methoxypyridine, including weighing, transfers, and additions to reaction vessels, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors, protecting you from respiratory exposure.
-
Administrative Controls: Access to areas where this chemical is used should be restricted. Ensure an emergency eyewash station and safety shower are immediately accessible and have been recently tested.[8]
Selecting Your Armor: A Task-Based PPE Protocol
The selection of PPE should be tailored to the specific task and the scale of the operation. A risk assessment is crucial. Below is a tiered approach to guide your choices.
Eye and Face Protection: A Non-Negotiable Barrier
Given the severe eye damage risk, protection is mandatory at all times.
-
Minimum Requirement (All Tasks): ANSI Z87.1-compliant (or equivalent standard like EN 166) safety glasses with side shields are the absolute minimum.[2][10]
-
Recommended for Solutions & Transfers (<10g): Chemical splash goggles provide a full seal around the eyes and are superior for protecting against splashes and fine dust.[11]
-
Required for Large-Scale Work (>10g) or Splash-Prone Operations: A full face shield worn over chemical splash goggles is required.[2][3][10] This combination protects the entire face from splashes and impacts.
Hand Protection: Preventing Skin Contact and Sensitization
Gloves are your primary defense against skin corrosion and sensitization. The choice of material and the technique used are critical.
-
Glove Selection: Always use chemical-resistant gloves. Given that this is a solid, the primary risk during handling is dust, but it will be used in various solvents. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be necessary. Always check the manufacturer's compatibility and breakthrough time data for the specific solvents you are using.
-
Best Practice - Double Gloving: Wearing two pairs of nitrile gloves provides an extra layer of protection. If the outer glove becomes contaminated, it can be removed without exposing your skin.
-
Proper Technique: Inspect gloves for any signs of degradation or punctures before use.[2] Use proper removal techniques to avoid touching the outer, contaminated surface of the glove with your bare hand.[5] Wash hands thoroughly after removing gloves.[2]
Body Protection: Shielding from Spills and Dust
-
Small-Scale Operations (<1g): A flame-resistant laboratory coat, fully buttoned, is mandatory.
-
Larger-Scale Operations (>1g) or Splash-Prone Tasks: In addition to a lab coat, a chemical-resistant apron should be worn.[12] For significant quantities, consider using disposable chemical-resistant coveralls.[13] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately.[1]
Respiratory Protection: A Secondary Safeguard
While the fume hood is the primary control, respiratory protection may be required in specific situations, such as cleaning up a large spill outside of containment.
-
Standard Operations: No respirator is needed if all work is performed in a functioning chemical fume hood.
-
Emergency/Spill Cleanup: For cleaning up spills where dust may become airborne, a NIOSH-approved respirator is necessary. A half-mask or full-face air-purifying respirator (APR) with P100 (oil-proof, 99.97% efficient) particulate filters is a minimum.[3][5] If vapors are also a concern depending on the spill scenario, combination organic vapor/P100 cartridges should be used.
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory |
| Weighing Solid | < 10 g | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Fume Hood |
| Weighing Solid | > 10 g | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Fume Hood |
| Solution Prep/Transfer | Any | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Fume Hood |
| Reaction Workup | Any | Face Shield over Goggles | Double Nitrile Gloves | Lab Coat & Chem-Resistant Apron | Fume Hood |
| Large Spill Cleanup | Any | Face Shield over Goggles | Heavy Duty Gloves | Chemical-Resistant Coveralls | Air-Purifying Respirator |
Operational Plan: Safe Handling and Disposal
A protocol is only as good as its execution. Follow these steps diligently.
Step-by-Step Handling Protocol (Weighing and Transfer)
-
Preparation: Before bringing the chemical into the fume hood, don all required PPE: lab coat, safety goggles (or face shield over goggles), and double nitrile gloves.
-
Containment: Perform all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.
-
Weighing: Tare a suitable container. Carefully scoop the solid chemical, minimizing the creation of dust. Avoid pouring the solid from a height.
-
Sealing: Immediately and securely close the primary container.[1]
-
Transfer: If transferring to a reaction vessel, do so carefully and slowly. If dissolving, add the solvent to the solid slowly to avoid splashing.
-
Immediate Cleanup: Use a damp paper towel to gently wipe down any surfaces (spatula, weigh boat, etc.) that may have residual dust. Dispose of this towel as hazardous waste.
-
Doffing PPE: When the procedure is complete, remove PPE in the correct order: outer gloves, apron, inner gloves, face shield/goggles, and finally the lab coat. Wash hands immediately.
Decontamination and Disposal
-
Waste Segregation: All materials contaminated with 2-(Chloromethyl)-5-methoxypyridine are considered hazardous waste. This includes gloves, weigh paper, absorbent liners, and any contaminated labware.[3]
-
Disposal: Collect all solid and liquid waste in clearly labeled, sealed hazardous waste containers.[1][2] Never mix this waste with other streams unless you have confirmed compatibility.[2] The ultimate disposal must be handled by a licensed professional waste service, likely via high-temperature incineration in a unit equipped with an afterburner and scrubber.[2]
-
Empty Containers: "Empty" containers are never truly empty. They must be handled like the product itself and disposed of as hazardous waste.[2][7] Do not attempt to rinse them into the drain.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of protective equipment.
Caption: Fig 1. Decision workflow for PPE selection.
Emergency Response: Immediate Action Required
In case of accidental exposure, time is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention without delay.[1][4]
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water and soap. Seek medical attention.[1][4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
By integrating this knowledge of the hazards with a disciplined application of these operational and safety plans, you can handle 2-(Chloromethyl)-5-methoxypyridine effectively and safely, ensuring that your focus remains on scientific innovation.
References
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Apollo Scientific. (2023, July 6). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from apolloscientific.co.uk. Link
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Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-methoxypyridine hydrochloride Safety Information. Retrieved from sigmaaldrich.com. Link
-
ChemicalBook. (2025, September 20). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine. Retrieved from chemicalbook.com. Link
-
Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-5-methoxypyridine hydrochloride Properties. Retrieved from sigmaaldrich.com. Link
-
Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from scbt.com. Link
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Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine. Retrieved from fishersci.com. Link
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MilliporeSigma. (2025, August 26). SAFETY DATA SHEET: 2-Methoxypyridine. Retrieved from sigmaaldrich.com. Link
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AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(Chloromethyl)-2-methoxypyrimidine. Retrieved from aksci.com. Link
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Capot Chemical. (2008, November 4). MSDS of 2-Chloro-5-(chloromethyl)pyridine. Retrieved from capotchem.com. Link
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CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. Retrieved from cymitquimica.com. Link
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ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 5-(CHLOROMETHYL)-2-METHOXYPYRIDINE. Retrieved from chemicalbook.com. Link
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from angenetech.com. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
